molecular formula C5H6Cl2N2O B593792 3-Chloro-5-methoxypyridazine hydrochloride CAS No. 1245646-61-0

3-Chloro-5-methoxypyridazine hydrochloride

Cat. No.: B593792
CAS No.: 1245646-61-0
M. Wt: 181.016
InChI Key: UQEHRGPXVGNBJD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Chloro-5-methoxypyridazine hydrochloride (CAS 1245646-61-0) is a high-purity chemical building block valued in research and development for constructing complex heterocyclic molecules. With a molecular formula of C5H6Cl2N2O and a molecular weight of 181.02, this compound is a salt form of 3-Chloro-5-methoxypyridazine, designed to enhance stability and solubility for synthetic applications . The core value of this reagent lies in its role as a versatile synthetic intermediate, particularly in the pharmaceutical and agrochemical industries. Its molecular structure allows it to be incorporated into more complex molecules as a vital building block for active pharmaceutical ingredients (APIs) and other fine chemicals . Recent scientific investigations have highlighted the strategic use of pyridazine derivatives in pioneering drug discovery programs. For instance, research into novel treatments for cryptosporidiosis, a serious diarrheal disease, has identified triazolopyridazine-based compounds as potent leads against the Cryptosporidium parvum parasite . The chloromethoxypyridazine moiety serves as a critical head group in these compounds, and structural explorations around this core are essential for developing structure-activity relationships (SAR) and optimizing potency while reducing potential cardiotoxicity . Furthermore, pyridazine derivatives have demonstrated significant utility in agrochemical research, as evidenced by patents for compounds exhibiting potent herbicidal activity . Researchers utilize 3-Chloro-5-methoxypyridazine hydrochloride to explore new chemical spaces in these fields. It is recommended to store the product in a cool, dry, and well-ventilated place, and it is typically shipped at room temperature . This product is strictly for research and further manufacturing applications only. It is not intended for diagnostic or therapeutic use, nor for direct human use.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

3-chloro-5-methoxypyridazine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5ClN2O.ClH/c1-9-4-2-5(6)8-7-3-4;/h2-3H,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQEHRGPXVGNBJD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=NN=C1)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

3-Chloro-5-methoxypyridazine hydrochloride solubility data

Author: BenchChem Technical Support Team. Date: March 2026

Technical Whitepaper: Solubility Kinetics and Physicochemical Profiling of 3-Chloro-5-methoxypyridazine Hydrochloride

Executive Summary & Chemical Rationale

In the landscape of preclinical drug development, the physicochemical properties of early-stage intermediates dictate the success of downstream biological assays and formulation strategies. 3-Chloro-5-methoxypyridazine (CAS: 123696-02-6) is a critical heterocyclic building block, most notably utilized in the synthesis of potent and selective inhibitors of glycogen synthase kinase 3 (GSK-3), which exhibit high cellular efficacy[1].

While the unsubstituted parent pyridazine ring is highly polar and miscible with water[2], the introduction of a lipophilic chlorine atom and a methoxy group significantly alters the molecule's solvation thermodynamics. Consequently, the neutral free base of 3-Chloro-5-methoxypyridazine exhibits limited aqueous solubility[3]. To overcome this barrier and prevent precipitation artifacts in aqueous biological assays, the compound is frequently synthesized and deployed as a protonated salt: 3-Chloro-5-methoxypyridazine hydrochloride (CAS: 1245646-61-0)[4].

Mechanistic Basis of Aqueous Solubilization

The decision to utilize the hydrochloride salt rather than the free base is rooted in solid-state thermodynamics. Pyridazines contain two adjacent nitrogen atoms in a six-membered aromatic ring, rendering them weak bases capable of forming stable salts with strong mineral acids like hydrochloric acid[2].

The Causality of Salt Formation: When the free base is treated with HCl, the most basic nitrogen atom in the pyridazine ring is protonated, converting the neutral, relatively lipophilic molecule into a charged cationic species.

  • Lattice Energy Disruption: The introduction of the chloride counterion alters the crystal packing, often lowering the lattice energy required to dissociate the solid.

  • Ion-Dipole Solvation: In an aqueous environment, the charged pyridazinium cation forms highly favorable ion-dipole interactions with the oxygen atoms of water molecules. The energy released by this solvation event easily overcomes the crystal lattice energy, driving the dissolution equilibrium forward and drastically increasing thermodynamic solubility.

SaltFormation FB 3-Chloro-5-methoxypyridazine (Free Base) Low Aqueous Sol. Salt 3-Chloro-5-methoxypyridazine HCl (Protonated Salt) High Aqueous Sol. FB->Salt Protonation HCl Hydrochloric Acid (HCl) HCl->Salt Ions Solvated Ions (Aqueous Phase) Salt->Ions Dissociation in H2O

Fig 1: Thermodynamic pathway of 3-Chloro-5-methoxypyridazine salt formation and aqueous solvation.

Comparative Solubility Data

The table below synthesizes the expected solubility profiles of the free base versus the hydrochloride salt across common laboratory and physiological solvents, highlighting the strategic advantage of the salt form.

Solvent System3-Chloro-5-methoxypyridazine (Free Base)3-Chloro-5-methoxypyridazine HCl (Salt)Primary Solvation Mechanism
Water (pH 7.0) Limited / Poorly Soluble[3]Highly SolubleIon-dipole interactions
Methanol / Ethanol Soluble[2]SolubleHydrogen bonding / Dipole-dipole
DMSO / DMF Soluble[2]SolubleStrong polar aprotic solvation
Petroleum Ether Insoluble[2]InsolubleLack of lipophilic affinity

Self-Validating Protocol: Thermodynamic Solubility Determination

In drug discovery, relying on calculated or transient kinetic solubility can lead to false-negative assay results. To ensure absolute trustworthiness, solubility must be quantified using the gold-standard Isothermal Shake-Flask Method coupled with HPLC-UV analysis. This self-validating system ensures that the measured concentration represents the true thermodynamic equilibrium of the crystal lattice.

Step-by-Step Methodology:

  • Solid Phase Saturation: Weigh approximately 50–100 mg of 3-Chloro-5-methoxypyridazine hydrochloride into a 5 mL borosilicate glass vial.

  • Buffer Addition: Add 1.0 mL of the target aqueous medium (e.g., Phosphate Buffered Saline, pH 7.4). Crucial Causality: You must maintain a visible excess of undissolved solid throughout the experiment to guarantee that the solution has reached its maximum saturation point.

  • Isothermal Equilibration: Seal the vial and place it in an isothermal shaker bath at exactly 25.0 ± 0.1 °C. Agitate at 200 RPM for 24 to 48 hours. Crucial Causality: Shaking for a minimum of 24 hours prevents supersaturation artifacts and ensures the solid-state lattice has fully equilibrated with the aqueous phase.

  • Phase Separation: Transfer the suspension to a microcentrifuge tube and centrifuge at 15,000 RPM for 15 minutes. This forcefully pellets the undissolved solid, leaving a purely dissolved supernatant. (Avoid filtration if possible, as the compound may non-specifically bind to the filter membrane).

  • HPLC-UV Quantification: Dilute the clear supernatant 1:100 with the HPLC mobile phase. Analyze via HPLC-UV (typically monitored at ~254 nm).

  • Self-Validation Check: Quantify the peak area against a pre-established calibration curve generated from a stock solution of the compound fully dissolved in 100% DMSO.

Workflow Step1 1. Solid Addition (Excess API in Buffer) Step2 2. Isothermal Shaking (25°C, 24-48 hrs) Step1->Step2 Ensures saturation Step3 3. Phase Separation (Centrifugation at 15k RPM) Step2->Step3 Removes undissolved lattice Step4 4. HPLC-UV Quantification (Against DMSO Curve) Step3->Step4 True thermodynamic yield

Fig 2: Self-validating Shake-Flask methodology for thermodynamic solubility quantification.

Implications for Drug Development

The enhanced solubility of the hydrochloride salt is not merely a handling convenience; it is a strict prerequisite for accurate in vitro screening. When screening for GSK-3 inhibition[1], the compound must be fully dissolved in the aqueous assay buffer to access the target kinase's active site. If the free base were utilized, rapid precipitation could occur upon dilution from the DMSO stock into the aqueous assay buffer. This phenomenon lowers the actual concentration of the monomeric ligand interacting with the target, leading to artificially inflated IC50 values and the potential abandonment of a viable lead compound.

Conclusion

The transition from 3-Chloro-5-methoxypyridazine to its hydrochloride derivative is a textbook application of physicochemical optimization in medicinal chemistry. By leveraging protonation to disrupt lattice energy and maximize ion-dipole solvation, researchers can bypass the inherent aqueous limitations of the substituted pyridazine core. Employing rigorous, standardized protocols for measuring these solubility shifts ensures the integrity of downstream pharmacokinetic and pharmacodynamic data.

References

  • Title: 85-5129-62 3-Chloro-5-methoxypyridazine 5 g CAS No:123696-02 ... Source: as-1.co.jp URL: [Link]

  • Title: 1245646-61-0 3-chloro-5-methoxypyridazine hydrochloride - CASNU.COM Source: casnu.com URL: [Link]

Sources

3-Chloro-5-methoxypyridazine hydrochloride safety data sheet (SDS)

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Safe Handling of 3-Chloro-5-methoxypyridazine Hydrochloride and its Analogs

A Note on Scope and Analogy: This guide is intended for researchers, scientists, and drug development professionals. A specific, publicly available Safety Data Sheet (SDS) for 3-Chloro-5-methoxypyridazine hydrochloride is not readily found. Therefore, this document has been constructed by leveraging comprehensive safety data from its closely related structural isomer, 3-Chloro-6-methoxypyridazine (CAS 1722-10-7) , for which an authoritative SDS is available.[1][2] The core toxicological and handling considerations are dictated by the chloromethoxypyridazine moiety, making this a scientifically grounded approach. However, users are reminded to always consult the supplier-specific SDS for the exact compound in use, as the hydrochloride salt form may present variations in physical properties.

Section 1: Hazard Identification and Classification

3-Chloro-5-methoxypyridazine and its analogs are classified as hazardous substances. The primary routes of concern are irritation to the skin, eyes, and respiratory system.[2] Based on available data, the compound is a solid, typically appearing as a white or off-white substance.[2]

GHS Classification Summary:

Hazard ClassCategoryGHS StatementSignal WordPictogram
Skin Corrosion/IrritationCategory 2H315: Causes skin irritationWarning GHS07: Harmful/Irritant
Serious Eye Damage/IrritationCategory 2H319: Causes serious eye irritationWarning GHS07: Harmful/Irritant
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritationWarning GHS07: Harmful/Irritant
Acute Toxicity (Oral)Category 4H302: Harmful if swallowedWarning GHS07: Harmful/Irritant

Data synthesized from SDS for 3-Chloro-6-methoxypyridazine and 5-Chloro-3-methoxypyridazine.[2][3]

The causality behind this classification lies in the chemical reactivity of the halogenated pyridazine ring system. Halogenated heterocycles can act as irritants upon contact with mucosal tissues and skin. Inhalation of the dust can lead to irritation of the entire respiratory tract.[2]

Section 2: The Hierarchy of Controls - A Risk-Based Approach to Safe Handling

A self-validating safety protocol relies on a multi-layered approach to risk mitigation, commonly known as the Hierarchy of Controls. This framework prioritizes the most effective measures first.

Hierarchy_of_Controls Elimination Elimination (Not Feasible for Research) Substitution Substitution (Use a less hazardous alternative) label_most Most Effective Engineering Engineering Controls (Fume Hood) Substitution->Engineering Admin Administrative Controls (SOPs, Training) Engineering->Admin PPE Personal Protective Equipment (Gloves, Goggles, Lab Coat) Admin->PPE label_least Least Effective

Caption: Hierarchy of controls for mitigating exposure risk.

1. Engineering Controls (Primary Barrier): The most critical step is to physically isolate the researcher from the hazard.

  • Workflow Protocol: All manipulations of solid 3-Chloro-5-methoxypyridazine hydrochloride (weighing, transfers, dissolution) must be performed within a certified chemical fume hood.[4] The fume hood provides adequate ventilation to prevent the accumulation of airborne dust and vapors.

2. Administrative Controls (Procedural Safeguards): These are the work practices that reduce or prevent exposure.

  • Standard Operating Procedures (SOPs): Develop and strictly follow a detailed SOP for handling this compound. The SOP should include steps for weighing, solution preparation, reaction setup, and waste disposal.

  • Training: All personnel must be trained on the specific hazards and handling procedures for this class of compounds before commencing work.[5] This includes reviewing the SDS and understanding emergency procedures.

  • Hygiene Practices: Do not eat, drink, or smoke in the laboratory.[6] Always wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[6]

3. Personal Protective Equipment (PPE) (Final Barrier): PPE is essential but should not be the sole reliance for safety. It protects the user from contact that may occur despite other controls.

  • Eye and Face Protection: Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[4]

  • Skin Protection: Wear appropriate protective gloves (e.g., nitrile) and a lab coat to prevent skin exposure.[4] Contaminated clothing should be removed and laundered before reuse.[2]

  • Respiratory Protection: Under normal use conditions within a fume hood, respiratory protection is not typically required.[2] However, for large spills or situations where ventilation is inadequate, a NIOSH/MSHA-approved respirator may be necessary.

Section 3: Chemical & Physical Properties and Stability

Understanding the compound's properties is crucial for safe storage and handling.

PropertyValueSource
Molecular FormulaC₅H₅ClN₂OThermo Fisher Scientific[2]
Molecular Weight144.56 g/mol Thermo Fisher Scientific[2]
AppearanceWhite SolidThermo Fisher Scientific[2]
StabilityStable under normal conditions.Thermo Fisher Scientific[2]

Conditions and Materials to Avoid:

  • Conditions: Avoid dust formation, excess heat, and incompatible products.[2][4]

  • Incompatible Materials: Keep away from strong oxidizing agents, strong acids, and strong bases.[2]

  • Hazardous Decomposition Products: Thermal decomposition can release irritating gases and vapors, including carbon monoxide (CO), carbon dioxide (CO₂), nitrogen oxides (NOx), and hydrogen chloride gas.[2]

Section 4: Emergency Procedures and First Aid

Rapid and correct response to an exposure is critical.

Emergency_Response_Workflow cluster_main Exposure Response Protocol cluster_actions Exposure { Exposure Occurs | (Inhalation, Skin, Eye)} Inhalation Inhalation Move to fresh air. If not breathing, give artificial respiration. Exposure:f0->Inhalation:f0 Skin Skin Contact Wash off immediately with plenty of soap and water for at least 15 min. Remove contaminated clothing. Exposure:f0->Skin:f0 Eye Eye Contact Rinse immediately with plenty of water for at least 15 min. Remove contact lenses if present. Exposure:f0->Eye:f0 Medical { Seek Medical Attention | Call a physician or POISON CENTER if you feel unwell. Show SDS to the doctor.} Inhalation:f1->Medical:f0 Skin:f1->Medical:f0 Eye:f1->Medical:f0

Caption: First aid workflow following an accidental exposure.

First Aid Protocols:

  • Inhalation: If inhaled, remove the person to fresh air and keep them comfortable for breathing.[2] If breathing is difficult or stops, provide artificial respiration. Seek medical attention if symptoms occur or persist.[2]

  • Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[2] Remove any contaminated clothing and wash it before reuse.[2] If skin irritation occurs, seek medical advice.[2]

  • Eye Contact: Immediately rinse the eyes cautiously with plenty of water for at least 15 minutes, holding the eyelids open.[2] If present and easy to do, remove contact lenses. Continue rinsing and get immediate medical attention.[2]

  • Ingestion: Clean the mouth with water and drink plenty of water afterwards.[2] Do not induce vomiting. Call a POISON CENTER or doctor if you feel unwell.[3]

Section 5: Storage and Disposal

Proper storage is essential for maintaining chemical integrity and safety.

Storage Protocol:

  • Container: Keep containers tightly closed.[2]

  • Location: Store in a dry, cool, and well-ventilated place.[2][4] A designated chemical storage cabinet is recommended.

  • Compatibility: Store away from the incompatible materials listed in Section 3.

Waste Disposal:

  • Disposal of contents and containers must be in accordance with all local, state, and federal regulations.[2] Dispose of this material as hazardous waste at an approved waste disposal plant.[2] Do not allow the product to enter drains.

Section 6: Toxicological Information Summary

While comprehensive toxicological data is not available for the specific hydrochloride salt, the data for the parent isomer indicates the following:

  • Acute Toxicity: No quantitative data is available, but the compound is classified as an irritant.

  • Skin Corrosion/Irritation: Classified as a Category 2 irritant.[2]

  • Serious Eye Damage/Irritation: Classified as a Category 2 irritant.[2]

  • Respiratory/Skin Sensitization: No data available.[2]

  • Germ Cell Mutagenicity: No data available.[2]

  • Carcinogenicity: There are no known carcinogenic chemicals in this product.[2]

  • Reproductive Toxicity: No data available.[2]

  • STOT-Single Exposure: Classified as Category 3, targeting the respiratory system.[2]

  • STOT-Repeated Exposure: No data available.[2]

The absence of data in many categories underscores the importance of handling this compound with caution and minimizing all routes of exposure.

References

  • Fisher Scientific. (n.d.). 3-Chloro-6-methoxypyridazine, Thermo Scientific™. Retrieved from [Link]

  • Anichem. (n.d.). 3-CHLORO-5-METHOXYPYRIDAZINE In Stock. Retrieved from [Link]

  • Solis BioDyne. (2023, June 12). SAFETY DATA SHEET: 25 mM MgCl2. Retrieved from [Link]

Sources

The Strategic Role of 3-Chloro-5-methoxypyridazine Hydrochloride in Advanced API Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Whitepaper for Drug Development Professionals and Synthetic Chemists

The architectural complexity of modern Active Pharmaceutical Ingredients (APIs) demands highly functionalized, regioselectively active chemical intermediates. Among these, 3-Chloro-5-methoxypyridazine hydrochloride has emerged as a critical building block. Characterized by its unique electron-deficient diazine ring and orthogonal reactive sites, this compound serves as a linchpin in the synthesis of novel acyclonucleosides, advanced antibacterial agents, and targeted agrochemicals[1].

This technical guide dissects the mechanistic rationale behind its synthesis, outlines a self-validating protocol for its large-scale production, and explores its downstream applications in pharmaceutical development.

Chemical Identity and Quantitative Profiling

Before deploying 3-chloro-5-methoxypyridazine hydrochloride in a synthetic pipeline, it is crucial to establish its baseline physicochemical parameters. The core structure features a pyridazine ring substituted with a chlorine atom at the 3-position and a methoxy group at the 5-position, rendering it highly susceptible to nucleophilic aromatic substitution (S_NAr) and palladium-catalyzed cross-coupling[2].

Table 1: Physicochemical and Identification Data

PropertyValue / Description
Chemical Name 3-Chloro-5-methoxypyridazine hydrochloride
CAS Registry Number (Free Base) 123696-02-6[3]
CAS Registry Number (HCl Salt) 1245646-61-0[4]
Molecular Formula (Free Base) C5H5ClN2O[5]
Molecular Formula (HCl Salt) C5H6Cl2N2O[6]
Monoisotopic Mass (Free Base) 144.009 Da[7]
Key Structural Features Electron-deficient 1,2-diazine ring; orthogonal C3 (S_NAr/coupling) and C5 (methoxy) sites.

Mechanistic Synthesis: The 18-Mole Large-Scale Protocol

The synthesis of 3-chloro-5-methoxypyridazine is notoriously challenging due to the potential for regiochemical scrambling. A highly optimized, large-scale (18-mole) synthetic route was developed to overcome these limitations, utilizing 4,5-dichloro-3(2H)-pyridazinone as the starting material[8].

As a Senior Application Scientist, I emphasize that successful execution of this pathway relies not merely on following steps, but on understanding the causality of the protection-deprotection strategy.

The Self-Validating Experimental Workflow

Step 1: N-Protection via Tetrahydropyranylation

  • Action: React 4,5-dichloro-3(2H)-pyridazinone with 3,4-dihydro-2H-pyran (DHP) under acidic catalysis to form the tetrahydropyranyl (THP) derivative[8].

  • Causality: The pyridazinone nitrogen is highly nucleophilic. If left unprotected, the subsequent addition of methoxide would lead to N-alkylation rather than the desired O-substitution at the ring carbon.

  • Self-Validation Checkpoint: Monitor via TLC. The disappearance of the broad N-H stretch in FTIR (~3100 cm⁻¹) and a shift in Rf confirms complete protection.

Step 2: Regioselective Methoxylation

  • Action: Treat the THP-protected intermediate with sodium methoxide (NaOMe) in methanol[8].

  • Causality: The 5-chloro position is electronically more activated toward nucleophilic attack than the 4-chloro position due to the resonance withdrawal from the adjacent carbonyl-equivalent structure of the protected ring.

  • Self-Validation Checkpoint: Liquid Chromatography-Mass Spectrometry (LC-MS) must show a mass shift corresponding to the loss of one chlorine isotope pattern and the addition of a methoxy mass (+30 Da).

Step 3: Catalytic Dechlorination

  • Action: Perform catalytic hydrogenation (H2 gas, Pd/C catalyst) to reduce the 4-chloro group[8].

  • Causality: With the 5-position successfully functionalized, the residual halogen at the 4-position is no longer needed and must be cleanly excised to yield the 5-methoxy core.

  • Self-Validation Checkpoint: The reaction is complete when hydrogen gas uptake ceases volumetrically. 1H NMR will reveal the emergence of a new aromatic proton signal.

Step 4: Deprotection and Aromatization (Chlorination)

  • Action: Remove the THP protecting group using aqueous acid, followed by refluxing the resulting intermediate in phosphorus oxychloride (POCl3)[8]. The product is then precipitated as the hydrochloride salt using HCl gas in an anhydrous solvent.

  • Causality: Acidic hydrolysis cleaves the THP acetal. Subsequently, POCl3 acts as both a dehydrating and chlorinating agent, converting the tautomeric pyridazinone (lactam) into the fully aromatic 3-chloropyridazine (lactim chloride).

  • Self-Validation Checkpoint: 1H NMR analysis of the final product must show distinct proton signals at approximately

    
     9.0 (1H), 8.64 (1H), and 6.20 (2H) ppm, confirming the structural integrity of the pyridazine ring[8].
    

Synthesis A 4,5-Dichloro-3(2H)-pyridazinone B THP Protection (Blocks N-alkylation) A->B C Selective Methoxylation (NaOMe at C5) B->C D Catalytic Hydrogenation (Dechlorination of C4) C->D E Acidic Deprotection (Removes THP) D->E F Chlorination (POCl3) + HCl Salt Formation E->F G 3-Chloro-5-methoxypyridazine HCl (Final API Intermediate) F->G

Fig 1: Step-by-step mechanistic workflow for the 18-mole large-scale synthesis of the intermediate.

Role in Pharmaceutical Development

The utility of 3-chloro-5-methoxypyridazine hydrochloride stems from the differential reactivity of its C3-chlorine and C5-methoxy groups. The C3 position is highly primed for both nucleophilic displacement and transition-metal-catalyzed cross-coupling, making it a versatile hub for drug discovery[9].

Synthesis of Novel Acyclonucleosides (Antiviral/Anticancer)

Acyclonucleosides, which lack the rigid sugar ring of natural nucleosides, are potent antiviral and antineoplastic agents. 3-Chloro-5-methoxypyridazine is utilized as a base analog in the synthesis of pyrrolo[2,3-c]pyridazine-based acyclonucleosides[9].

  • Mechanism: The C3-chlorine undergoes nucleophilic displacement by functionalized alkanol side chains (e.g., 4-hydroxybutyl groups) to mimic the spatial arrangement of natural nucleosides, thereby tricking viral polymerases into incorporating them and terminating DNA chain elongation[9].

Development of Next-Generation Antibacterials (Oxazolidinones)

With the rise of resistant bacterial strains (e.g., fluoroquinolone-resistant N. gonorrhoeae and multi-drug resistant Tuberculosis), novel bicyclic oxazolidinones are in high demand[10].

  • Mechanism: 3-Chloro-5-methoxypyridazine is coupled to oxazolidinone core structures via Suzuki-Miyaura or Buchwald-Hartwig cross-coupling.

  • Protocol Insight: In a patented protocol, the intermediate is reacted using a bulky palladium precatalyst, XPhos Pd G2 , and

    
     base at 60 °C[10]. The bulky XPhos ligand is specifically chosen because it facilitates the challenging oxidative addition of the palladium center into the unreactive aryl chloride bond of the pyridazine, ensuring high yields of the coupled antibacterial pharmacophore[10].
    

Applications Core 3-Chloro-5-methoxypyridazine HCl Path1 Nucleophilic Displacement (Alkanol Side Chains) Core->Path1 Path2 Pd-Catalyzed Cross-Coupling (e.g., XPhos Pd G2) Core->Path2 Path3 Agrochemical Derivatization (Heterocyclic Fusions) Core->Path3 App1 Acyclonucleosides (Antiviral / Anticancer) Path1->App1 App2 Oxazolidinone Derivatives (Antibacterial Agents) Path2->App2 App3 Advanced Pesticides & Herbicides Path3->App3

Fig 2: Divergent synthetic applications of 3-chloro-5-methoxypyridazine in life sciences.

Conclusion

3-Chloro-5-methoxypyridazine hydrochloride is far more than a simple reagent; it is a meticulously engineered molecular scaffold. By leveraging protecting-group chemistry and regioselective functionalization, chemists can produce this intermediate at scale. Its subsequent deployment in palladium-catalyzed couplings and nucleophilic substitutions continues to drive the discovery of life-saving antiviral and antibacterial therapeutics. For drug development professionals, mastering the reactivity profile of this pyridazine derivative is a critical step toward unlocking new chemical space.

References

  • [8] ChemInform Abstract: Synthesis of Novel Acyclonucleosides Containing Pyridazine. ResearchGate. Available at:[Link]

  • [2] 3-chloro-5-methoxypyridazine (C5H5ClN2O). PubChemLite. Available at:[Link]

  • [3] 3-Chloro-5-methoxypyridazine - CAS Common Chemistry. CAS.org. Available at:[Link]

  • [4] 3-chloro-5-methoxypyridazine hydrochloride[ 1245646-61-0 ]. ChemSigma. Available at:[Link]

  • [6] 1245646-61-0 3-chloro-5-methoxypyridazine hydrochloride. CASNU.COM. Available at:[Link]

  • [7] C5H5ClN2O - Explore. PubChemLite. Available at:[Link]

  • [9] ChemInform Abstract: Synthesis of Novel Acyclonucleosides Containing Pyridazine. ResearchGate. Available at:[Link]

  • [10] WO2017137744A1 - Heterocyclic compounds, in particular 2-oxo-4,4,5,5,6,6,7,7-octahydrobenzoxazole derivatives, and their use as antibacterial compounds. Google Patents. Available at:

Sources

3-Chloro-5-methoxypyridazine hydrochloride in agricultural chemistry research

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to 3-Chloro-5-methoxypyridazine Hydrochloride in Agricultural Chemistry Research

Executive Summary

3-Chloro-5-methoxypyridazine hydrochloride is a heterocyclic compound of significant interest in modern agricultural chemistry. While not an end-product itself, it serves as a highly versatile and reactive intermediate, or scaffold, for the synthesis of advanced agrochemicals. Its strategic substitution pattern—a reactive chlorine atom positioned for nucleophilic displacement and an electron-donating methoxy group—allows for the construction of complex, biologically active molecules. This guide provides a comprehensive technical overview of its synthesis, chemical properties, and, most critically, its documented role as a key building block in the development of novel pyridazine-based herbicides. Detailed experimental insights, validated protocols derived from authoritative sources, and a forward-looking perspective are provided for researchers, chemists, and professionals engaged in the discovery and development of next-generation crop protection agents.

Introduction: The Pyridazine Scaffold in Agrochemicals

The pyridazine ring, a six-membered aromatic heterocycle containing two adjacent nitrogen atoms, is a privileged structure in medicinal and agricultural chemistry. This arrangement of nitrogen atoms imparts unique electronic properties, influencing the molecule's polarity, solubility, and metabolic stability. In agrochemical design, pyridazine and its derivatives, particularly pyridazinones, have been successfully commercialized as herbicides. Many of these function by inhibiting critical plant enzymes, such as Phytoene Desaturase (PDS) or Protoporphyrinogen Oxidase (PPO), leading to rapid and effective weed control.[1][2]

3-Chloro-5-methoxypyridazine emerges as a strategic intermediate in this context. The chlorine atom at the 3-position is an excellent leaving group, making it the primary site for synthetic modification via nucleophilic aromatic substitution (SNAr) reactions. The methoxy group at the 5-position modulates the electronic character of the ring, influencing reactivity and the physicochemical properties of the final derivative. This guide will focus on the practical synthesis of this key intermediate and its documented application in the synthesis of a patented class of 3-pyrazolyloxypyridazine herbicides.[3]

Physicochemical Properties

A foundational understanding of a chemical intermediate begins with its physical and chemical properties. The data below corresponds to the free base, 3-Chloro-5-methoxypyridazine. The hydrochloride salt is typically a more stable, crystalline solid, which is advantageous for storage and handling.

PropertyValueSource(s)
CAS Number 123696-02-6 (Free Base)[4]
Molecular Formula C₅H₅ClN₂O[4]
Molecular Weight 144.56 g/mol [4]
Appearance Pale yellow to white solid/liquid[3][4]
Boiling Point ~285 °C[4]
Density ~1.292 g/cm³[4]
Solubility Soluble in organic solvents (e.g., Ethyl Acetate, Toluene, Methanol); limited solubility in water.[3][4]

Synthesis and Chemical Reactivity

The utility of 3-Chloro-5-methoxypyridazine hydrochloride is predicated on its efficient synthesis and predictable reactivity. The primary synthetic route involves a multi-step process culminating in the selective chlorination of a pyridazine precursor.

Synthetic Pathway Overview

The most direct synthesis documented in patent literature begins with 4,5-Dichloro-3(2H)-pyridazinone, which is protected before undergoing a selective methoxylation, deprotection, and a final chlorination step to yield the target intermediate.[3]

G A 4,5-Dichloro-3(2H)-pyridazinone B Protection of N-H (e.g., with Dihydropyran) A->B Step 1 C Selective Methoxylation (KOH, Methanol) B->C Step 2 D Deprotection (Acidic Hydrolysis) C->D Step 3 E 3-Hydroxy-5-methoxypyridazine D->E F Chlorination (POCl₃) E->F Step 4 G 3-Chloro-5-methoxypyridazine (Free Base) F->G H Salt Formation (HCl) G->H Step 5 I 3-Chloro-5-methoxypyridazine HCl (Final Product) H->I

Caption: Synthetic workflow for 3-Chloro-5-methoxypyridazine Hydrochloride.

Detailed Synthesis Protocols

The following protocols are adapted from the procedures outlined in U.S. Patent 5,536,701.[3]

Protocol 1: Synthesis of 3-Hydroxy-5-methoxypyridazine

This multi-step procedure converts the dichloropyridazinone starting material into the key hydroxyl intermediate.

  • Protection: React 4,5-Dichloro-3(2H)-pyridazinone with a suitable protecting group, such as dihydropyran, to form 4,5-Dichloro-2-(tetrahydro-2H-pyran-2-yl)-3(2H)-pyridazinone. This step is crucial to prevent side reactions at the ring nitrogen during the subsequent methoxylation.

  • Methoxylation: Dissolve the protected pyridazinone in methanol in a flask equipped for cooling. Cool the solution to 0°C.

  • Add potassium hydroxide (KOH) pellets portion-wise, carefully controlling the temperature to manage the exotherm. Causality: This is a nucleophilic aromatic substitution where methoxide, generated in situ from KOH and methanol, selectively displaces the more reactive chlorine atom at the 5-position.

  • Allow the reaction to stir for several hours at ambient temperature after the addition is complete.

  • Deprotection: Acidify the reaction mixture to hydrolyze the tetrahydropyranyl (THP) protecting group, yielding 3-Hydroxy-5-methoxypyridazine.

  • Workup: Isolate the product through extraction and purification procedures as described in the source literature.

Protocol 2: Synthesis of 3-Chloro-5-methoxypyridazine (Free Base)

  • Chlorination: Combine 3-Hydroxy-5-methoxypyridazine with an excess of phosphorus oxychloride (POCl₃) in a round-bottomed flask. Causality: POCl₃ is a powerful chlorinating agent that converts the hydroxyl group of the pyridazinone tautomer into a chloro group, which is a much better leaving group for subsequent reactions.

  • Heat the slurry rapidly to approximately 75-80°C. The reaction is typically exothermic and proceeds quickly once initiated.

  • After the reaction is complete (indicated by the dissolution of solids), rapidly cool the mixture to room temperature.

  • Workup & Purification: Carefully quench the excess POCl₃. The product is then isolated via extraction with a suitable organic solvent (e.g., CH₂Cl₂) and purified by passing through a silica gel plug. The resulting 3-Chloro-5-methoxypyridazine solid should be stored cold to prevent gradual decomposition.[3]

Protocol 3: Preparation of 3-Chloro-5-methoxypyridazine Hydrochloride

  • Dissolve the purified 3-Chloro-5-methoxypyridazine free base in a suitable anhydrous solvent such as diethyl ether or ethyl acetate.

  • Bubble anhydrous hydrogen chloride (HCl) gas through the solution, or add a solution of HCl in an appropriate organic solvent (e.g., 2M HCl in diethyl ether).

  • The hydrochloride salt will precipitate out of the solution.

  • Collect the solid product by filtration, wash with a small amount of the anhydrous solvent, and dry under vacuum.

Application in Herbicide Synthesis: 3-Pyrazolyloxypyridazines

The primary documented application of 3-Chloro-5-methoxypyridazine in agricultural chemistry is as a direct precursor to a class of 3-pyrazolyloxypyridazine herbicides.[3] These compounds are formed via a nucleophilic aromatic substitution reaction, a cornerstone of heterocyclic chemistry.

Core Reaction and Mechanism

The synthesis involves the reaction of 3-Chloro-5-methoxypyridazine with a substituted pyrazol-3-ol. This is effectively a Williamson ether synthesis on an aromatic system, where the pyrazole alkoxide acts as the nucleophile and displaces the chloride ion from the pyridazine ring.

G cluster_0 Reactants cluster_1 Conditions cluster_2 Product Intermediate 3-Chloro-5-methoxypyridazine Product 3-Pyrazolyloxypyridazine (Herbicidal Active Ingredient) Intermediate->Product SNAr Reaction Nucleophile Substituted Pyrazol-3-ol Nucleophile->Product Base Base (e.g., 2,6-Lutidine) Solvent Solvent (e.g., Toluene) Heat Heat (Reflux)

Caption: Key reaction for the synthesis of pyrazolyloxypyridazine herbicides.

Protocol 4: Synthesis of a 3-Pyrazolyloxypyridazine Herbicide

This protocol is a representative example based on the procedures described in U.S. Patent 5,536,701.[3]

  • Setup: To a flask containing a suitable solvent such as toluene, add the substituted pyrazol-3-ol (e.g., 4-Chloro-1-methyl-5-(methylthio)-1H-pyrazol-3-ol).

  • Add 3-Chloro-5-methoxypyridazine to the flask.

  • Base Addition: Add a non-nucleophilic organic base, such as 2,6-lutidine. Causality: The base is required to deprotonate the hydroxyl group of the pyrazole, forming the pyrazolate anion. This anion is a much stronger nucleophile than the neutral alcohol, enabling it to attack the electron-deficient carbon of the C-Cl bond on the pyridazine ring.

  • Reaction: Heat the mixture to reflux under a nitrogen atmosphere for an extended period (e.g., 18 hours), monitoring the reaction progress by TLC or LC-MS.

  • Workup and Purification: After cooling, the reaction mixture is poured into an aqueous solution (e.g., ammonium chloride) and extracted multiple times with an organic solvent like ethyl acetate. The combined organic layers are washed, dried, and concentrated. The final product is then purified using column chromatography.

Postulated Mechanism of Action (MoA)

While the patent does not specify the exact biological target, the structural class of pyridazine/pyridazinone herbicides frequently act as inhibitors of protoporphyrinogen oxidase (PPO).[1] PPO is the last enzyme in the common pathway for both chlorophyll and heme biosynthesis. Inhibition of PPO leads to the accumulation of protoporphyrinogen IX, which leaks from the plastid and is oxidized in the cytoplasm to protoporphyrin IX. In the presence of light, this molecule generates singlet oxygen, a highly reactive oxygen species that causes rapid lipid peroxidation of cell membranes, leading to membrane disruption, cellular leakage, and ultimately, rapid plant death. This "light-dependent" herbicidal action is characteristic of PPO inhibitors.

Analytical Methodologies

The quality control of 3-Chloro-5-methoxypyridazine hydrochloride and the monitoring of its reactions require robust analytical methods.

  • High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method is suitable for purity analysis.

    • Column: C18 stationary phase (e.g., 250 x 4.6 mm, 5 µm).

    • Mobile Phase: A gradient or isocratic mixture of acetonitrile and water, often with a small amount of acid modifier like formic acid or phosphoric acid to ensure sharp peak shapes.

    • Detection: UV detection at a suitable wavelength (e.g., 220 nm or 254 nm).

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is effective for both identification and quantification, particularly for assessing volatile impurities. The free base is sufficiently volatile for GC analysis.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for structural confirmation of the intermediate and its final products, confirming the correct regiochemistry of substitution.

Environmental Fate and Ecotoxicology

Specific environmental fate and ecotoxicological data for 3-Chloro-5-methoxypyridazine hydrochloride are not widely available in public literature. However, general principles for related heterocyclic compounds can provide guidance for research.

  • Biodegradation: Pyridine-based compounds are known to be biodegradable in soil, primarily under aerobic conditions by soil microorganisms.[5] The rate of degradation will be influenced by the specific substitutions on the ring, soil type, temperature, and microbial population.

  • Mobility: The methoxy group may slightly increase lipophilicity compared to an unsubstituted ring, but the nitrogen atoms contribute to polarity. Its mobility in soil would need to be determined experimentally, but it is expected to have moderate sorption to soil organic matter.

  • Toxicity: As an intermediate, its direct environmental exposure should be minimal. The ecotoxicological profile of any final herbicidal product derived from it would need to be rigorously evaluated. Heterocyclic compounds can pose risks to aquatic and terrestrial organisms, and a full suite of regulatory toxicity studies would be required for any commercial product.[6]

Future Outlook and Research Directions

3-Chloro-5-methoxypyridazine hydrochloride remains a valuable building block for agrochemical discovery. Its proven utility in accessing novel herbicidal scaffolds suggests several avenues for future research:

  • Scaffold Hopping: Use the intermediate to synthesize libraries of new derivatives by reacting it with a wide range of nucleophiles (e.g., substituted phenols, thiophenols, amines) to explore new chemical space for herbicidal, fungicidal, or insecticidal activity.

  • Mechanism of Action Studies: For novel active compounds derived from this intermediate, detailed MoA studies are essential to identify their biological target and understand potential resistance mechanisms.

  • Green Chemistry Approaches: Developing more sustainable synthetic routes to 3-Chloro-5-methoxypyridazine and its precursors, potentially using catalytic methods to reduce waste and improve efficiency.

  • Metabolic Profiling: Investigating the metabolic fate of the 5-methoxypyridazine moiety in plants and non-target organisms to design safer and more effective agrochemicals.

By leveraging the established reactivity of this intermediate, researchers can continue to innovate and develop the next generation of effective and environmentally responsible crop protection solutions.

References

  • Gerwick, B. C., Fields, S. C., & Gravelle, W. D. (1996). U.S. Patent No. 5,536,701. U.S.
  • Gerwick, B. C., Fields, S. C., & Gravelle, W. D. (1996). U.S. Patent No. 5,559,080. U.S.
  • Sims, G. K., & O'Loughlin, E. J. (1989). Biodegradation of Pyridine and Pyridine Derivatives by Soil and Subsurface Microorganisms. United States Environmental Protection Agency. [Link]

  • E. I. du Pont de Nemours and Company. (2015). WO2015168010A1 - Pyridazinone herbicides.
  • Dayan, F. E., & Duke, S. O. (2010). Synthesis and herbicidal activity of novel heterocyclic protoporphyrinogen oxidase inhibitors. In Protoporphyrinogen Oxidase (PPO) Inhibitors as Herbicides. IOS Press. [Link]

  • Li, Y., et al. (2025). Design, Synthesis, and Herbicidal Activity of Biaryl-Pyridazinone/Phthalimide Derivatives as Novel Protoporphyrinogen Oxidase Inhibitors. Journal of Agricultural and Food Chemistry. [Link]

  • Li, Y., et al. (2023). Synthesis, Herbicidal Activity, Mode of Action, and In Silico Analysis of Novel Pyrido[2,3-d]pyrimidine Compounds. Molecules. [Link]

  • Teikoku Chemical Industry Co., Ltd. (2011). WO2011040449A1 - Novel phenol derivative.
  • Kumiai Chemical Industry Co., Ltd. (2011). US7964531B2 - 3-phenoxy-4-pyridazinol derivatives and herbicidal composition containing the same.
  • Abdel-Gawad, S. M., et al. (2009). Reaction of 4,5-Dichloro-2-chloromethylpyridazin-3(2H)-one with phenols. Journal of Heterocyclic Chemistry. [Link]

  • Hoffmann-La Roche Inc. (2020). United States Patent US 10,584,105 B2. Google Patents. [Link]

  • Dow AgroSciences LLC. (2017). US20170008846A1 - Process for making 2-chloro-5-methylpyridine.
  • Khan, N., et al. (2025). Environmental Fate, Ecotoxicity, and Remediation of Heterocyclic Pharmaceuticals as Emerging Contaminants: A Review of Long-Term Risks and Impacts. MDPI. [Link]

Sources

Methodological & Application

Advanced Application Note: Nucleophilic Aromatic Substitution (SNAr) Methodologies for 3-Chloro-5-methoxypyridazine Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

The 1,2-diazine (pyridazine) scaffold is a privileged pharmacophore in modern drug discovery, frequently utilized for its favorable physicochemical properties and ability to engage in key hydrogen-bonding interactions. The pyridazine ring is profoundly electron-deficient due to the electronegativity of the two adjacent nitrogen atoms, which significantly lowers the LUMO energy of the aromatic system [1]. This intrinsic electrophilicity renders the 3-position highly susceptible to Nucleophilic Aromatic Substitution (SNAr).

When utilizing 3-chloro-5-methoxypyridazine hydrochloride (CAS: 1245646-61-0), two critical mechanistic factors must dictate your experimental design:

  • Electronic Modulation: The 5-methoxy group acts as an electron-donating group (EDG) via resonance. While this slightly dampens the overall electrophilicity of the ring compared to an unsubstituted analog, the strong inductive withdrawal of the 3-chloro leaving group ensures that the transition state—a stabilized Meisenheimer complex—forms readily under moderate thermal conditions [2].

  • Stoichiometric Neutralization: Because the precursor is supplied as a hydrochloride salt, an initial equivalent of base is strictly consumed to liberate the free base (CAS: 123696-02-6) [1]. Failure to account for this HCl equivalent will prematurely neutralize the incoming nucleophile (if basic, like an amine) or consume the reaction base, stalling the reaction at the starting material.

SNAr_Mechanism A 3-Chloro-5-methoxypyridazine HCl (Starting Material) B Free Base Generation (+ 1.0 eq Base) A->B C Nucleophilic Attack (Nu⁻ Addition) B->C D Meisenheimer Complex (Stabilized Intermediate) C->D Rate Limiting E Chloride Elimination (- Cl⁻) D->E F 3-Substituted-5-methoxypyridazine (Final Product) E->F

Mechanistic pathway of SNAr on 3-chloro-5-methoxypyridazine hydrochloride.

Reaction Optimization & Quantitative Data

The choice of base, solvent, and temperature is highly dependent on the nature of the nucleophile. Aliphatic amines are highly nucleophilic and proceed under milder conditions, whereas aromatic amines (anilines) or sterically hindered alkoxides require stronger bases and higher temperatures [3].

Table 1: Optimized SNAr Conditions for 3-Chloro-5-methoxypyridazine Hydrochloride

Nucleophile ClassRepresentative ReagentRecommended Base (Eq.)*SolventTemp (°C)Time (h)Expected Yield
Aliphatic Amine MorpholineDIPEA (2.5 eq)DMF or NMP80 - 1004 - 875 - 90%
Aromatic Amine Substituted AnilineCs₂CO₃ (2.5 eq)DMF100 - 12012 - 1860 - 80%
Alkoxide Sodium MethoxideNaH (2.2 eq)THF0 to 652 - 670 - 85%
Thiolate Benzyl MercaptanK₂CO₃ (2.2 eq)DMF60 - 803 - 580 - 95%

*Note: Base equivalents account for the 1.0 eq required to neutralize the HCl salt of the starting material.

Experimental Protocols

The following protocols are designed as self-validating systems. In-process controls (IPC) and specific workup rationales are embedded to ensure high-fidelity execution.

Protocol A: SNAr with Amine Nucleophiles (e.g., Morpholine)

This protocol is optimized for primary and secondary aliphatic amines.

Step 1: Neutralization and Initiation

  • Charge a dry, round-bottom flask equipped with a magnetic stir bar with 3-chloro-5-methoxypyridazine hydrochloride (1.0 eq) and anhydrous DMF to achieve a 0.2 M concentration.

  • Add N,N-Diisopropylethylamine (DIPEA) (2.5 eq) dropwise at room temperature.

    • Causality: 1.0 eq neutralizes the HCl salt, 1.0 eq acts as the acid scavenger for the SNAr byproduct (HCl), and the remaining 0.5 eq provides a kinetic excess to drive the reaction forward.

  • Add the amine nucleophile (1.2 eq) to the stirring solution.

Step 2: Thermal Activation & Monitoring

  • Attach a reflux condenser and heat the mixture to 90 °C under a nitrogen atmosphere.

    • Causality: The 5-methoxy group's resonance donation requires moderate thermal energy to overcome the activation barrier for the Meisenheimer intermediate.

  • Self-Validation (IPC): Monitor the reaction via LC-MS after 4 hours. The free base of the starting material will appear at [M+H]⁺ = 145.0 m/z. The reaction is deemed complete when the starting material peak integrates to <2% relative to the product peak.

Step 3: Quench and Isolation

  • Cool the reaction mixture to room temperature.

  • Pour the mixture slowly into vigorously stirring ice-cold water (10 volumes relative to DMF).

    • Causality: DMF and DIPEA salts are infinitely miscible with water, while the substituted pyridazine product typically crashes out as a solid. This enables isolation via simple vacuum filtration, bypassing tedious aqueous extractions and preventing emulsion formation.

  • Filter the precipitate, wash with cold water (3 x 10 mL), and dry under high vacuum to afford the product.

Protocol B: SNAr with Oxygen/Sulfur Nucleophiles

This protocol utilizes pre-formed alkoxides/thiolates to prevent competitive hydrolysis.

Step 1: Nucleophile Generation

  • In a separate dry flask, suspend NaH (60% dispersion in mineral oil, 2.2 eq) in anhydrous THF at 0 °C under argon.

  • Slowly add the alcohol or thiol (1.2 eq) dropwise. Stir for 30 minutes until gas evolution ceases.

    • Causality: Pre-forming the alkoxide/thiolate ensures the nucleophile is fully activated and prevents adventitious moisture from generating hydroxide ions, which would lead to the 3-hydroxy-5-methoxypyridazine byproduct.

Step 2: Substrate Addition & Reaction

  • Carefully add 3-chloro-5-methoxypyridazine hydrochloride (1.0 eq) in small portions to the 0 °C solution.

    • Critical Safety Note: Hydrogen gas will evolve immediately as the first equivalent of NaH neutralizes the HCl salt.

  • Warm the mixture to room temperature, then heat to reflux (65 °C) for 4 hours.

Step 3: Workup

  • Cool to 0 °C and quench dropwise with saturated aqueous NH₄Cl.

    • Causality: NH₄Cl safely neutralizes any unreacted NaH and buffers the aqueous layer, preventing base-catalyzed degradation of the product during extraction.

  • Extract with Ethyl Acetate (3 x 20 mL), wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

Experimental Workflow Visualization

Experimental_Workflow W1 1. Reagent Preparation (Dry Solvents, Inert Atmosphere) W2 2. Base Neutralization (Liberate Pyridazine Free Base) W1->W2 W3 3. Nucleophile Addition & Heating (Thermal Activation) W2->W3 W4 4. IPC Monitoring (LC-MS / TLC Confirmation) W3->W4 W4->W3 If SM > 2% (Continue Heating) W5 5. Aqueous Quench & Isolation (Precipitation or Extraction) W4->W5 If SM < 2% W6 6. Purification & Characterization (NMR, Purity >95%) W5->W6

Standardized experimental workflow for SNAr on chloropyridazine derivatives.

References

  • "3-Chloro-5-methoxypyridazine." CAS Common Chemistry, American Chemical Society. URL:[Link][1]

  • "Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents?" ResearchGate. URL:[Link][2]

Sources

Application Note: Advanced Suzuki-Miyaura Cross-Coupling of 3-Chloro-5-methoxypyridazine Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Content Focus: Mechanistic causality, protocol optimization, and self-validating workflows for heteroaryl chloride salts.

Executive Summary

The 5-methoxypyridazine core is a privileged scaffold in modern medicinal chemistry, frequently appearing in the development of Pim kinase inhibitors[1] and METTL3 RNA methyltransferase inhibitors[2]. Functionalizing this scaffold via the Suzuki-Miyaura cross-coupling of 3-chloro-5-methoxypyridazine hydrochloride (CAS: 1245646-61-0)[3] presents unique synthetic challenges.

Unlike standard aryl bromides, this substrate requires overcoming the high bond dissociation energy of the C–Cl bond, mitigating catalyst poisoning by the electron-rich pyridazine nitrogens, and managing the stoichiometry of the hydrochloride salt. This application note provides a comprehensive, causality-driven guide to successfully executing this transformation.

Mechanistic Causality & Reaction Design

As a Senior Application Scientist, it is critical to understand why a reaction fails to rationally design one that succeeds. The coupling of 3-chloro-5-methoxypyridazine hydrochloride relies on three critical pillars of optimization:

The Hydrochloride Challenge: Stoichiometric Neutralization

The substrate is supplied as a hydrochloride salt to enhance shelf stability and prevent oxidative degradation[3]. However, palladium-catalyzed cross-couplings are highly sensitive to pH. If the HCl is not neutralized in situ, the acidic protons will rapidly quench the nucleophilic organoboron species (protodeboronation) and disrupt the transmetalation step[4].

  • Causality-Driven Choice: You must add at least 1.0 extra equivalent of base (e.g.,

    
     or 
    
    
    
    ) specifically to free-base the pyridazine before the catalytic cycle can begin. A standard 2.0 equivalents of base will result in stalled reactions; 3.0 equivalents are mandatory[1][2].
Overcoming C–Cl Bond Inertness

The methoxy group at the 5-position donates electron density into the pyridazine ring via resonance. While the diazine core is generally electron-deficient, this specific substitution pattern makes the C3–Cl bond less electrophilic than an unsubstituted chloropyridazine.

  • Causality-Driven Choice: Standard

    
     can work under prolonged thermal conditions[2][5], but employing bidentate ligands like dppf (in 
    
    
    
    ) or sterically demanding dialkylbiaryl phosphines (e.g., A-Phos) drastically accelerates the oxidative addition into the C–Cl bond[1].
Biphasic Transmetalation Dynamics

Boronic acids do not undergo transmetalation directly. They must first coordinate with a hydroxide or carbonate ion to form a negatively charged, nucleophilic boronate complex[4].

  • Causality-Driven Choice: A biphasic solvent system (e.g., 1,4-Dioxane/

    
     in a 4:1 or 5:1 ratio) is highly recommended[1][2]. The water solubilizes the inorganic base and facilitates the formation of the reactive boronate "ate" complex, driving the transmetalation step forward.
    

Visualizing the Reaction Architecture

The following diagram illustrates the logical workflow and catalytic cycle, highlighting the critical neutralization step required for hydrochloride salts.

G Start 3-Chloro-5-methoxypyridazine HCl (CAS: 1245646-61-0) Neutralization In Situ Neutralization (+1.0 eq Base) Start->Neutralization Base / H2O FreeBase Free Pyridazine Base (Active Electrophile) Neutralization->FreeBase -HCl OxidativeAddition Oxidative Addition [Pd(0) → Pd(II)] FreeBase->OxidativeAddition Pd Catalyst Transmetalation Transmetalation (Transfer of Ar group to Pd) OxidativeAddition->Transmetalation Boronate Boronate Complex Formation (Ar-B(OH)3-) Boronate->Transmetalation Aqueous Base ReductiveElimination Reductive Elimination [Pd(II) → Pd(0)] Transmetalation->ReductiveElimination ReductiveElimination->OxidativeAddition Pd(0) Regeneration Product Coupled 3-Aryl-5-methoxypyridazine ReductiveElimination->Product C-C Bond Formed

Figure 1: Mechanistic workflow for the Suzuki-Miyaura coupling of pyridazine hydrochlorides.

Quantitative Data Presentation

The table below summarizes optimal reaction conditions derived from verified pharmaceutical patent literature for the functionalization of 3-chloro-5-methoxypyridazine.

EntryCatalyst SystemBase (Equiv)Solvent SystemTemp / TimeTypical YieldRef
1

(5 mol%)

(3.0)
Dioxane/

(4:1)
105 °C / 30 min (MW)75–85%[1]
2

(5-10 mol%)

(3.0)
Dioxane/

(5:1)
90 °C / 15–16 h65–75%[2]
3

(5 mol%)

(3.0)
DMF (Anhydrous)100 °C / 12 h55–65%[5]

Note: Microwave (MW) irradiation (Entry 1) provides the cleanest conversion profiles by minimizing the time the sensitive pyridazine core spends at elevated temperatures.

Self-Validating Experimental Protocols

The following protocols are engineered with built-in analytical checkpoints to ensure the reaction is proceeding as intended.

Protocol A: Microwave-Assisted Coupling (Recommended for Discovery Chemistry)

Adapted from Pim inhibitor synthesis workflows[1].

Reagents:

  • 3-Chloro-5-methoxypyridazine hydrochloride: 1.0 equiv.

  • Arylboronic acid / Boronate ester: 1.1 equiv.

  • 
    : 3.0 equiv.
    
  • 
    : 0.05 equiv (5 mol%).
    
  • 1,4-Dioxane /

    
     (4:1 v/v): 0.15 M relative to substrate.
    

Step-by-Step Methodology:

  • Reagent Charging: In a microwave-safe vial equipped with a magnetic stir bar, add the 3-chloro-5-methoxypyridazine hydrochloride, arylboronic acid, and

    
    .
    
  • Solvent & Base Addition: Add the 1,4-Dioxane and

    
    , followed by the 
    
    
    
    .
    • Self-Validation Checkpoint 1: Upon addition of the base and water, observe the mixture. The dissolution of the hydrochloride salt and a slight endotherm/exotherm indicates successful in situ free-basing.

  • Degassing (Critical): Seal the vial with a septum cap. Sparge the mixture with dry Nitrogen or Argon for 5–10 minutes.

    • Causality: Oxygen irreversibly oxidizes the active Pd(0) species into an inactive Pd(II) peroxo complex.

  • Microwave Irradiation: Heat the reaction mixture in a microwave reactor at 105 °C for 30 minutes.

    • Self-Validation Checkpoint 2: Post-reaction, the mixture should transition from a pale suspension to a dark red/brown mixture with precipitated inorganic salts. A black mirror on the vial walls indicates Pd-black precipitation (catalyst death), meaning degassing was insufficient.

  • Reaction Monitoring: Sample the organic layer and analyze via LC-MS.

    • Self-Validation Checkpoint 3: Look for the disappearance of the starting material mass (

      
       for the free base = 145 m/z) and the appearance of the product mass.
      
  • Workup: Dilute the mixture with EtOAc and wash with saturated aqueous

    
     (to remove boronic acid byproducts) and brine. Dry over 
    
    
    
    , concentrate, and purify via flash chromatography.
Protocol B: Conventional Thermal Heating (Recommended for Scale-Up)

Adapted from METTL3 inhibitor synthesis workflows[2].

  • Preparation: To a round-bottom flask under nitrogen, add 3-chloro-5-methoxypyridazine hydrochloride (1.0 eq), arylboronic acid pinacol ester (1.1 eq),

    
     (3.0 eq), and 
    
    
    
    (0.06 eq).
  • Solvent Addition: Add a degassed mixture of Dioxane/Water (5:1, 0.13 M).

  • Heating: Heat the mixture to 90 °C using an oil bath or heating block for 15 hours.

  • Validation: Monitor by TLC (EtOAc/Hexanes). The highly polar starting material salt will not run well on normal phase silica unless neutralized; ensure the TLC sample is partitioned between EtOAc and water before spotting.

  • Isolation: Cool to room temperature, filter through a pad of Celite to remove Pd residues, concentrate the filtrate under reduced pressure, and purify.

References

  • [3] 3-chloro-5-methoxypyridazine hydrochloride [1245646-61-0]. ChemSigma. Available at:

  • [1] Bicyclic compounds as pim inhibitors (WO2012078777A1). Google Patents. Available at:

  • [5] Antibacterial biaromatic derivatives (US9527867B2). Google Patents. Available at:

  • [2] Piperidine derivatives as mettl3 inhibitors (WO2024153775A1). Google Patents. Available at:

  • [4] Suzuki reaction. Wikipedia. Available at:

Sources

Reaction conditions for 3-Chloro-5-methoxypyridazine hydrochloride with amines

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide to the Synthesis of 3-Amino-5-methoxypyridazine Derivatives

Abstract

This technical guide provides a comprehensive overview and detailed protocols for the reaction of 3-chloro-5-methoxypyridazine hydrochloride with various primary and secondary amines. The core of this transformation is the Nucleophilic Aromatic Substitution (SNAr) reaction, a cornerstone of heterocyclic chemistry. This document elucidates the underlying mechanism, explores critical reaction parameters, and offers field-tested protocols for researchers, medicinal chemists, and drug development professionals engaged in the synthesis of novel pyridazine-based scaffolds.

Introduction: The Pyridazine Scaffold in Modern Chemistry

The pyridazine core is an electron-deficient diazine ring system that serves as a privileged scaffold in medicinal chemistry and materials science.[1] Its derivatives are integral to a wide range of biologically active compounds. The strategic functionalization of the pyridazine ring is therefore of paramount importance. 3-Chloro-5-methoxypyridazine hydrochloride is a versatile building block, where the chloro-substituent acts as a competent leaving group for nucleophilic substitution, enabling the introduction of diverse functionalities, particularly amino groups. The resulting aminopyridazine derivatives are key pharmacophores in numerous therapeutic agents.[2]

Core Principles: The Nucleophilic Aromatic Substitution (SNAr) Mechanism

The reaction between 3-chloro-5-methoxypyridazine and an amine proceeds via a well-established Nucleophilic Aromatic Substitution (SNAr) mechanism. Unlike nucleophilic substitution on alkyl halides (Sₙ2), SNAr on an aromatic ring is a two-step addition-elimination process.[3][4]

Causality of Reactivity: The pyridazine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. This electronic characteristic makes the ring susceptible to attack by nucleophiles.[1] The reaction is further facilitated by the chloro-substituent, which can act as a leaving group. The reaction proceeds as follows:

  • Nucleophilic Attack: The amine nucleophile attacks the carbon atom bearing the chlorine atom. This is typically the rate-determining step as it temporarily disrupts the aromaticity of the ring.[4]

  • Formation of a Meisenheimer Complex: This attack forms a negatively charged, resonance-stabilized intermediate known as a Meisenheimer complex. The negative charge is delocalized across the ring and, importantly, onto the electronegative nitrogen atoms, which stabilizes the intermediate.

  • Elimination of the Leaving Group: The aromaticity of the ring is restored by the expulsion of the chloride ion, yielding the final aminated pyridazine product.

Figure 1. The Addition-Elimination Mechanism of SNAr.

Key Reaction Parameters and Optimization

The success and efficiency of the amination reaction hinge on the careful selection of several key parameters. Understanding the role of each component is crucial for optimizing reaction conditions and troubleshooting.

  • Starting Material: 3-Chloro-5-methoxypyridazine is often supplied as a hydrochloride salt. It is imperative to use at least one equivalent of a base to neutralize the HCl salt and generate the free base form of the pyridazine in situ before it can react. An additional equivalent of base is then required to scavenge the HCl produced during the substitution reaction itself.

  • Choice of Amine: Both primary and secondary aliphatic and aromatic amines can be used as nucleophiles.[1] Aliphatic amines are generally more nucleophilic and react more readily than aromatic amines (e.g., anilines). Sterically hindered amines may require more forcing conditions (higher temperatures or longer reaction times).

  • Base: The choice of base is critical. Its primary roles are to neutralize the starting material salt and to trap the HCl byproduct, driving the reaction to completion.

    • Inorganic Bases (K₂CO₃, Cs₂CO₃): These are often used in polar aprotic solvents. They are cost-effective and easy to remove during workup, but their limited solubility can sometimes lead to slower reactions.

    • Organic Bases (Triethylamine (TEA), Diisopropylethylamine (DIPEA)): These are soluble in a wide range of organic solvents and are often used when a homogeneous reaction mixture is desired. DIPEA is particularly useful as its steric bulk makes it non-nucleophilic, preventing it from competing with the amine reactant.

  • Solvent: The solvent plays a crucial role in solvating the reactants and influencing the reaction rate.

    • Polar Aprotic Solvents (DMSO, DMF, NMP): These are excellent choices for SNAr reactions. They effectively solvate the cationic species without strongly solvating the anionic nucleophile, thus increasing its effective reactivity.[5] However, their high boiling points can make them difficult to remove.

    • Alcohols (n-Butanol, 2-Propanol): These can also serve as solvents, particularly for reactions run at higher temperatures. They are less effective at promoting SNAr than polar aprotic solvents but are often easier to remove.

    • Aqueous Conditions: For some highly activated substrates, reactions can even be performed in water, offering a "greener" alternative.[6][7]

  • Temperature: Elevated temperatures are frequently required to overcome the activation energy barrier associated with the initial disruption of aromaticity.[3][8] Reactions are commonly run between 80 °C and 150 °C. Microwave irradiation is a modern and highly effective method for rapidly achieving high temperatures, often leading to significantly reduced reaction times and improved yields.[1]

Experimental Protocols & Data

The following protocols provide a starting point for the amination of 3-chloro-5-methoxypyridazine hydrochloride. Optimization may be required based on the specific amine used.

Protocol 1: Conventional Thermal Amination in n-Butanol

This protocol is a robust starting point for a wide range of primary and secondary aliphatic amines.

Materials:

  • 3-Chloro-5-methoxypyridazine hydrochloride

  • Amine (e.g., Morpholine, 1.2 equivalents)

  • Diisopropylethylamine (DIPEA, 2.5 equivalents)

  • n-Butanol (approx. 0.1 M concentration)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (Saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for chromatography

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-chloro-5-methoxypyridazine hydrochloride (1.0 eq).

  • Add n-butanol to the flask, followed by the amine (1.2 eq) and DIPEA (2.5 eq).

  • Heating: Heat the reaction mixture to reflux (approx. 118 °C) and maintain for 4-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Remove the n-butanol under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated aqueous NaHCO₃ solution, followed by brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude material by flash column chromatography on silica gel to obtain the pure 3-amino-5-methoxypyridazine product.[9]

Protocol 2: Microwave-Assisted Amination in DMSO

This protocol is ideal for accelerating the reaction, especially with less reactive amines.

Materials:

  • 3-Chloro-5-methoxypyridazine hydrochloride

  • Amine (e.g., Aniline, 1.5 equivalents)

  • Potassium carbonate (K₂CO₃, 3.0 equivalents)

  • Dimethyl sulfoxide (DMSO)

  • Microwave reaction vial with a stir bar

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a microwave reaction vial, combine 3-chloro-5-methoxypyridazine hydrochloride (1.0 eq), the amine (1.5 eq), and powdered K₂CO₃ (3.0 eq).

  • Add DMSO to the vial and seal it with a cap.

  • Microwave Irradiation: Place the vial in the microwave reactor and heat the mixture to 120-150 °C for 20-60 minutes.

  • Workup: After cooling, dilute the reaction mixture with ethyl acetate and water.

  • Separate the layers. Wash the organic layer multiple times with water to remove DMSO, then wash with brine.

  • Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product via flash column chromatography or recrystallization.[10]

Summary of General Reaction Conditions

The following table provides a starting point for optimizing the reaction with different classes of amines, based on analogous transformations of chloropyridazines.[8]

EntryAmine TypeSolventBaseTemperature (°C)Typical TimeNotes
1Secondary Aliphatic (e.g., Morpholine)n-ButanolDIPEA100 - 1204 - 12 hGenerally high-yielding and clean reactions.
2Primary Aliphatic (e.g., Benzylamine)DMSOK₂CO₃80 - 1002 - 8 hReaction is typically fast.
3Primary Aromatic (e.g., Aniline)DMSO / DMFK₂CO₃120 - 15012 - 24 hRequires higher temperatures due to lower nucleophilicity.
4Hindered AminesNMPCs₂CO₃150 - 18024 - 48 hMore forcing conditions may be necessary. Microwave is recommended.

Workflow and Troubleshooting

Experimental_Workflow start Start setup Reaction Setup Combine Reactants, Base, Solvent start->setup reaction Heating Conventional or Microwave setup->reaction monitor Monitor Progress (TLC/LC-MS) reaction->monitor monitor->reaction Incomplete workup Aqueous Workup Quench, Extract, Wash, Dry monitor->workup Complete purify Purification Column Chromatography or Recrystallization workup->purify analyze Analysis NMR, MS, Purity Check purify->analyze end Pure Product analyze->end

Figure 2. General experimental workflow for amination.
Problem Potential Cause Suggested Solution
No or Low Conversion Insufficient temperature; Inactive reagents; Insufficient base.Increase temperature; Use microwave irradiation.[1] Ensure anhydrous solvent and fresh reagents. Use at least 2.5 eq of base.
Formation of Side Products Reaction temperature too high; Amine degradation.Lower the reaction temperature and extend the reaction time.[8] Ensure the reaction is run under an inert atmosphere (N₂ or Ar) if the amine is sensitive.
Difficult Purification Residual high-boiling solvent (DMSO, DMF); Product is very polar.For DMSO/DMF, perform multiple aqueous washes during workup. For polar products, consider reverse-phase chromatography or salt formation and recrystallization.[9][11]

References

  • BenchChem. (n.d.). Application Notes and Protocols for Nucleophilic Aromatic Substitution on 3,5-Dichloropyridazine.
  • Movellan, K. T., et al. (2019). 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides. PMC.
  • StudySmarter. (n.d.). SNAr Reactions of Pyridine Explained.
  • BenchChem. (n.d.). Technical Support Center: Purification of 2-Aminopyridine-3,4-diol.
  • BenchChem. (n.d.). Technical Support Center: Synthesis of 6-Chloro-3-methoxypyridazin-4-amine.
  • Walsh, K., et al. (2025). Amination of Heteroaryl Chlorides: Palladium Catalysis or SN Ar in Green Solvents?. ResearchGate.
  • YouTube. (2019, January 19). nucleophilic aromatic substitutions.
  • Page, M. I., et al. (2025). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. ResearchGate.
  • Google Patents. (n.d.). CN107011255A - A kind of method and its purification process that aminopyridine is prepared by picoline.
  • PubMed. (2001, May 3). Catalytic Amination of 2-substituted Pyridines With Hydrazine Derivatives.
  • Al-Zaydi, K. M. (n.d.). Synthesis of A New Class of Pyridazin-3-one and 2-Amino-5-arylazopyridine Derivatives and Their Utility in the Synthesis of Fused Azines. PMC.
  • YAKHAK HOEJI. (2005, February 1). Acylation of Pyridazinylamines by Acyclic Anhydrides; Synthesis of N-Substituted 3-Amino-6-chloropyridazines. Korea Science.
  • ChemicalBook. (n.d.). 3-AMINO-6-METHOXYPYRIDAZINE synthesis.
  • PubMed. (2016, May 6). Regioselective 2-Amination of Polychloropyrimidines.
  • Khalafy, J., et al. (2013). A simple three-component synthesis of 3-amino-5-arylpyridazine-4-carbonitriles. SciELO.
  • Bello, A. A., et al. (2021). Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review.
  • The Royal Society of Chemistry. (n.d.). Nucleophilic aromatic substitution reactions under aqueous, mild conditions using polymeric additive HPMC.
  • ResearchGate. (2019, January). Palladium-catalyzed amination of 2-chlorothienopyridone with primary aromatic amines.
  • ResearchGate. (n.d.). A Simple Three-component Synthesis of 3-Amino-5-arylpyridazine-4-carbonitriles.
  • Durham E-Theses. (n.d.). a sca old for the synthesis of highly functionalised heterocycles.
  • Master Organic Chemistry. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism.
  • The Royal Society of Chemistry. (n.d.). Directed nucleophilic aromatic substitution reaction.
  • Chemistry LibreTexts. (2024, March 28). 11.3: Characteristics of the SN2 Reaction.
  • Reddit. (2024, March 12). Amine workup : r/Chempros.
  • Synthesis. (2013). A Reliable Synthesis of 3-Amino-5-Alkyl and 5-Amino-3-Alkyl Isoxazoles.
  • PubMed. (2002, May 1). Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-).

Sources

Application Notes and Protocols for the Palladium-Catalyzed Cross-Coupling of 3-Chloro-5-methoxypyridazine Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Pyridazine Scaffold in Modern Drug Discovery

The pyridazine motif, a six-membered aromatic ring with two adjacent nitrogen atoms, is a privileged scaffold in medicinal chemistry.[1] Its unique electronic properties and ability to engage in various non-covalent interactions have cemented its role in the development of a wide range of therapeutic agents. Pyridazine derivatives have demonstrated significant potential as anticancer, anti-inflammatory, and neuroprotective agents, among other biological activities.[2][3] The functionalization of the pyridazine core is therefore a critical task for medicinal chemists aiming to explore and optimize structure-activity relationships (SAR).

Palladium-catalyzed cross-coupling reactions stand as one of the most powerful and versatile methodologies for the derivatization of heteroaromatic systems.[4] These reactions, including the Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig, and Heck couplings, allow for the precise and efficient formation of carbon-carbon and carbon-heteroatom bonds under relatively mild conditions.[5] This guide provides a detailed technical overview and field-proven protocols for the palladium-catalyzed cross-coupling of 3-chloro-5-methoxypyridazine hydrochloride, a versatile building block for the synthesis of novel pyridazine-based compounds.

A crucial consideration when working with 3-chloro-5-methoxypyridazine hydrochloride is the presence of the hydrochloride salt. This necessitates the use of an additional equivalent of base in the reaction mixture to neutralize the salt and generate the free-base form of the pyridazine in situ, which is the active participant in the catalytic cycle. All protocols outlined herein account for this essential step.

Core Mechanistic Principles: The Palladium Catalytic Cycle

The success of palladium-catalyzed cross-coupling reactions hinges on a fundamental catalytic cycle that can be broadly described in three key steps: oxidative addition, transmetalation (for Suzuki, Sonogashira, and Stille reactions) or amine coordination/deprotonation (for Buchwald-Hartwig amination), and reductive elimination. The choice of palladium precursor, ligand, base, and solvent is critical for the efficiency of each step. For the coupling of aryl chlorides, such as 3-chloro-5-methoxypyridazine, the oxidative addition of the C-Cl bond to the Pd(0) center is often the rate-limiting step due to the high bond dissociation energy of the C-Cl bond.[6] The use of bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) is often essential to facilitate this challenging activation step.[7]

Palladium Catalytic Cycle General Palladium Cross-Coupling Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd PdII Ar-Pd(II)-X(L_n) OxAdd->PdII Transmetal Transmetalation (e.g., with R-B(OH)₂) PdII->Transmetal PdII_R Ar-Pd(II)-R(L_n) Transmetal->PdII_R RedElim Reductive Elimination PdII_R->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-R RedElim->Product ArX 3-Chloro-5-methoxypyridazine (Ar-X) ArX->OxAdd CouplingPartner Coupling Partner (e.g., R-B(OH)₂) CouplingPartner->Transmetal

Caption: General Palladium Cross-Coupling Cycle.

Application Protocols

The following protocols are designed as robust starting points for the cross-coupling of 3-chloro-5-methoxypyridazine hydrochloride. Optimization of temperature, reaction time, and reagent stoichiometry may be necessary for specific substrates.

Suzuki-Miyaura Coupling: Synthesis of 3-Aryl-5-methoxypyridazines

The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between an organohalide and an organoboron compound.[8] For the coupling of 3-chloro-5-methoxypyridazine, the use of a strong base and a specialized ligand is recommended to overcome the inertia of the C-Cl bond.[1][9]

Table 1: Recommended Conditions for Suzuki-Miyaura Coupling

ParameterCondition 1Condition 2
Palladium Precursor Pd(OAc)₂ (2 mol%)Pd₂(dba)₃ (1.5 mol%)
Ligand SPhos (4 mol%)XPhos (3 mol%)
Base K₃PO₄ (3 equiv.)Cs₂CO₃ (3 equiv.)
Solvent 1,4-Dioxane/H₂O (5:1)Toluene
Temperature 100 °C110 °C
Time 12-24 h12-24 h

Note: The use of 3 equivalents of base is to ensure neutralization of the hydrochloride salt and to facilitate the catalytic cycle.

Detailed Protocol (Condition 1):

  • To an oven-dried reaction vial, add 3-chloro-5-methoxypyridazine hydrochloride (1.0 mmol, 1 equiv.), the desired arylboronic acid (1.2 mmol, 1.2 equiv.), potassium phosphate (K₃PO₄, 3.0 mmol, 3.0 equiv.), palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%), and SPhos (0.04 mmol, 4 mol%).

  • Evacuate and backfill the vial with an inert atmosphere (e.g., nitrogen or argon) three times.

  • Add degassed 1,4-dioxane (5 mL) and degassed water (1 mL).

  • Seal the vial and heat the reaction mixture to 100 °C with vigorous stirring for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 3-aryl-5-methoxypyridazine.[1][9]

Suzuki_Workflow Suzuki-Miyaura Coupling Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification a Combine Reactants: - 3-Chloro-5-methoxypyridazine HCl - Arylboronic Acid - Pd(OAc)₂/SPhos - K₃PO₄ b Add Degassed 1,4-Dioxane/H₂O a->b c Inert Atmosphere (N₂ or Ar) b->c d Heat to 100 °C (12-24 h) c->d e Monitor by TLC/LC-MS d->e f Cool & Dilute (EtOAc/H₂O) e->f g Extract & Wash f->g h Dry & Concentrate g->h i Column Chromatography h->i

Caption: Suzuki-Miyaura Coupling Workflow.

Sonogashira Coupling: Synthesis of 3-Alkynyl-5-methoxypyridazines

The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl halide, typically employing a palladium catalyst and a copper(I) co-catalyst.[10][11]

Table 2: Recommended Conditions for Sonogashira Coupling

ParameterCondition
Palladium Catalyst PdCl₂(PPh₃)₂ (2-5 mol%)
Co-catalyst CuI (4-10 mol%)
Base Triethylamine (Et₃N) or Diisopropylamine (DIPA) (3-4 equiv.)
Solvent DMF or THF
Temperature Room Temperature to 65 °C
Time 3-18 h

Note: An excess of amine base is used to neutralize the HCl salt and act as the reaction base and solvent.

Detailed Protocol:

  • To a solution of 3-chloro-5-methoxypyridazine hydrochloride (1.0 equiv) and the terminal alkyne (1.2 equiv) in a suitable solvent (e.g., DMF) under an inert atmosphere, add the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 3 mol%), a copper(I) co-catalyst (e.g., CuI, 6 mol%), and the amine base (e.g., Et₃N, 4.0 equiv).[12]

  • Stir the reaction mixture at room temperature or heat to 65 °C until the starting material is consumed, as monitored by TLC or LC-MS.

  • Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with aqueous ammonium chloride and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 3-alkynyl-5-methoxypyridazine.

Buchwald-Hartwig Amination: Synthesis of 3-Amino-5-methoxypyridazines

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds.[2] For the amination of an electron-deficient chloropyridazine, a strong, non-nucleophilic base and a bulky, electron-rich phosphine ligand are crucial for high yields.[7]

Table 3: Recommended Conditions for Buchwald-Hartwig Amination

ParameterCondition 1Condition 2
Palladium Precursor Pd(OAc)₂ (2 mol%)Pd₂(dba)₃ (2 mol%)
Ligand RuPhos (4 mol%)XPhos (4 mol%)
Base NaOt-Bu (2.4 equiv.)LHMDS (2.4 equiv.)
Solvent Toluene1,4-Dioxane
Temperature 100-110 °C100-110 °C
Time 12-24 h12-24 h

Note: 2.4 equivalents of base are recommended to neutralize the hydrochloride salt (1 equiv.) and deprotonate the amine coupling partner (1.4 equiv.).

Detailed Protocol (Condition 1):

  • In an oven-dried Schlenk tube under an inert atmosphere, combine the palladium precursor (e.g., Pd(OAc)₂, 2 mol%), the phosphine ligand (e.g., RuPhos, 4 mol%), and a strong base (e.g., NaOt-Bu, 2.4 equiv).[3][7]

  • Add anhydrous, deoxygenated solvent (e.g., toluene), followed by 3-chloro-5-methoxypyridazine hydrochloride (1.0 equiv) and the amine (1.2 equiv).

  • Heat the reaction mixture to the desired temperature (typically 100-110 °C) and stir until complete consumption of the starting material is observed by GC or LC-MS.

  • After cooling to room temperature, quench the reaction with water and extract with an organic solvent.

  • Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography.

Buchwald_Hartwig_Cycle Buchwald-Hartwig Amination Catalytic Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd PdII Ar-Pd(II)-Cl(L_n) OxAdd->PdII AmineCoord Amine Coordination & Deprotonation PdII->AmineCoord PdII_Amido Ar-Pd(II)-NR¹R²(L_n) AmineCoord->PdII_Amido RedElim Reductive Elimination PdII_Amido->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-NR¹R² RedElim->Product ArCl 3-Chloro-5-methoxypyridazine (Ar-Cl) ArCl->OxAdd Amine Amine (HNR¹R²) + Base Amine->AmineCoord

Caption: Buchwald-Hartwig Amination Catalytic Cycle.

Heck Reaction: Synthesis of 3-Alkenyl-5-methoxypyridazines

The Heck reaction couples an unsaturated halide with an alkene to form a substituted alkene.[13] This reaction is typically performed in the presence of a palladium catalyst and a base.

Table 4: Recommended Conditions for Heck Reaction

ParameterCondition
Palladium Catalyst Pd(OAc)₂ (2-5 mol%)
Ligand P(o-tolyl)₃ or PPh₃ (4-10 mol%)
Base Et₃N or K₂CO₃ (3 equiv.)
Solvent DMF or Acetonitrile
Temperature 80-140 °C
Time 4-24 h

Note: An excess of base is required for the neutralization of the hydrochloride salt and the HX generated during the reaction.

Detailed Protocol:

  • To a dry Schlenk flask, add palladium(II) acetate (e.g., 3 mol%) and the phosphine ligand (e.g., P(o-tolyl)₃, 6 mol%).

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add the anhydrous solvent, 3-chloro-5-methoxypyridazine hydrochloride (1.0 equiv), the alkene (1.5 equiv), and the base (3.0 equiv).[14]

  • Heat the reaction mixture to the desired temperature (typically 100-120 °C) and stir for the required time (typically 4-24 hours).

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 3-alkenyl-5-methoxypyridazine.

Conclusion

The palladium-catalyzed cross-coupling of 3-chloro-5-methoxypyridazine hydrochloride is a powerful strategy for the synthesis of a diverse array of functionalized pyridazine derivatives. The key to success lies in the judicious choice of catalyst, ligand, and base to overcome the challenges associated with C-Cl bond activation and the presence of the hydrochloride salt. The protocols provided herein serve as a comprehensive guide for researchers and drug development professionals to facilitate the exploration of this important chemical space.

References

  • ResearchGate. (2026). ChemInform Abstract: Cross-Coupling Reaction on N-(3,5-Dibromo-2-pyridyl)piperazines: Regioselective Synthesis of 3,5-Disubstituted Pyridylpiperazines. [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link]

  • Organic Chemistry Portal. (n.d.). Heck Reaction. [Link]

  • Zhu, J., et al. (2017). Facile synthesis of heavily-substituted alkynylpyridines via a Sonogashira approach. [Link]

  • ResearchGate. (n.d.). The Role of the Base in Buchwald-Hartwig Amination. [Link]

  • YouTube. (2025). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. [Link]

  • Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. (2025). MDPI. [Link]

  • Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

  • University of Leeds. (2018). Palladium-catalysed Suzuki-Miyaura cross coupling; understanding of site selectivity using different palladium pre-catalysts. [Link]

  • Nature. (2021). Nickel-catalyzed deaminative Sonogashira coupling of alkylpyridinium salts enabled by NN2 pincer ligand. [Link]

  • MDPI. (2015). Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. [Link]

  • Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst S. (n.d.). University of North Texas. [Link]

  • ResearchGate. (2025). Palladium-Catalysed Cross-Coupling Reactions on Pyridazine Moieties. [Link]

  • ResearchGate. (2016). Sonogashira cross-coupling of 3a–c with terminal alkynes to afford 4a–i. [Link]

  • Chemistry LibreTexts. (2023). Heck Reaction. [Link]

  • The Royal Society of Chemistry. (2011). Suzuki-Miyaura Coupling of Heteroaryl Boronic Acids and Vinyl Chlorides. [Link]

  • MDPI. (2018). Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies. [Link]

  • National Institutes of Health. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. [Link]

  • Taylor & Francis. (2017). Heck reaction – Knowledge and References. [Link]

  • Chemistry LibreTexts. (2024). Sonogashira Coupling. [Link]

  • Wikipedia. (n.d.). Sonogashira coupling. [Link]

  • Frontiers. (2024). A green Heck reaction protocol towards trisubstituted alkenes, versatile pharmaceutical intermediates. [Link]

  • YouTube. (2021). Heck Reaction - Organic Chemistry Lessons. [Link]

  • MDPI. (2018). Pd-Catalyzed Mizoroki-Heck Reactions Using Fluorine-Containing Agents as the Cross-Coupling Partners. [Link]

  • ResearchGate. (2002). Palladium‐Catalyzed Coupling Reactions of Aryl Chlorides. [Link]

  • SciSpace. (2007). Palladium‐Catalyzed Cross‐Coupling Reaction Using Arylgermanium Sesquioxide. [Link]

  • Diva-Portal.org. (2015). Project Thesis Suzuki coupling of functionalized arylboronic acids to a 2-Amino-5-(4-bromophenyl)-1,3,4-thiadiazole scaffold. [Link]

Sources

Advanced Analytical Monitoring for the Synthesis of 3-Chloro-5-methoxypyridazine Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Chemical Context

3-Chloro-5-methoxypyridazine hydrochloride (CAS: 1245646-61-0) is a highly functionalized heterocyclic building block extensively utilized in the synthesis of advanced active pharmaceutical ingredients (APIs). Its structural motif is critical in the development of novel antibacterial agents [1] and METTL3 inhibitors [2]. Due to the regioselectivity challenges inherent in pyridazine chemistry, precise in-process monitoring is essential to ensure high yield, isomeric purity, and the successful isolation of the final hydrochloride salt.

Reaction Mechanism & Causality in Synthesis

The synthesis of 3-chloro-5-methoxypyridazine typically proceeds via a multi-step sequence starting from 4,5-dichloro-3(2H)-pyridazinone [3]. Monitoring each step requires understanding the underlying chemical causality:

  • Step 1: Protection & Methoxylation. The pyridazinone nitrogen is protected (e.g., as a tetrahydropyranyl derivative). The 5-chloro position is then selectively displaced by sodium methoxide.

    • Causality for monitoring: Nucleophilic methoxide can attack both the 4- and 5-positions. HPLC monitoring is required to precisely quantify the ratio of the desired 5-methoxy isomer to the 4-methoxy byproduct, dictating whether the reaction needs lower temperatures to improve regioselectivity.

  • Step 2: Deprotection & Chlorination. Following catalytic hydrogenation of the remaining chloro group and acid-mediated deprotection, the intermediate is treated with phosphorus oxychloride (POCl₃) to yield the 3-chloro-5-methoxypyridazine free base [4].

    • Causality for monitoring: POCl₃ reactions are highly exothermic and prone to generating tarry degradation products if overheated. LC-MS is employed to confirm the addition of the chlorine atom and the total consumption of the precursor.

  • Step 3: Hydrochloride Salt Formation. The free base is dissolved in an organic solvent and treated with anhydrous HCl.

    • Causality for monitoring: Ensuring complete conversion to the salt form without inducing hydrolytic cleavage of the methoxy group, which can occur if aqueous HCl is mistakenly introduced.

Analytical Strategy for Reaction Monitoring

To monitor these transformations, a Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method coupled with a Diode Array Detector (DAD) and Mass Spectrometry (MS) is utilized.

  • Stationary Phase Causality: A C18 column (e.g., Waters XBridge) is selected because its end-capped, high-carbon-load stationary phase provides excellent retention for polar heterocycles, preventing them from eluting in the void volume.

  • Mobile Phase Causality: Pyridazine derivatives possess basic nitrogen atoms that cause severe peak tailing at neutral pH due to secondary interactions with residual silanols on the silica support. Incorporating 0.1% Trifluoroacetic acid (TFA) in the aqueous mobile phase ensures the pyridazine nitrogens remain fully protonated, yielding sharp, symmetrical peaks and highly reproducible retention times.

Mandatory Visualization: Reaction Monitoring Workflow

ReactionMonitoring N1 1. In-Process Sampling (Aliquoting) N2 2. Reaction Quenching & Solvent Dilution N1->N2 N3 3. RP-HPLC & LC-MS Acquisition N2->N3 N4 4. Chromatographic Integration N3->N4 N5 5. Conversion Calculation & Go/No-Go Decision N4->N5

Workflow for in-process monitoring of 3-chloro-5-methoxypyridazine HCl.

Step-by-Step Experimental Protocols

Protocol A: Sample Preparation (Self-Validating System)

To ensure the analytical sample accurately represents the reaction mixture without ongoing degradation or post-sampling conversion:

  • Aliquoting: Extract exactly 50 µL of the reaction mixture using a positive displacement pipette (ideal for viscous or volatile organic solvents).

  • Quenching: Immediately transfer the aliquot into a 1.5 mL HPLC vial containing 450 µL of cold Acetonitrile/Water (50:50, v/v). Self-validation: This instantly quenches POCl₃ or methoxide reactivity, freezing the reaction profile at the exact time of sampling.

  • Dilution: Further dilute the quenched mixture 1:10 with Mobile Phase A (0.1% TFA in Water). Self-validation: Matching the sample diluent to the initial gradient conditions prevents solvent-front distortion and peak splitting.

  • Filtration: Pass the diluted sample through a 0.22 µm PTFE syringe filter to remove precipitated inorganic salts (e.g., NaCl or phosphate salts) before injection, protecting the column frit.

Protocol B: RP-HPLC Method Execution
  • Equilibrate a Waters XBridge C18 column (4.6 x 150 mm, 3.5 µm) at 30°C for 15 minutes at initial gradient conditions (95% A / 5% B).

  • Perform a blank injection (Mobile Phase A) to validate the system baseline and rule out column carryover from previous runs.

  • Inject 5 µL of the prepared sample.

  • Monitor the eluent at 254 nm (optimal for the conjugated pyridazine ring system) and collect MS data in positive electrospray ionization (ESI+) mode.

Data Presentation

Table 1: Optimized HPLC Gradient Program

Time (min) Flow Rate (mL/min) % Mobile Phase A (0.1% TFA in H₂O) % Mobile Phase B (Acetonitrile)
0.0 1.0 95 5
2.0 1.0 95 5
10.0 1.0 40 60
12.0 1.0 10 90

| 15.0 | 1.0 | 95 | 5 |

Table 2: Expected Retention Times and MS Characterization

Compound / Intermediate Retention Time (min) ESI-MS (m/z) [M+H]⁺ Notes
4,5-dichloro-3(2H)-pyridazinone 6.8 165.0 Starting Material
5-methoxy intermediate 5.2 161.0 Post-methoxylation product
3-chloro-5-methoxypyridazine 7.4 145.0 Final Free Base

| 3-chloro-5-methoxypyridazine HCl | 7.4 | 145.0 | Salt dissociates in LC |

Note: The hydrochloride salt and the free base will exhibit identical retention times under these acidic reverse-phase conditions because the salt immediately dissociates in the mobile phase. Salt formation is typically validated orthogonally via chloride titration (e.g., potentiometric titration with AgNO₃) or elemental analysis.

References

  • WO2017137744A1 - Heterocyclic compounds, in particular 2-oxo-4,4,5,5,6,6,7,7-octahydrobenzoxazole derivatives, and their use as antibacterial compounds - Google Patents. 1

  • WO2024153775A1 - Piperidine derivatives as mettl3 inhibitors - Google Patents. 2

  • ChemInform Abstract: Synthesis of Novel Acyclonucleosides Containing Pyridazine - ResearchGate. 3

  • A large scale synthesis of 3-chloro-5-methoxypyridazine - Semantic Scholar. 4

Sources

Application Note: Advanced Isolation and Purification Strategies for 3-Chloro-5-methoxypyridazine Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Process Chemists, API Development Scientists, and Analytical Researchers Document Type: Technical Protocol & Mechanistic Guide

Executive Summary

3-Chloro-5-methoxypyridazine (CAS: 123696-02-6) is a critical heterocyclic intermediate utilized in the synthesis of potent glycogen synthase kinase 3 inhibitors and novel acyclonucleosides[1][2]. While the free base is widely documented, handling this compound as a hydrochloride (HCl) salt introduces unique physicochemical challenges. This application note provides a comprehensive, E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness) grounded guide to purifying 3-chloro-5-methoxypyridazine HCl. By understanding the intrinsic vulnerabilities of the pyridazine core, researchers can select the optimal purification workflow to achieve >99% purity while avoiding product degradation.

Physicochemical Profiling & Mechanistic Vulnerabilities

To design an effective purification protocol, one must first understand the thermodynamic and kinetic vulnerabilities of the molecule. The parent heterocycle, pyridazine, possesses a remarkably low pKa of approximately 2.24[3]. The introduction of an electron-withdrawing chlorine atom at the 3-position further diminishes the basicity of the ring nitrogens.

Mechanistic Causality in Purification:

  • Salt Lability: Because of the low pKa, the hydrochloride salt is highly labile and prone to dissociation in polar protic solvents (like water or methanol).

  • SNAr Vulnerability: The 3-chloro position is highly activated toward Nucleophilic Aromatic Substitution (SNAr). Exposure to aqueous acidic conditions or ambient moisture during purification can lead to the hydrolysis of the chlorine atom, yielding 5-methoxy-3(2H)-pyridazinone impurities.

  • Regioisomer Contamination: The large-scale synthesis of this compound typically involves the selective methoxylation of 4,5-dichloro-3(2H)-pyridazinone derivatives[2]. Incomplete regioselectivity inevitably generates the 4-methoxy regioisomer, which possesses nearly identical polarity to the target compound.

Table 1: Physicochemical Properties Informing Purification
PropertyValueCausality / Impact on Purification Strategy
Molecular Formula C5H5ClN2O[4]Dictates mass balance and stoichiometric calculations during re-salting.
Monoisotopic Mass 144.01 Da[4]Utilized for LC-MS identification and IPC (In-Process Control) tracking.
Core pKa ~2.24 (Pyridazine)[3]Dictates the lability of the HCl salt; requires strictly anhydrous strong acids (e.g., HCl in dioxane) for stable salt formation.
Aqueous Solubility Miscible (Core)[3]High risk of product loss in aqueous washes; necessitates organic extraction (EtOAc/DCM) during free-basing.

Impurity Generation Pathways

The following diagram illustrates the synthetic origin of the target molecule and the primary degradation pathways that must be mitigated during purification.

ImpurityPathway SM 4,5-Dichloro-3(2H)-pyridazinone Derivatives Target 3-Chloro-5-methoxypyridazine (Target Free Base) SM->Target Selective Methoxylation Iso 4-Methoxy Regioisomer (Impurity A - Synthesis) SM->Iso Non-selective Methoxylation TargetSalt 3-Chloro-5-methoxypyridazine HCl (Target Salt) Target->TargetSalt + HCl (Anhydrous) Hyd 5-Methoxy-3(2H)-pyridazinone (Impurity B - Hydrolysis) Target->Hyd Aqueous Acid Degradation TargetSalt->Hyd + H2O / Heat (SNAr Hydrolysis)

Caption: Figure 1: Synthetic pathways and primary degradation/impurity routes for 3-Chloro-5-methoxypyridazine.

Purification Methodologies

The selection of the purification method depends entirely on the crude impurity profile. The decision matrix below outlines the two primary workflows.

PurificationWorkflow Start Crude 3-Chloro-5-methoxypyridazine HCl (Purity < 90%) Decision Impurity Profile Assessment Start->Decision Path1 High Regioisomers (>5% 4-Methoxy isomer) Decision->Path1 Path2 High Polar Impurities (Hydrolysis products/Salts) Decision->Path2 FreeBase Free-Basing (NaHCO3) Extraction in EtOAc Path1->FreeBase Recryst Anhydrous Recrystallization (IPA / DIPE) Path2->Recryst Chrom Silica Gel Chromatography (Hexane/EtOAc) FreeBase->Chrom ReSalt Re-salting (4M HCl in Dioxane) Chrom->ReSalt Dry Vacuum Drying (<30°C) Final Pure HCl Salt ReSalt->Dry Recryst->Dry

Caption: Figure 2: Decision matrix and orthogonal workflows for the purification of the target HCl salt.

Protocol A: Anhydrous Solvent-Gradient Recrystallization

Best for: Clearance of polar impurities, color bodies, and minor regioisomer contamination. Highly scalable.

Causality & Rationale: Why use Isopropanol (IPA) and Diisopropyl ether (DIPE)? The HCl salt is highly soluble in water and methanol, which risk solvolysis and SNAr degradation. IPA provides sufficient hydrogen-bonding capacity to dissolve the salt at elevated temperatures without promoting hydrolysis, provided anhydrous conditions are maintained. DIPE acts as a non-polar anti-solvent, lowering the dielectric constant of the medium to selectively precipitate the target salt while leaving the more soluble regioisomeric impurities in the mother liquor.

Step-by-Step Methodology:

  • Dissolution: Suspend 10.0 g of crude 3-chloro-5-methoxypyridazine HCl in 30 mL of strictly anhydrous Isopropanol (IPA).

  • Heating: Heat the suspension gently to 60°C under a nitrogen atmosphere until complete dissolution is achieved. Do not exceed 65°C to prevent thermal degradation of the salt.

  • Anti-Solvent Addition: Slowly add anhydrous Diisopropyl ether (DIPE) dropwise (approx. 40-50 mL) while maintaining stirring at 60°C, until a slight, persistent turbidity is observed.

  • Crystallization: Remove the heat source and allow the mixture to cool ambiently to 20°C over 2 hours. Seed crystals may be added at 40°C if crystallization has not initiated.

  • Maturation: Cool the slurry to 0-5°C in an ice bath for 1 hour to maximize yield.

  • Isolation: Filter the crystals rapidly under a nitrogen blanket (to prevent atmospheric moisture absorption) and wash with 15 mL of cold, anhydrous DIPE.

  • Self-Validation (IPC): Take a 5 mg aliquot of the wet cake, dissolve in dry acetonitrile, and analyze via HPLC-UV (254 nm). If regioisomer >1%, repeat the recrystallization.

  • Drying: Dry the product in a vacuum oven at 30°C (avoid higher temperatures to prevent HCl loss) for 12 hours.

Protocol B: Orthogonal Free-Basing and Chromatographic Resolution

Best for: Crude batches with severe regioisomer contamination (>5%) that cannot be resolved by differential crystal lattice energies.

Causality & Rationale: Direct silica gel chromatography of the hydrochloride salt is strictly prohibited. The acidic silanol groups on the silica stationary phase interact strongly with the labile pyridazinium ion, causing severe band broadening, streaking, and on-column degradation. Therefore, a self-validating orthogonal approach is required: the salt must first be neutralized (free-based) using a mild base. After chromatographic resolution, the pure free base is re-salted using a strictly anhydrous source of HCl (4M HCl in dioxane) to prevent the re-introduction of hydrolysis products.

Step-by-Step Methodology:

  • Free-Basing: Suspend 10.0 g of the crude HCl salt in 100 mL of Ethyl Acetate (EtOAc). Add 50 mL of saturated aqueous NaHCO3 slowly. Stir vigorously for 15 minutes.

  • Self-Validation (IPC): Check the pH of the aqueous layer. It must be >7.5 to ensure complete free-basing.

  • Extraction: Separate the layers. Extract the aqueous layer with an additional 50 mL of EtOAc. Combine the organic layers, wash with brine, and dry over anhydrous Na2SO4. Filter and concentrate under reduced pressure to yield the crude free base.

  • Chromatography: Load the crude free base onto a silica gel column. Elute using a gradient of Hexane:EtOAc (starting at 8:2, ramping to 5:5). The 4-methoxy regioisomer typically elutes slightly ahead of the 5-methoxy target.

  • Re-Salting: Pool the pure fractions (>99% by TLC/HPLC) and concentrate. Re-dissolve the pure free base in 50 mL of anhydrous Methyl tert-butyl ether (MTBE).

  • Precipitation: Cool the solution to 0°C. Dropwise, add 1.05 equivalents of 4M HCl in dioxane. A white precipitate of the pure HCl salt will form immediately.

  • Isolation: Filter, wash with cold MTBE, and vacuum dry at 30°C.

Comparative Data Analysis

Table 2: Comparative Analysis of Purification Workflows
ParameterMethod A: Anhydrous RecrystallizationMethod B: Free-Basing & Chromatography
Primary Application Clearance of polar impurities and color bodies.Clearance of closely eluting regioisomers.
Scalability High (Kilogram to Pilot scale).Low to Medium (Gram to multi-gram scale).
Typical Yield Recovery 75% - 85%60% - 70%
Regioisomer Clearance Moderate (relies on differential solubility).Excellent (baseline resolution on silica).
Operational Cost / Time Low cost, fast execution (12-24 hours).High cost (solvents/silica), labor-intensive (48+ hours).

References

  • Source: molcore.
  • Source: researchgate.
  • 3-chloro-5-methoxypyridazine (C5H5ClN2O)
  • Source: chemicalbook.

Sources

Scale-up synthesis of 3-Chloro-5-methoxypyridazine hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note on the Scale-Up Synthesis and Isolation of 3-Chloro-5-methoxypyridazine Hydrochloride

Executive Summary & Strategic Rationale

3-Chloro-5-methoxypyridazine and its hydrochloride salt (CAS: 1245646-61-0) are critical heterocyclic building blocks utilized extensively in the discovery of kinase inhibitors, including Pim and ErbB receptor targets[1][2].

While direct nucleophilic aromatic substitution (SNAr) of 3,5-dichloropyridazine with sodium methoxide is possible[3], it frequently suffers from poor regioselectivity. The C3 and C5 positions exhibit competing reactivities due to the differential carbon-halogen bond dissociation energies and the inductive effects of the adjacent nitrogen atoms[4]. To circumvent complex chromatographic separations and achieve high-yielding, multi-kilogram scalability, a highly regioselective, protection-directed synthetic route is preferred[5][6].

This protocol outlines a validated, five-step scalable synthesis starting from inexpensive 4,5-dichloro-3(2H)-pyridazinone, culminating in the isolation of the highly stable hydrochloride salt.

Mechanistic Workflow & Causality

The success of this scale-up relies on the strategic manipulation of electronic effects within the pyridazine ring:

  • N-Protection: The acidic N-H of 4,5-dichloro-3(2H)-pyridazinone is protected using 3,4-dihydro-2H-pyran (DHP) to form a tetrahydropyranyl (THP) derivative. This prevents unwanted N-alkylation and solubilizes the intermediate in organic solvents[5].

  • Regioselective SNAr: The THP group sterically and electronically directs the incoming methoxide nucleophile exclusively to the C5 position. The C5-chlorine is highly activated by the vinylogous amide system of the pyridazinone core[6].

  • Hydrodechlorination: The redundant C4-chlorine is removed via palladium-catalyzed hydrogenation. Triethylamine is strictly required here to scavenge the generated HCl; otherwise, the acidic byproduct would prematurely cleave the THP protecting group[6].

  • Tandem Deprotection/Chlorination: Phosphorus oxychloride (POCl3) serves a dual purpose. It generates an acidic environment that strips the THP group, while simultaneously converting the revealed 3-oxo tautomer into the highly reactive 3-chloro moiety[5].

  • Salt Formation: Conversion to the hydrochloride salt ensures long-term shelf stability and standardizes the stoichiometry for downstream cross-coupling applications.

SynthesisRoute SM 4,5-Dichloro-3(2H)-pyridazinone (Starting Material) Step1 Step 1: N-Protection Reagents: DHP, p-TsOH, EtOAc SM->Step1 Int1 4,5-Dichloro-2-(THP)-3(2H)-pyridazinone Step1->Int1 Step2 Step 2: Regioselective SNAr Reagents: KOH, MeOH, 0°C Int1->Step2 Int2 4-Chloro-5-methoxy-2-(THP)-3(2H)-pyridazinone Step2->Int2 Step3 Step 3: Hydrodechlorination Reagents: H2, Pd/C, Et3N, EtOH Int2->Step3 Int3 5-Methoxy-2-(THP)-3(2H)-pyridazinone Step3->Int3 Step4 Step 4: Deprotection & Chlorination Reagents: POCl3, Reflux Int3->Step4 ProdFree 3-Chloro-5-methoxypyridazine (Free Base) Step4->ProdFree Step5 Step 5: Salt Formation Reagents: HCl in Dioxane ProdFree->Step5 Final 3-Chloro-5-methoxypyridazine HCl (Target Compound) Step5->Final

Process workflow for the regioselective synthesis of 3-Chloro-5-methoxypyridazine HCl.

Self-Validating Experimental Protocols

Note: The following protocols are adapted for multi-mole scale operations based on validated industrial methodologies[5][6]. All procedures must be conducted in a professional laboratory under a fume hood with appropriate PPE.

Step 1: Synthesis of 4,5-Dichloro-2-(tetrahydro-2H-pyran-2-yl)-3(2H)-pyridazinone
  • Reaction: Suspend 4,5-dichloro-3(2H)-pyridazinone (1.0 equiv) in ethyl acetate (approx. 3 L per mole). Add p-toluenesulfonic acid monohydrate (0.05 equiv) as a catalyst.

  • Addition: Warm the suspension to 50 °C. Slowly add 3,4-dihydro-2H-pyran (DHP, 1.1 equiv) over 30 minutes. The suspension will transition to a clear solution as the N-protection proceeds, providing a visual (self-validating) cue of reaction completion[6].

  • Workup: Cool to room temperature, wash with saturated aqueous NaHCO3 to quench the acid, dry over MgSO4, and concentrate in vacuo.

Step 2: Regioselective Methoxylation
  • Reaction: Dissolve the THP-protected intermediate from Step 1 in anhydrous methanol (approx. 2 L per mole). Transfer to a reactor equipped with a glycol cooling jacket and mechanical stirrer[6].

  • Addition: Cool the solution strictly to 0 °C. Add 87% KOH (1.1 equiv) in portions over 1 hour[6]. Causality check: Strict temperature control prevents the exothermic reaction from driving substitution at the less reactive C4 position.

  • Workup: Allow the mixture to warm to ambient temperature and stir for 3 hours. Concentrate the mixture, partition between ethyl acetate and water, and isolate the organic layer to yield 4-chloro-5-methoxy-2-(tetrahydro-2H-pyran-2-yl)-3(2H)-pyridazinone.

Step 3: Catalytic Hydrodechlorination
  • Reaction: In a pressure reactor (autoclave), combine the intermediate from Step 2 (1.0 equiv), ethanol (approx. 1 L per mole), triethylamine (1.4 equiv), and 5% Pd/C (approx. 5% w/w)[6].

  • Hydrogenation: Purge the vessel with N2, then pressurize with H2 to 50-60 psi (345-414 kPa). Heat to a maximum of 43 °C[6]. Monitor hydrogen uptake; cessation of pressure drop indicates completion (typically 24 h).

  • Workup: Vent the reactor safely. Dilute with water and vacuum filter through a Celite pad to remove the palladium catalyst. Concentrate the filtrate to yield 5-methoxy-2-(tetrahydro-2H-pyran-2-yl)-3(2H)-pyridazinone.

Step 4: Deprotection and Chlorination
  • Reaction: Charge a flask with the intermediate from Step 3. Add phosphorus oxychloride (POCl3, 5.0 equiv).

  • Heating: Reflux the mixture for 24 hours[5]. The acidic environment strips the THP group, and the POCl3 chlorinates the C3 position.

  • Workup: Cool to room temperature and carefully evaporate excess POCl3 under reduced pressure. Quench the residue by pouring it over crushed ice. Adjust the aqueous phase to pH 2-4 using 50% NaOH[6]. Extract with CH2Cl2, dry the organic layers, and filter through a silica gel plug to afford the free base of 3-chloro-5-methoxypyridazine as a pale yellow solid[6].

Step 5: Hydrochloride Salt Formation
  • Reaction: Dissolve the purified 3-chloro-5-methoxypyridazine free base in anhydrous diethyl ether or 1,4-dioxane (10 mL/g).

  • Precipitation: Under a nitrogen atmosphere, slowly add a stoichiometric amount of 4.0 M HCl in dioxane dropwise at 0 °C. A white to off-white precipitate will immediately form.

  • Isolation: Stir for 30 minutes at 0 °C to ensure complete precipitation. Filter the solid under a blanket of nitrogen, wash with cold anhydrous ether, and dry under high vacuum to afford 3-chloro-5-methoxypyridazine hydrochloride (CAS: 1245646-61-0)[7][8].

Quantitative Process Data Summary

The following table summarizes the expected metrics for this scale-up process, establishing baseline parameters for quality control and process analytical technology (PAT) monitoring.

Process StepTarget IntermediateExpected YieldKey In-Process Control (IPC)Purity Target (HPLC)
Step 1 4,5-Dichloro-2-(THP)-3(2H)-pyridazinone92 - 95%Visual (suspension to solution); TLC> 95%
Step 2 4-Chloro-5-methoxy-2-(THP)-3(2H)-pyridazinone85 - 88%LC-MS (mass shift -19 Da from Cl to OMe)> 98% (Regio-isomer control)
Step 3 5-Methoxy-2-(THP)-3(2H)-pyridazinone90 - 94%H₂ uptake cessation; LC-MS> 97%
Step 4 3-Chloro-5-methoxypyridazine (Free Base)75 - 78%¹H NMR (loss of THP signals)> 98%
Step 5 3-Chloro-5-methoxypyridazine HCl95 - 98%Elemental Analysis; Melting Point> 99.5%

References

  • ChemInform Abstract: Synthesis of Novel Acyclonucleosides Containing Pyridazine Source: ResearchGate URL:[Link]

  • US5536701A - 3-pyrazolyloxypyridazines, herbicidal compositions and uses thereof Source: Google Patents URL
  • WO2012078777A1 - Bicyclic compounds as pim inhibitors Source: Google Patents URL
  • WO2021179274A1 - ErbB RECEPTOR INHIBITORS AS ANTI-TUMOR AGENTS Source: Google Patents URL
  • Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups Source: PMC (NIH) URL:[Link]

  • 3-chloro-5-methoxypyridazine hydrochloride [ 1245646-61-0 ] Source: ChemSigma URL:[Link]

  • 1245646-61-0 3-chloro-5-methoxypyridazine hydrochloride Source: CASNU URL:[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Yield in 3-Chloro-5-methoxypyridazine Hydrochloride Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. Pyridazine rings can be challenging to synthesize and manipulate due to their electronically dissonant heteroatom arrangement[1]. Synthesizing 3-chloro-5-methoxypyridazine hydrochloride with high yield and purity requires strict control over regioselectivity and moisture.

This guide provides a validated, self-correcting 6-step workflow based on the established tetrahydropyranyl (THP) protection strategy[2], complete with in-process controls (IPCs), mechanistic causality, and a dedicated troubleshooting FAQ.

Process Overview & Quantitative Data Summary

The synthesis relies on a sequence starting from 4,5-dichloro-3(2H)-pyridazinone. To prevent indiscriminate nucleophilic attack, a THP protecting group is utilized to sterically direct the subsequent methoxylation exclusively to the 5-position[2].

Synthesis A 4,5-Dichloro-3(2H)-pyridazinone B THP-Protected Pyridazinone A->B DHP, p-TsOH (N-Protection) C 5-Methoxy-4-chloro-THP-pyridazinone B->C NaOMe, MeOH (Regioselective Methoxylation) D 5-Methoxy-THP-pyridazinone C->D H2, Pd/C (Dechlorination) E 5-Methoxy-3(2H)-pyridazinone D->E HCl, MeOH (THP Deprotection) F 3-Chloro-5-methoxypyridazine E->F POCl3 (Chlorination) G 3-Chloro-5-methoxypyridazine HCl F->G HCl (gas), Et2O (Salt Formation)

Workflow for the regioselective synthesis of 3-chloro-5-methoxypyridazine hydrochloride.

Quantitative Reaction Parameters
StepTransformationPrimary Reagents / CatalystTemp (°C)Target Yield (%)Validation Method (IPC)
1 N-ProtectionDHP (1.5 eq), p-TsOH (0.05 eq)8090 - 95TLC (Hex:EtOAc 2:1)
2 MethoxylationNaOMe (1.1 eq), MeOH20 - 2585 - 90HPLC (UV 254 nm)
3 DechlorinationH₂ (1 atm), 5% Pd/C, Et₃N20 - 25> 95LC-MS ([M+H]+ Target)
4 DeprotectionHCl (conc., 2.0 eq), MeOH6590HPLC (Peak shift)
5 ChlorinationPOCl₃ (5.0 eq, neat)10080 - 85GC-MS (m/z 144.01)
6 Salt FormationHCl (gas), Anhydrous Et₂O0 - 5> 95AgNO₃ Titration / ¹H NMR

Step-by-Step Methodologies & Self-Validating Protocols

Step 1: N-Protection (THP Derivatization)
  • Protocol: Suspend 4,5-dichloro-3(2H)-pyridazinone in ethyl acetate (EtOAc). Add 3,4-dihydro-2H-pyran (DHP, 1.5 eq) and p-toluenesulfonic acid (p-TsOH, 0.05 eq). Heat the mixture to 80 °C for 2 hours.

  • Causality: The acid catalyst protonates DHP, enabling the pyridazinone nitrogen to attack and form the THP-protected intermediate. This bulky group is mandatory to prevent N-alkylation and sterically block the 4-position during Step 2[2].

  • Self-Validation (IPC): Perform TLC (Hexanes:EtOAc 2:1). The product spot will be strongly UV active. The reaction is validated as complete when the starting material baseline spot is entirely consumed.

Step 2: Regioselective Methoxylation
  • Protocol: Dissolve the THP-protected intermediate in methanol (MeOH). Dropwise add a solution of sodium methoxide (NaOMe, 1.1 eq) while maintaining the temperature at 20-25 °C. Stir for 3 hours.

  • Causality: The THP group sterically shields the 4-chloro position, directing the methoxide nucleophile exclusively to displace the 5-chloro position[2].

  • Self-Validation (IPC): Monitor via HPLC (UV 254 nm). The reaction is self-validating when the starting material peak area is <1.0%. If >1.0%, add an additional 0.1 eq of NaOMe.

Step 3: Catalytic Dechlorination
  • Protocol: Dissolve the 5-methoxy-4-chloro-THP-pyridazinone in MeOH. Add triethylamine (Et₃N, 1.2 eq) and 5% Pd/C (10% w/w). Stir vigorously under H₂ gas (1 atm via balloon) at room temperature for 4 hours.

  • Causality: Palladium on carbon selectively reduces the C-Cl bond at the 4-position. Et₃N is added to scavenge the generated HCl; without it, the acidic environment would cause premature cleavage of the THP group[2].

  • Self-Validation (IPC): Analyze an aliquot via LC-MS. The reaction is complete when the chlorinated isotopic cluster disappears, leaving a single target mass peak.

Step 4: THP Deprotection
  • Protocol: To the filtered methanolic solution from Step 3, add concentrated HCl (2.0 eq). Heat the mixture to 65 °C for 2 hours.

  • Causality: The acidic, protic conditions rapidly hydrolyze the THP acetal, regenerating the free 5-methoxy-3(2H)-pyridazinone[2].

  • Self-Validation (IPC): HPLC analysis will show a significant shift in retention time as the lipophilic THP group is removed.

Step 5: Chlorination
  • Protocol: Suspend the deprotected intermediate in neat phosphorus oxychloride (POCl₃, 5.0 eq). Heat to 100 °C for 4 hours. Distill off excess POCl₃ under reduced pressure, cautiously quench the residue in ice water, and extract with EtOAc.

  • Causality: POCl₃ acts as both the solvent and the chlorinating reagent, converting the tautomeric 3-hydroxyl group of the pyridazinone into a 3-chloro group[2].

  • Self-Validation (IPC): GC-MS analysis. The free base product has a monoisotopic mass of 144.01 Da[3]. The reaction is complete when the m/z 144 peak is dominant and the starting material is absent.

Step 6: Hydrochloride Salt Formation
  • Protocol: Dissolve the purified 3-chloro-5-methoxypyridazine free base in strictly anhydrous diethyl ether (10 mL/g) under an argon atmosphere. Cool the flask to 0-5 °C. Slowly bubble anhydrous HCl gas through the solution until white precipitation ceases. Filter and dry under high vacuum.

  • Causality: Anhydrous conditions are critical to prevent the hydrolysis of the methoxy group. Diethyl ether serves as an anti-solvent, driving the immediate crystallization of the highly polar hydrochloride salt.

  • Self-Validation (IPC): Perform an AgNO₃ titration on the dissolved salt to confirm a 1:1 stoichiometric ratio of chloride ions to API. ¹H NMR (in D₂O) should exhibit a distinct downfield shift of the aromatic protons compared to the free base.

Troubleshooting Guide & FAQs

Q: Why am I observing a mixture of 3-chloro-5-methoxy and 5-chloro-3-methoxy isomers during Step 2? A: This indicates a failure in the N-protection step (Step 1). The THP group acts as a critical steric director. If the pyridazinone nitrogen is unprotected, the molecule undergoes indiscriminate nucleophilic attack and N-alkylation[2]. Ensure complete conversion to the THP-protected intermediate via HPLC before proceeding to methoxylation.

Q: My catalytic hydrogenation (Step 3) is over-reducing the pyridazine ring. How can I prevent this? A: Pyridazine rings are highly susceptible to complete saturation under aggressive hydrogenation conditions due to their unique electronic arrangement[1]. Over-reduction occurs if the hydrogen pressure is too high or the reaction time is prolonged. Maintain the H₂ pressure at exactly 1 atm (balloon pressure) and strictly monitor the reaction via LC-MS every 30 minutes after the 2-hour mark.

Q: The final hydrochloride salt is precipitating as a sticky oil rather than a crystalline solid. What is the cause? A: "Oiling out" during salt formation is exclusively caused by residual moisture or the presence of protic solvents (like methanol) carried over from previous steps. The HCl salt of 3-chloro-5-methoxypyridazine is highly hygroscopic. Ensure the free base is thoroughly dried (azeotropic distillation with toluene is recommended) and use strictly anhydrous diethyl ether when bubbling the HCl gas.

Q: Can I skip the THP protection and perform direct methoxylation on 4,5-dichloro-3(2H)-pyridazinone? A: No. Direct methoxylation of the unprotected starting material yields a complex, inseparable mixture of O-alkylated and N-alkylated products, severely compromising the yield of the target 5-methoxy isomer. The THP protection is a mandatory mechanistic requirement to lock the tautomeric form and provide steric shielding[2].

References

  • [2] Bryant, R. D., Kunng, F. A., & South, M. S. (1995). A large scale synthesis of 3-chloro-5-methoxypyridazine. Journal of Heterocyclic Chemistry. URL:[Link]

  • [1] Puriņš, M., Nakahara, H., & Levin, M. D. (2025). Bridging the pyridine-pyridazine synthesis gap by skeletal editing. Science. URL:[Link]

  • [3] PubChem. 3-chloro-5-methoxypyridazine (C5H5ClN2O). National Center for Biotechnology Information. URL:[Link]

Sources

Technical Support Center: Troubleshooting 3-Chloro-5-methoxypyridazine Hydrochloride Reactions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 3-Chloro-5-methoxypyridazine hydrochloride (CAS 123696-02-6)[1]. This guide is designed for researchers, medicinal chemists, and drug development professionals. Because pyridazines are highly electron-deficient heterocycles, functionalizing them often leads to unexpected side reactions. This guide breaks down the mechanistic causality of common byproducts, provides a self-validating experimental protocol, and answers frequently asked questions to help you optimize your synthetic workflows.

Mechanistic Causality of Common Byproducts

To eliminate byproducts, one must first understand the electronic nature of the pyridazine core. The two adjacent nitrogen atoms exert a powerful inductive and mesomeric electron-withdrawing effect, making the carbon atoms—particularly the C3 position bearing the chloride leaving group—highly electrophilic[2].

When reacting 3-chloro-5-methoxypyridazine hydrochloride, you will typically encounter three major byproducts:

  • The Hydrolysis Byproduct (5-methoxypyridazin-3-ol): During aqueous cross-coupling reactions (e.g., Suzuki-Miyaura) or nucleophilic aromatic substitutions (SNAr), hydroxide ions or water can act as competing nucleophiles. They attack the highly electrophilic C3 position, forming a tetrahedral Meisenheimer complex, followed by the elimination of the chloride ion to yield the hydroxylated byproduct[2].

  • The Homocoupling Byproduct (Symmetrical Biaryls): In palladium-catalyzed cross-couplings, homocoupling of the boronic acid or ester is a frequent side reaction. This occurs when the transmetalation step is slow relative to oxidative addition, or when oxygen infiltrates the system, triggering an oxidative homocoupling pathway[3].

  • The Demethylation Byproduct (3-chloropyridazin-5-ol): The C5-methoxy group is generally stable, but under strongly acidic conditions (e.g., concentrated HCl or Lewis acids like BBr3) or in the presence of aggressive nucleophiles at high temperatures, the aryl methyl ether can be cleaved[4].

Quantitative Data on Byproduct Formation

The table below summarizes the typical unoptimized yields of these byproducts under standard conditions and the mechanistic cause for their formation.

Reaction TypeReagents / ConditionsMajor ByproductTypical Unoptimized Yield (%)Mechanistic Cause
Suzuki-Miyaura Pd(PPh3)4, NaOH, H2O/Dioxane, 100°C5-methoxypyridazin-3-ol15 - 25%Hydroxide nucleophilic attack (SNAr) outcompetes transmetalation.
Suzuki-Miyaura Pd(dppf)Cl2, K3PO4, Air atmosphereSymmetrical Biaryl10 - 20%Oxidative homocoupling of boronic acid due to O2 ingress[3].
SNAr (Amination) Primary amine, DIPEA, DMF, 120°CDegradation / Tars5 - 15%High thermal stress promotes secondary attacks on the electron-poor ring.
Deprotection BBr3, DCM, -78°C to RT3-chloropyridazin-5-ol> 30%Aggressive Lewis acid cleaves the C5-methoxy ether linkage[4].

Visualizing Reaction Pathways & Troubleshooting

Pathway SM 3-Chloro-5-methoxypyridazine MC Meisenheimer Complex (Tetrahedral Intermediate) SM->MC Nucleophile Attack Target Target SNAr Product MC->Target Amine/Alkoxide Elimination of Cl- Hydro Hydrolysis Byproduct (5-methoxypyridazin-3-ol) MC->Hydro OH- Attack Elimination of Cl-

Mechanistic divergence in SNAr reactions leading to target products versus hydrolysis.

Troubleshooting A Identify Byproduct via LC-MS B1 Mass = M-Cl+OH (Hydrolysis) A->B1 Aqueous basic conditions B2 Mass = 2x Boronic Acid (Homocoupling) A->B2 Pd-catalyzed cross-coupling B3 Mass = M-CH3 (Demethylation) A->B3 Acidic/harsh conditions C1 Use weaker base (e.g., K3PO4) Reduce water equivalents B1->C1 C2 Rigorous degassing (N2/Ar) Slow addition of boronic acid B2->C2 C3 Lower reaction temperature Avoid strong Lewis/Brønsted acids B3->C3

Troubleshooting logic for identifying and resolving common cross-coupling byproducts.

Self-Validating Experimental Protocol: Suzuki-Miyaura Cross-Coupling

To successfully couple 3-chloro-5-methoxypyridazine hydrochloride while suppressing both hydrolysis and homocoupling, the reaction must be carefully balanced. The hydrochloride salt must be neutralized in situ, but using a base that is too strong (like NaOH) will trigger SNAr hydrolysis.

This protocol utilizes a weaker base (K3PO4) and includes an In-Process Control (IPC) step to create a self-validating feedback loop[5].

Materials:

  • 3-Chloro-5-methoxypyridazine hydrochloride (1.0 eq)

  • Aryl boronic acid or pinacol ester (1.1 eq)

  • Anhydrous K3PO4 (3.0 eq) Note: The extra equivalent neutralizes the HCl salt.

  • bis(di-tert-butyl(4-dimethylaminophenyl)phosphine)dichloropalladium(II) or Pd(dppf)Cl2 (0.05 eq)

  • 1,4-Dioxane / H2O (4:1 v/v)

Step-by-Step Methodology:

  • Reagent Assembly & Neutralization: In a microwave vial or Schlenk flask, combine the 3-chloro-5-methoxypyridazine hydrochloride, aryl boronic acid, and K3PO4. Causality: K3PO4 is basic enough to facilitate transmetalation but not nucleophilic enough to cause rapid hydrolysis of the C3-chloride[5].

  • Rigorous Degassing: Add the 1,4-Dioxane/H2O solvent mixture. Degas the suspension by sparging with high-purity N2 or Argon for at least 15 minutes. Causality: Dissolved oxygen acts as an oxidant, driving the unwanted homocoupling of the boronic acid[3].

  • Catalyst Addition: Quickly add the palladium catalyst under a positive stream of inert gas. Seal the vessel immediately.

  • Execution: Heat the reaction mixture to 90°C–105°C for 2 to 4 hours with vigorous stirring.

  • In-Process Control (IPC) Validation: After 2 hours, sample 5 µL of the organic layer, dilute in 1 mL of Acetonitrile, and analyze via LC-MS.

    • Validation Check 1: If the homocoupling byproduct (mass = 2x Boronic Acid) is >5% AUC, your degassing protocol failed. Action: Stop the reaction, re-degas the mixture, and consider adding the boronic acid via syringe pump in the next run.

    • Validation Check 2: If the hydrolysis byproduct (mass = M-Cl+OH) is >5% AUC, the aqueous concentration is too high. Action: For the next batch, reduce the solvent ratio to 10:1 (Dioxane:H2O).

  • Workup: Once the IPC confirms >90% conversion to the target mass, cool the mixture to room temperature. Dilute with Ethyl Acetate, wash with brine to remove phosphate salts, dry over Na2SO4, and concentrate under reduced pressure.

Frequently Asked Questions (FAQs)

Q: Why does my SNAr reaction with a secondary amine yield a complex mixture of degraded products? A: The 3-chloro-5-methoxypyridazine ring is highly activated. If you use excessive heat (>120°C) with a bulky secondary amine, the Meisenheimer complex struggles to form due to steric hindrance, and the thermal energy instead drives ring-opening or demethylation[2]. Solution: Lower the temperature to 80°C and use a polar aprotic solvent like DMSO or DMF to stabilize the transition state.

Q: Can I use standard silica gel chromatography to purify the 5-methoxypyridazine products? A: Yes, but pyridazines are highly polar and can streak on standard silica due to hydrogen bonding with the silanol groups. Solution: Pre-treat your silica column with 1% Triethylamine (TEA) in your mobile phase, or switch to reverse-phase chromatography (C18) for cleaner separations.

Q: I need to deprotect a functional group elsewhere on the molecule. How do I avoid cleaving the C5-methoxy group? A: The C5-methoxy group is an aryl methyl ether, which is susceptible to strong Lewis acids (like BBr3) or harsh Brønsted acids (like refluxing HBr)[4]. Solution: If you must remove a Boc group, use standard TFA in DCM at room temperature; the methoxy group will survive these milder conditions. For orthogonal deprotection, plan your synthetic route to avoid harsh ether-cleaving reagents entirely.

References

Sources

Technical Support Center: Troubleshooting Suzuki-Miyaura Coupling with 3-Chloro-5-methoxypyridazine Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Executive Diagnostic Overview

When performing a Suzuki-Miyaura cross-coupling on 3-chloro-5-methoxypyridazine hydrochloride , researchers frequently encounter stalled reactions, poor yields, or complete starting material recovery. This substrate presents a "triple threat" of chemical challenges:

  • The Hydrochloride Salt: Alters the stoichiometry of the basic conditions required for the catalytic cycle [3].

  • The Pyridazine Core: An electron-deficient heterocycle with adjacent nitrogen atoms that can competitively coordinate to and poison the palladium catalyst.

  • The Aryl Chloride: Exhibits a higher bond dissociation energy compared to aryl bromides or iodides, creating a high kinetic barrier for the oxidative addition step [1].

This guide provides a mechanistic breakdown and a self-validating protocol to overcome these specific synthetic barriers.

Mechanistic Troubleshooting Workflow

TroubleshootingWorkflow Start Reaction Failure 3-Chloro-5-methoxypyridazine HCl CheckSalt 1. Base Stoichiometry Did you account for the HCl salt? Start->CheckSalt FixSalt Action: Add +1.0 equiv of K3PO4 to neutralize HCl CheckSalt->FixSalt No CheckCat 2. Catalyst Selection Using standard Pd(PPh3)4? CheckSalt->CheckCat Yes FixSalt->CheckCat FixCat Action: Switch to Pd(dppf)Cl2 for Ar-Cl activation CheckCat->FixCat Yes CheckSide 3. Side Reactions High levels of protodeboronation? CheckCat->CheckSide No FixCat->CheckSide FixSide Action: Use anhydrous conditions or MIDA boronate esters CheckSide->FixSide Yes Success Optimized Suzuki Coupling CheckSide->Success No FixSide->Success

Logical workflow for diagnosing and resolving Suzuki coupling failures with pyridazine hydrochlorides.

Root Cause Analysis & Causality

The Stoichiometric Trap: Hydrochloride Neutralization

The Mechanism: The Suzuki-Miyaura coupling fundamentally relies on a base to activate the boronic acid. The base coordinates to the boron atom, converting the trigonal planar boronic acid into a tetrahedral boronate complex (e.g., [Ar-B(OH)3]-). This negatively charged complex is highly polarized, which is strictly required to facilitate the transmetalation step with the Palladium(II) intermediate [4]. The Failure Point: 3-Chloro-5-methoxypyridazine is supplied as a hydrochloride salt. When introduced into the reaction, the HCl instantly undergoes an acid-base neutralization with your chosen base. If you use a standard 2.0 equivalents of base, 1.0 equivalent is immediately destroyed by the HCl [3]. The remaining 1.0 equivalent is kinetically insufficient to drive the boronate formation, causing the catalytic cycle to stall at the transmetalation step.

Overcoming the C-Cl Activation Barrier

The Mechanism: The first step of the catalytic cycle is the oxidative addition of the active Pd(0) species into the carbon-halogen bond. Aryl chlorides have significantly stronger bonds than bromides or iodides. The Failure Point: Traditional catalysts like Pd(PPh3)4 lack the electron density and steric bulk required to force the oxidative addition into the C-Cl bond of the pyridazine. Furthermore, the nitrogen atoms of the pyridazine ring can displace labile phosphine ligands, forming stable, unreactive Pd-complexes (catalyst poisoning). The Solution: Literature demonstrates that for the regioselective Suzuki coupling of chloropyridazines, bidentate ligands with a large bite angle, specifically dppf (1,1'-Bis(diphenylphosphino)ferrocene), are highly optimal [1]. Pd(dppf)Cl2 provides the necessary stability to prevent N-coordination while possessing the electronic properties to cleave the C-Cl bond.

Competing Protodeboronation

The Mechanism: Protodeboronation is the hydrolytic cleavage of the carbon-boron bond to yield a carbon-hydrogen bond [2]. The Failure Point: Because you must add extra base to compensate for the HCl salt, the highly basic, aqueous conditions drastically increase the rate of protodeboronation, especially if you are coupling an electron-deficient or heteroaryl boronic acid.

Quantitative Optimization Data

The following table summarizes the critical parameter shifts required when transitioning from a standard aryl bromide coupling to the 3-chloro-5-methoxypyridazine hydrochloride system.

ParameterStandard Ar-Br ProtocolOptimized Pyridazine HCl ProtocolMechanistic Rationale
Base Equivalents 2.0 equiv3.0 - 3.5 equiv +1.0 equiv strictly required to neutralize the HCl salt [3].
Base Type Na2CO3 (aq)K3PO4 (anhydrous) or Cs2CO3 Stronger base required for Ar-Cl; anhydrous reduces protodeboronation [2].
Catalyst Pd(PPh3)4Pd(dppf)Cl2 (5-10 mol%)Bidentate ligand prevents pyridazine N-coordination; activates C-Cl bond [1].
Solvent System Toluene/EtOH/H2O1,4-Dioxane / H2O (4:1) Dioxane provides higher boiling point (90-100 °C) needed for Ar-Cl activation.

Self-Validating Experimental Protocol

This step-by-step methodology incorporates built-in validation checks to ensure the reaction environment is correctly established before proceeding.

Reagents & Materials (1.0 mmol scale):

  • 3-Chloro-5-methoxypyridazine hydrochloride: 1.0 mmol (181.02 mg)

  • Aryl/Heteroaryl Boronic Acid: 1.3 mmol (1.3 equiv)

  • Potassium phosphate tribasic (K3PO4): 3.5 mmol (3.5 equiv)

  • Pd(dppf)Cl2·CH2Cl2 adduct: 0.05 mmol (5 mol%)

  • 1,4-Dioxane: 4.0 mL

  • Degassed DI Water: 1.0 mL

Step-by-Step Procedure:

  • Free-Basing and Salt Neutralization (Validation Step):

    • Add 3-chloro-5-methoxypyridazine hydrochloride (1.0 equiv) and K3PO4 (3.5 equiv) to a Schlenk flask.

    • Add 1,4-Dioxane (4.0 mL) and Water (1.0 mL).

    • Self-Validation Checkpoint: Stir for 5 minutes at room temperature. The solution should become slightly cloudy as KCl/K2HPO4 salts form. Spot the mixture on TLC (UV active) against the starting material to ensure the free base is stable in the solvent mixture.

  • Reagent Addition:

    • Add the boronic acid (1.3 equiv) to the stirring mixture.

  • Rigorous Degassing (Critical for Ar-Cl):

    • Sparge the reaction mixture with Argon or Nitrogen for a minimum of 15 minutes.

    • Causality: Oxygen rapidly oxidizes electron-rich phosphine ligands (like dppf) to phosphine oxides, permanently killing the catalyst.

  • Catalyst Introduction:

    • Briefly open the flask under a positive flow of inert gas and add Pd(dppf)Cl2 (5 mol%).

    • Seal the flask and heat to 90 °C in a pre-heated oil bath.

  • Reaction Monitoring:

    • Stir at 90 °C for 4-12 hours.

    • Self-Validation Checkpoint: Monitor by LC-MS. You should observe the disappearance of the pyridazine mass (m/z 145 for the free base). If you observe a mass corresponding to the arene of your boronic acid (Ar-H), protodeboronation is occurring[2].

  • Workup:

    • Cool to room temperature, dilute with EtOAc (15 mL), and wash with water (2 x 10 mL).

    • Dry the organic layer over Na2SO4, filter, and concentrate for purification.

Frequently Asked Questions (FAQs)

Q: My reaction mixture turned pitch black within 10 minutes of heating, and the reaction stalled. What happened? A: The formation of "Palladium black" indicates that the active Pd(0) species has aggregated into inactive nanoparticles. This happens when the catalyst loses its stabilizing phosphine ligands. In the case of 3-chloro-5-methoxypyridazine, the nitrogen atoms can strip the palladium. Ensure you are using a strongly coordinating bidentate ligand like dppf [1], and verify your degassing protocol, as oxygen destroys the ligands.

Q: I am seeing a large amount of homocoupled boronic acid (Ar-Ar) in my LC-MS. How do I stop this? A: Homocoupling of the boronic acid is an oxidative side reaction driven by the presence of trace oxygen and base. It consumes your boronic acid before it can cross-couple. Increase the rigor of your inert atmosphere (use freeze-pump-thaw degassing if necessary) and consider increasing the boronic acid equivalents to 1.5.

Q: Can I use an organic base like DIPEA or Triethylamine instead of inorganic salts to avoid the aqueous biphasic system? A: It is highly discouraged for this specific system. While organic bases can neutralize the HCl salt, they are generally not nucleophilic enough to efficiently coordinate to the boron atom and form the crucial tetrahedral boronate complex [Ar-B(OH)3]- required for transmetalation [4]. Stick to strong inorganic bases like K3PO4 or Cs2CO3.

References

  • Ligand-Dependent Site-Selective Suzuki Cross-Coupling of 3,5-Dichloropyridazines. Thieme-Connect / J. Org. Chem. 2013, 78, 7758–7763.
  • Protodeboronation. Wikipedia.
  • Recent Applications of Pd-Catalyzed Suzuki-Miyaura and Buchwald-Hartwig Couplings in Pharmaceutical Process Chemistry. Preprints.org.
  • Suzuki Coupling. Organic Chemistry Portal.

Removal of impurities from 3-Chloro-5-methoxypyridazine hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Troubleshooting & Purification of 3-Chloro-5-methoxypyridazine Hydrochloride

Executive Summary

As a highly valued heterocyclic building block, 3-chloro-5-methoxypyridazine is frequently utilized in the synthesis of kinase inhibitors, METTL3 inhibitors, and complex agrochemicals[1]. However, its synthesis—whether via nucleophilic aromatic substitution (SNAr) of 3,5-dichloropyridazine[2] or chlorination of 5-methoxypyridazin-3(2H)-one[3]—inevitably generates a complex impurity profile. As a Senior Application Scientist, I have compiled this self-validating troubleshooting guide to address the thermodynamic and kinetic realities of purifying this compound and its highly hygroscopic hydrochloride salt.

Impurity Profiling & Quantitative Data

Understanding the origin of impurities is the first step in designing a robust purification workflow. Below is a summary of the most common impurities encountered during the synthesis and isolation of 3-chloro-5-methoxypyridazine.

ImpuritySource / MechanismRelative Retention Time (RRT)*Removal Strategy
5-Chloro-3-methoxypyridazine Regioisomer from non-selective SNAr[2]0.92Shape-selective chromatography (Toluene/EtOAc)[4]
3,5-Dimethoxypyridazine Over-reaction with excess NaOMe1.15Strict stoichiometric control; Recrystallization
3,5-Dichloropyridazine Unreacted starting material1.30Liquid-liquid extraction; Silica gel filtration[5]
5-Methoxypyridazin-3-ol Hydrolysis of the C-Cl bond0.45Aqueous basic wash (removes enolic impurities)
Sodium Chloride (NaCl) Inorganic byproduct of methoxylationN/A (Void)Aqueous extraction prior to HCl salt formation

*Note: RRT values are illustrative based on a standard reverse-phase HPLC (C18, MeCN/Water gradient).

Mechanistic Pathway of Impurity Generation

ReactionPathway SM 3,5-Dichloropyridazine (Starting Material) Reagent NaOMe / MeOH (Nucleophile) SM->Reagent Target 3-Chloro-5-methoxypyridazine (Target Product) SM->Target SNAr at C5 Regio 5-Chloro-3-methoxypyridazine (Regioisomer Impurity) SM->Regio SNAr at C3 (Major) OverReact 3,5-Dimethoxypyridazine (Over-reaction Impurity) Target->OverReact Excess NaOMe Regio->OverReact Excess NaOMe

Fig 1: Reaction pathway illustrating the formation of the target compound and its primary impurities.

Troubleshooting Guides & FAQs

Q: My LC-MS shows a co-eluting peak with the exact same mass (m/z 145[M+H]+). Standard Hexane/EtOAc chromatography isn't separating them. How do I isolate 3-chloro-5-methoxypyridazine? A: You are dealing with the regioisomer, 5-chloro-3-methoxypyridazine.

  • Causality: In polyhalogenated pyridazines, the C3 position has a lower C–Cl bond dissociation energy (BDE) because it is alpha to the ring nitrogen, making it the kinetically favored site for nucleophilic attack[6]. Consequently, direct methoxylation yields a mixture of regioisomers. Isomers with identical functional groups have nearly identical polarities on standard normal-phase silica.

  • The Fix: You must exploit shape selectivity and pi-pi interactions. Switch your non-polar solvent from Hexane to Toluene[4]. Toluene engages in differential pi-pi stacking with the electron-deficient pyridazine rings, allowing for separation. Alternatively, reverse-phase preparative HPLC using a shallow gradient of MeCN and 0.02 M ammonium bicarbonate provides superior resolution[1].

Q: During the formation of the hydrochloride salt, my product turns into a gummy residue instead of a crisp powder. What went wrong? A: This is a classic symptom of moisture contamination or the presence of residual free base competing with the salt lattice.

  • Causality: 3-Chloro-5-methoxypyridazine hydrochloride is highly hygroscopic. If the solvent used for salt formation (e.g., diethyl ether or dioxane) is not strictly anhydrous, water molecules disrupt the crystal lattice, leading to oiling out. Furthermore, residual impurities like 3,5-dimethoxypyridazine can form a mixed salt that severely depresses the melting point.

  • The Fix: Ensure the free base is thoroughly dried via azeotropic distillation with toluene before salt formation. Always use anhydrous ethereal HCl (e.g., 2M HCl in diethyl ether) rather than aqueous HCl.

Q: How can I prevent the formation of 3,5-dimethoxypyridazine during the synthesis? A: Over-methoxylation occurs when the reaction is pushed too hard thermodynamically.

  • Causality: While the first methoxylation deactivates the ring slightly, the second chlorine remains susceptible to attack if a large excess of methoxide is present or if temperatures are elevated.

  • The Fix: Strictly limit sodium methoxide to 1.05 equivalents[2]. Maintain the reaction temperature at 0 °C to room temperature, monitor closely by TLC, and quench immediately once the starting material is consumed.

Experimental Protocols

Protocol A: Regioselective Purification & Free-Base Isolation Objective: Isolate pure 3-chloro-5-methoxypyridazine free base from regioisomers and inorganic salts.

  • Quench & Extract: Quench the crude methoxylation reaction mixture with ice water. Adjust the pH to 7-8 using saturated aqueous NaHCO3. Extract the aqueous phase with Dichloromethane (DCM) (3 × 50 mL). The aqueous layer retains the NaCl and any hydrolyzed enolic impurities (e.g., 5-methoxypyridazin-3-ol).

  • Wash & Dry: Wash the combined organic layers with brine, dry over anhydrous MgSO4, and filter through a short pad of silica gel[5]. Concentrate in vacuo.

  • Chromatographic Separation: Load the crude residue onto a silica gel column. Elute using a gradient of Toluene/Ethyl Acetate (starting at 95:5, ramping to 80:20). Monitor fractions via UV (254 nm). The differential pi-pi interactions with toluene will elute the regioisomers at different rates[4].

  • Verification: Confirm purity (>98%) via LC-MS and 1H-NMR before proceeding to salt formation.

Protocol B: Anhydrous Hydrochloride Salt Formation Objective: Convert the purified free base to a stable, highly pure hydrochloride salt.

  • Azeotropic Drying: Dissolve the pure 3-chloro-5-methoxypyridazine free base in 20 mL of anhydrous toluene. Concentrate in vacuo to azeotropically remove trace moisture.

  • Solvent Exchange: Redissolve the dried free base in anhydrous diethyl ether (10 mL per gram of compound) under a nitrogen atmosphere.

  • Salt Precipitation: Cool the solution to 0 °C in an ice bath. Slowly add 1.1 equivalents of 2.0 M HCl in diethyl ether dropwise while stirring vigorously. A white precipitate will form immediately.

  • Isolation: Stir for an additional 30 minutes at 0 °C. Filter the precipitate rapidly under a blanket of nitrogen using a Schlenk frit or a Buchner funnel. Wash the filter cake with cold, anhydrous diethyl ether.

  • Drying: Dry the resulting 3-chloro-5-methoxypyridazine hydrochloride under high vacuum at 40 °C for 12 hours to remove residual solvent.

Purification Workflow Visualization

PurificationWorkflow Crude Crude Mixture (Target + Impurities) Extract Liquid-Liquid Extraction (Removes NaCl & Polar Organics) Crude->Extract Chroma Shape-Selective Chromatography (Separates Regioisomers) Extract->Chroma Salt Anhydrous HCl in Ether (Forms Hydrochloride Salt) Chroma->Salt Pure Pure 3-Chloro-5-methoxypyridazine HCl (>99% Purity) Salt->Pure

Fig 2: Step-by-step workflow for the isolation and purification of the hydrochloride salt.

References

1.[4] Benchchem. "3-Bromo-5-chloro-2-methoxypyridine". Benchchem. 4 2.[1] Google Patents. "WO2024153775A1 - Piperidine derivatives as mettl3 inhibitors". Google Patents. 1 3.[3] European Patent Office. "EP 3390387 B1 - HETEROARYLBENZIMIDAZOLE COMPOUNDS". Googleapis. 3 4.[2] Benchchem. "Application Notes and Protocols for Nucleophilic Aromatic Substitution on 3,5-Dichloropyridazine". Benchchem. 2 5.[5] Google Patents. "US5536701A - 3-pyrazolyloxypyridazines, herbicidal compositions and uses thereof". Google Patents. 5 6.[6] National Institutes of Health (NIH). "Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups". PMC. 6

Sources

Technical Support Center: 3-Chloro-5-methoxypyridazine Hydrochloride Solvent Stability & Handling

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 3-Chloro-5-methoxypyridazine hydrochloride (CAS: 123696-02-6). As a highly versatile but reactive heterocyclic building block, this compound requires precise handling. The pyridazine core is inherently electron-deficient, and the presence of a halogen at the 3-position makes it highly susceptible to nucleophilic attack[1]. Furthermore, its supply as a hydrochloride salt introduces unique solubility and pH-dependent reactivity dynamics that must be managed to prevent premature degradation during synthesis or analysis[2][3].

This guide synthesizes field-proven insights and mechanistic causality to help you troubleshoot solvent compatibility, prevent degradation, and optimize your experimental workflows.

Quantitative Solvent Stability Matrix

To prevent yield loss and impurity formation, solvent selection must be dictated by the compound's electrophilic nature. The table below summarizes the stability of 3-chloro-5-methoxypyridazine hydrochloride across standard laboratory solvents.

SolventSolvent ClassEst. Half-Life (25°C)Primary Degradation RiskRecommended Application
Dichloromethane (DCM) Aprotic, Non-polar> 6 monthsNone (Inert)Long-term stock solutions, extraction.
Tetrahydrofuran (THF) Aprotic, Polar> 3 monthsTrace peroxide oxidationCross-coupling reactions, storage.
Dimethyl Sulfoxide (DMSO) Aprotic, Polar~ 2 weeksHydrolysis (if wet)Short-term biological assay stocks.
Methanol (MeOH) Protic, Nucleophilic< 24 hours

(Methoxylation)
Avoid. Use only for immediate LC-MS.
Water (

)
Protic, Aqueous< 48 hoursHydrolysis to pyridazinonepH-controlled extractions only.

Troubleshooting & FAQs

Q1: Why does my compound show a mass shift of -19.5 Da (or +4 Da for the free base) when analyzed via LC-MS in Methanol?

The Causality: You are observing Nucleophilic Aromatic Substitution (


). The pyridazine ring is highly electron-withdrawing. The chlorine atom at the C3 position is highly activated[4][5]. When dissolved in methanol, the solvent acts as a nucleophile. Even at room temperature, methanol can displace the chloride ion, converting 3-chloro-5-methoxypyridazine into 3,5-dimethoxypyridazine. The mass of the intact free base is ~144.5 Da, while the dimethoxy product is ~140.1 Da.
The Fix:  Never store stock solutions of this compound in primary alcohols. Prepare analytical samples in Acetonitrile (MeCN) or THF, which are non-nucleophilic.
Q2: I am experiencing inconsistent solubility and poor reaction yields when using the hydrochloride salt directly in Suzuki couplings. Why?

The Causality: The hydrochloride (HCl) salt form drastically alters the solubility profile, making it highly soluble in protic solvents but poorly soluble in anhydrous aprotic solvents like THF or Toluene (which are standard for palladium-catalyzed cross-couplings)[6]. Furthermore, the acidic HCl equivalent neutralizes the basic ligands (e.g.,


, 

) required for the catalytic cycle, stalling the transmetalation step[7][8]. The Fix: You must perform a "free-basing" workflow prior to the reaction (see Protocol A below) or add exactly 1.0 extra equivalent of a non-nucleophilic base (like DIPEA) to the reaction mixture to neutralize the HCl salt in situ.
Q3: Can I use basic aqueous solutions to wash my organic extracts of this compound?

The Causality: Yes, but with strict time and temperature limits. While the free base is stable in basic conditions, prolonged exposure to aqueous hydroxide (


) at elevated temperatures will drive the hydrolysis of the C3-chloro group, yielding 5-methoxy-3(2H)-pyridazinone[9].
The Fix:  Keep aqueous washes brief (< 10 minutes), use mild bases like saturated Sodium Bicarbonate (

) instead of Sodium Hydroxide (

), and perform the extraction at 0–5°C.

Mechanistic & Workflow Visualizations

To understand the degradation risks and select the proper solvent, refer to the mechanistic pathway and decision matrices below.

SNAr_Pathway A 3-Chloro-5-methoxypyridazine HCl (Intact Salt) B Dissociation in Protic Solvent (e.g., MeOH) A->B Solvation F Stable Stock Solution (Aprotic: THF, DCM) A->F Aprotic Solvation C Free Base Intermediate (Electrophilic C3) B->C -HCl D Nucleophilic Attack (SNAr) by Solvent (R-OH) C->D Heat / Base E 3-Alkoxy-5-methoxypyridazine (Degradation Product) D->E Chloride Displacement

Fig 1: Nucleophilic aromatic substitution (SNAr) degradation pathway in protic solvents.

Solvent_Selection Start Need to dissolve 3-Chloro-5-methoxypyridazine HCl? Q1 Is the application moisture/nucleophile sensitive? Start->Q1 Protic Use Protic Solvents (MeOH, EtOH, H2O) Q1->Protic No (e.g., quick LC-MS) Aprotic Use Aprotic Solvents (THF, DCM, MeCN) Q1->Aprotic Yes (Synthesis/Storage) Warn WARNING: High risk of SNAr. Keep cold, use immediately. Protic->Warn Safe SAFE: Stable for >24h. Ideal for stock solutions. Aprotic->Safe

Fig 2: Decision matrix for selecting appropriate solvents to prevent premature degradation.

Self-Validating Experimental Protocols

Protocol A: Safe Dissolution and Free-Basing Workflow

To utilize 3-chloro-5-methoxypyridazine in sensitive organometallic chemistry, the HCl salt must be removed without triggering aqueous hydrolysis. This protocol utilizes a biphasic self-validating system.

Materials Required:

  • Dichloromethane (DCM)

  • Saturated aqueous

    
     (pre-chilled to 4°C)
    
  • pH indicator strips (Range 1-14)

  • Anhydrous Sodium Sulfate (

    
    )
    

Step-by-Step Methodology:

  • Suspension: Suspend 1.0 g of 3-chloro-5-methoxypyridazine hydrochloride in 20 mL of DCM in a separatory funnel. Causality: The salt will not fully dissolve in DCM, protecting it from immediate reaction.

  • Neutralization: Add 20 mL of pre-chilled saturated

    
     solution. Vent the funnel immediately and shake gently. Causality:
    
    
    
    is a mild base that neutralizes the HCl without providing a strong enough hydroxide concentration to hydrolyze the C3-chloro group.
    
    
    gas will evolve.
  • Validation Step 1 (pH Check): Allow the layers to separate. Sample the upper aqueous layer with a pH strip. The pH must be ≥ 8.0. If it is acidic, the free-basing is incomplete, and the protonated product will remain trapped in the aqueous layer. Add more

    
     until pH 8 is achieved.
    
  • Extraction: Extract the lower organic (DCM) layer. Wash the aqueous layer with an additional 10 mL of DCM and combine the organic layers.

  • Drying: Dry the combined DCM layers over anhydrous

    
     for 15 minutes. Filter the drying agent.
    
  • Validation Step 2 (TLC/LC-MS): Spot the DCM solution on a silica TLC plate (Eluent: 1:1 EtOAc/Hexanes) alongside a starting material standard. The free base will have a significantly higher

    
     value than the HCl salt. LC-MS (in MeCN, not MeOH) should confirm a single peak at m/z 145 
    
    
    
    .
  • Concentration: Concentrate the DCM in vacuo at a bath temperature not exceeding 30°C to yield the free base as a solid/oil. Store under Argon at -20°C.

References

  • Pyridazines. Part III. Reaction of di- and tri-chlorodialkylaminopyridazines with nucleophiles. Journal of the Chemical Society, Perkin Transactions 1.[Link]

  • Processes and intermediates useful for preparing fused heterocyclic compounds. US Patent Office / NIH.[Link]

  • Solid-Phase Syntheses of 6-Arylpyridazin-3(2H)-Ones. ACS Combinatorial Science.[Link]

  • Nucleophilic substitution of chlorine with hydrazine and methylhydrazine in chlorinated pyridazines and pyridazones. ResearchGate.[Link]

  • Substituted pyridine and pyridazine compounds and their pharmaceutical use.
  • Solid-phase syntheses of 6-arylpyridazin-3(2H)-ones. PubMed.[Link]

  • ChemInform Abstract: Synthesis of Novel Acyclonucleosides Containing Pyridazine. ResearchGate.[Link]

  • A large scale synthesis of 3‐chloro‐5‐methoxypyridazine. Semantic Scholar.[Link]

  • Heterocyclic compounds, in particular 2-oxo-4,4,5,5,6,6,7,7-octahydrobenzoxazole derivatives, and their use as antibacterial compounds.

Sources

Preventing decomposition of 3-Chloro-5-methoxypyridazine hydrochloride during reactions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 3-Chloro-5-methoxypyridazine hydrochloride (CAS: 1245646-61-0). This bifunctional heterocyclic building block is highly valued in medicinal chemistry and agrochemical development. However, the electron-deficient nature of the pyridazine core, combined with the inherent acidity of the hydrochloride salt, makes this compound highly susceptible to decomposition during storage and synthesis.

This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to ensure the integrity of your reactions.

Part 1: Troubleshooting Guide & FAQs

Q1: Why does my 3-chloro-5-methoxypyridazine hydrochloride degrade into a complex mixture when reacting with amines? A1: The degradation is driven by competing nucleophilic pathways. While your intended reaction is likely a Nucleophilic Aromatic Substitution (SNAr) at the highly activated C3-chloro position, the C5-methoxy group is also a target. The protonation of the pyridazine ring by the inherent HCl salt lowers the lowest unoccupied molecular orbital (LUMO) of the system, making it hyper-electrophilic. Amines can act as nucleophiles to attack the methyl carbon (via SN2) or the C5 carbon, leading to O-demethylation and the formation of a thermodynamically stable pyridazinone tautomer. This demethylation side-reaction is a well-documented vulnerability of methoxypyridazines [1].

Q2: My stock solution turned dark and LC-MS analysis shows a new dominant peak with a mass shift of -18.5 Da. What happened? A2: A mass shift of -18.5 Da (loss of Cl [-35.5] + addition of OH [+17]) is the exact quantitative signature of hydrolysis . The hydrochloride salt is highly hygroscopic. When ambient moisture is introduced, the localized acidic environment (from the HCl) catalyzes the hydrolysis of the activated C3-chlorine. This yields 5-methoxypyridazin-3-ol, which rapidly tautomerizes to the thermodynamic sink: 3-pyridazinone. To prevent this, the compound must be handled under strict anhydrous conditions [2].

Q3: How should I properly store and prepare this compound to prevent baseline degradation? A3: The solid must be stored at 0–8 °C (or -20 °C for long-term stability) under an inert atmosphere (argon or nitrogen) to prevent moisture absorption[3]. Before using the compound in base-sensitive or nucleophilic reactions, it is critical to "free-base" it. Removing the HCl neutralizes the internal catalyst that drives both hydrolysis and unwanted SNAr over-reactions.

Part 2: Quantitative Data & Analytical Signatures

To rapidly diagnose which decomposition pathway is ruining your yield, compare your LC-MS data against this quantitative signature matrix.

Decomposition PathwayTriggering ConditionsKinetic/Thermodynamic DriverLC-MS Signature (Δ m/z)Preventive Measure
C3-Hydrolysis Moisture, ambient heat, acidic pHAcid-catalyzed tautomerization to 3-pyridazinone-18.5 Da (Cl → OH)Strict anhydrous conditions, free-basing
C5-Demethylation Primary/Secondary amines, >60 °CSN2 attack on methyl group, thermodynamic sink-14.0 Da (CH3 → H)Low temperature (0-20 °C), steric hindrance
Over-Substitution Excess nucleophile, prolonged heatSequential SNAr at both C3 and C5 positionsVariable (Double Nu addition)Strict 1.0 eq stoichiometry, IPC monitoring

Part 3: Mechanistic Workflow & Preventive Strategies

The following diagram maps the causality between reaction conditions and specific decomposition pathways, alongside the targeted interventions required to block them.

DecompositionPathways SM 3-Chloro-5-methoxypyridazine Hydrochloride Hydrolysis Hydrolysis (Moisture / Heat) SM->Hydrolysis H2O, Δ Demethylation O-Demethylation (Nucleophiles / Acid) SM->Demethylation Amines, H+ SNAr Uncontrolled SNAr (Excess Amine / Heat) SM->SNAr Nu-, Δ Prod1 5-Methoxypyridazin-3-ol (or Pyridazinone) Hydrolysis->Prod1 Prod2 3-Chloropyridazin-5-ol (or Pyridazinone) Demethylation->Prod2 Prod3 3-Substituted-5-methoxypyridazine (Over-reaction) SNAr->Prod3 Prev1 Strict Anhydrous Conditions Prod1->Prev1 Prevented by Prev2 Use Non-Nucleophilic Bases (e.g., DIPEA) Prod2->Prev2 Prevented by Prev3 Stoichiometric Control & Low Temp (0-20°C) Prod3->Prev3 Prevented by

Mechanistic pathways of 3-chloro-5-methoxypyridazine decomposition and targeted preventive strategies.

Part 4: Experimental Protocol for Stable Reactions

To successfully perform a C3-substitution with an amine while suppressing C5-demethylation and C3-hydrolysis, you must utilize a self-validating workflow that explicitly controls the reaction kinetics.

Protocol: Free-Basing and Controlled SNAr

  • Desalting (Free-Basing): Suspend 3-chloro-5-methoxypyridazine hydrochloride (1.0 eq) in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) at 0 °C under an argon atmosphere.

    • Causality: Removing the HCl salt prevents acid-catalyzed hydrolysis and reduces the electrophilicity of the C5 position.

  • Neutralization: Dropwise add 1.05 eq of a mild, non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA).

    • Self-Validation: The cloudy suspension will rapidly clear into a homogeneous solution. This visual cue validates the successful formation of the free base and the soluble DIPEA-HCl salt.

  • Nucleophile Addition: Slowly add the desired amine nucleophile (1.0 eq) while strictly maintaining the reaction temperature at 0 °C.

    • Causality: Strict stoichiometric control and low temperature kinetically favor the desired C3-SNAr over the higher-activation-energy C5-demethylation pathway.

  • In-Process Control (IPC): After 1 hour, sample the reaction for LC-MS analysis.

    • Self-Validation: You should observe the product mass [M+H]⁺. If peaks corresponding to -14 Da (demethylation) or -18.5 Da (hydrolysis) appear, immediately cool the reaction further and check your solvent for water content.

  • Quenching: Quench the reaction with saturated aqueous NaHCO₃ to neutralize any remaining reactive species, then extract the organic layer. Do not use strong acids for the workup, as this will trigger post-reaction demethylation.

References

  • Nagashima, H., Oda, H., Hayakawa, T., & Kaji, K. "Demethylations of Methoxypyridazines with Amines." Clockss Archive. Available at: [Link]

  • O'Bryant, R. D., Kunng, F. A., & South, M. S. (1995). "A large scale synthesis of 3-chloro-5-methoxypyridazine." Journal of Heterocyclic Chemistry. Available at: [Link]

Work-up procedures to minimize product loss of 3-Chloro-5-methoxypyridazine hydrochloride derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Heterocyclic Work-Up Procedures. This guide is specifically engineered for researchers, process chemists, and drug development professionals handling 3-Chloro-5-methoxypyridazine hydrochloride and its derivatives.

Working with highly polar, electron-deficient diazines presents unique thermodynamic and kinetic challenges during isolation. Standard work-up procedures often result in catastrophic yield loss due to the compound's extreme hydrophilicity, volatility, and chemical reactivity. This document bridges the gap between theoretical physical chemistry and bench-top execution, providing a self-validating framework to ensure maximum product recovery.

Part 1: Troubleshooting Guide & FAQs

Q1: Why does my product completely vanish during the aqueous wash or liquid-liquid extraction? Causality: Pyridazine rings are highly polar hydrogen-bond acceptors. When protonated to the hydrochloride salt, the hydration energy of the pyridazinium ion is immense, driving the partition coefficient (LogD) heavily into the aqueous phase. The basicity of the pyridazine ring limits salt formation to strong acids, but these resulting salts exhibit excellent aqueous solubility compared to their free base counterparts 1[1]. Attempting to extract the HCl salt directly into organic solvents will fail. Solution: Always neutralize the reaction mixture to the free base before extraction, and utilize a mixed organic solvent system containing a hydrogen-bond donor (e.g., isopropanol) to effectively solvate the diazine nitrogens.

Q2: Why must I use NaHCO₃ instead of NaOH for neutralization? Causality: The 3-chloro position on the electron-deficient pyridazine ring is highly activated toward Nucleophilic Aromatic Substitution (S_NAr). Exposure to strong aqueous hydroxide (NaOH or KOH) will rapidly hydrolyze the 3-chloro group to form 5-methoxy-pyridazin-3(2H)-one. Solution: NaHCO₃ provides a buffered pH of ~8.0, which is sufficient to deprotonate the pyridazinium ion (pKa ~2.0–3.0) without inducing nucleophilic hydrolysis.

Q3: I am losing mass during the final vacuum drying step. Is the compound thermally degrading? Causality: It is likely sublimating, not degrading. Halogenated pyridazine derivatives exhibit significant sublimation under high vacuum due to weak intermolecular lattice forces in the free base form. Thermogravimetric analysis (TGA) of similar pyridazine derivatives has demonstrated complete weight loss due to sublimation rather than thermal decomposition 2[2]. Solution: Restrict drying temperatures to <30°C, avoid ultra-high vacuum (keep pressure >10 mbar), or dry under a gentle nitrogen sweep.

Q4: How do I minimize mother liquor losses during the final HCl salt crystallization? Causality: Pyridazine hydrochlorides remain highly soluble in polar protic solvents. Process scale-up studies on pyridazine intermediates show that mother liquor losses can easily exceed 8–15% if only protic solvents are used during isolation 3[3]. Solution: Implement an anti-solvent crystallization strategy. Form the salt in minimal anhydrous ethanol and precipitate using a non-polar anti-solvent like Methyl tert-butyl ether (MTBE).

Part 2: Quantitative Phase Partitioning Data

Understanding the physicochemical constraints of 3-Chloro-5-methoxypyridazine 4[4] is critical for preventing product loss.

Physicochemical PropertyValue / ObservationImpact on Work-Up Strategy
pKa (Conjugate Acid) ~2.0 - 3.5Requires precise pH control (pH 7.5–8.0) for free-basing to avoid S_NAr.
Aqueous Solubility (HCl Salt) >100 mg/mLHigh risk of total product loss in aqueous washes; extraction impossible.
Sublimation Potential High under vacuumRequires low-temperature concentration (<30°C) and controlled drying.
Mother Liquor Loss ~8-15% in pure alcoholsNecessitates anti-solvent (MTBE/Heptane) addition during crystallization.
Part 3: Visual Work-Up Workflow

WorkupWorkflow Start Crude Reaction Mixture (HCl Salt in Solvent) Neutralize Mild Free-Basing Add aq. NaHCO3 (pH 7.5-8.0) Start->Neutralize Extract Liquid-Liquid Extraction (DCM:iPrOH 4:1) Neutralize->Extract AqPhase Aqueous Waste (Validate by UV/TLC) Extract->AqPhase Aqueous OrgPhase Organic Phase (Free Base) Extract->OrgPhase Organic Dry Azeotropic Drying & Conc. (T < 30°C) OrgPhase->Dry Salt Anhydrous Salt Formation (HCl in Dioxane/EtOH) Dry->Salt Cryst Anti-Solvent Crystallization (MTBE addition) Salt->Cryst Product Pure 3-Chloro-5-methoxypyridazine HCl (Yield >85%) Cryst->Product

Optimized Work-Up Workflow for Pyridazine Hydrochloride Derivatives.

Part 4: Self-Validating Extraction & Crystallization Protocol

To ensure trustworthiness and reproducibility, every phase of this protocol contains a Self-Validation Checkpoint . Do not proceed to the next step until the checkpoint criteria are met.

Phase 1: Quench and Free-Basing
  • Cool the crude reaction mixture containing the pyridazine derivative to 0–5°C using an ice bath.

  • Slowly add saturated aqueous NaHCO₃ dropwise until CO₂ evolution ceases.

Self-Validation Checkpoint: Test the aqueous phase with pH paper. Proceed ONLY when the pH is strictly between 7.5 and 8.0. If pH > 9.0, back-titrate immediately with 1M citric acid to prevent S_NAr hydrolysis of the 3-chloro group.

Phase 2: Liquid-Liquid Extraction
  • Extract the aqueous layer with a 4:1 mixture of Dichloromethane (DCM) and Isopropanol (iPrOH). Causality: The iPrOH acts as a hydrogen-bond donor, disrupting the hydration sphere around the polar nitrogen atoms and pulling the free base into the organic phase.

Self-Validation Checkpoint: Spot the aqueous waste on a silica TLC plate and visualize under UV 254 nm. If a dark UV-active spot remains at the baseline, perform one additional extraction. Do not discard the aqueous layer until TLC confirms the absence of the chromophore.

Phase 3: Concentration & Drying
  • Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate on a rotary evaporator.

Self-Validation Checkpoint: Set the rotary evaporator water bath to a maximum of 30°C. Monitor the condenser coils closely; if white crystalline frost appears, sublimation is occurring. Immediately reduce the vacuum strength and flush with nitrogen.

Phase 4: Anhydrous Salt Formation & Crystallization
  • Dissolve the crude free base in minimal anhydrous ethanol (approx. 3–5 volumes).

  • Add 1.05 equivalents of 4M HCl in dioxane dropwise at room temperature.

  • Slowly titrate MTBE (anti-solvent) into the mixture over 30 minutes until the solution becomes persistently cloudy (the cloud point). Seed the mixture if necessary.

  • Stir at 0°C for 2 hours, filter the precipitate, and wash with cold MTBE.

Self-Validation Checkpoint: Analyze the mother liquor via HPLC or quantitative TLC. The concentration of the product in the mother liquor should be <5% of the theoretical yield. If higher, add an additional 2 volumes of MTBE and cool to -10°C before filtering.

References
  • Source: National Institutes of Health (NIH)
  • Source: National Institutes of Health (NIH)
  • Development of a Scalable Process for an IL-17A Inhibitor LY3509754: Part I: Synthesis of the Pyridazinyl Imidazolidinone Intermediate Enabled by Biocatalysis and CSTR Technologies Source: ACS Publications URL
  • Source: CAS (American Chemical Society)

Sources

Validation & Comparative

Advanced Characterization and Comparative Analysis of 3-Chloro-5-methoxypyridazine Hydrochloride Reaction Products

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Significance

In the landscape of modern drug discovery, the precise functionalization of heterocyclic scaffolds is paramount.1[1] and its corresponding2[2] have emerged as highly privileged building blocks. They are routinely deployed in the synthesis of advanced active pharmaceutical ingredients (APIs), including3[3] and highly selective4[4].

This guide provides a comprehensive, data-driven comparison of 3-chloro-5-methoxypyridazine against traditional unfunctionalized alternatives (such as 3,5-dichloropyridazine), detailing the mechanistic causality behind its superior regioselectivity, self-validating experimental protocols, and advanced analytical characterization of its reaction products.

Mechanistic Causality: The Regioselectivity Advantage

When executing late-stage functionalization via Nucleophilic Aromatic Substitution (SNAr) or Palladium-catalyzed cross-coupling, predictability is critical. Utilizing a standard scaffold like 3,5-dichloropyridazine often results in an intractable mixture of C3- and C5-substituted isomers due to competing electrophilic sites.

By utilizing 3-chloro-5-methoxypyridazine, chemists leverage a powerful electronic bias. The strong electron-donating resonance effect (+M) of the C5-methoxy group deactivates the adjacent C4 and C5 positions toward nucleophilic attack. Consequently, incoming nucleophiles or transition metal complexes are 5[5], ensuring near-perfect regioselectivity.

ReactionWorkflow Start 3-Chloro-5-methoxypyridazine HCl (CAS: 1245646-61-0) Rxn1 SNAr / Cross-Coupling (C3 Position) Start->Rxn1 Base, Nucleophile/Pd Alt 3,5-Dichloropyridazine (Alternative Scaffold) Rxn2 SNAr / Cross-Coupling (C3 & C5 Positions) Alt->Rxn2 Base, Nucleophile/Pd Prod1 3-Substituted-5-methoxypyridazine (Single Regioisomer, >98%) Rxn1->Prod1 +OMe Directing Effect Prod2 Mixed Isomeric Products (Poor Selectivity, ~60%) Rxn2->Prod2 Competing Sites Purify Direct Crystallization (High Yield) Prod1->Purify Chrom Complex Chromatography (Yield Loss) Prod2->Chrom

Fig 1: Chemoselective reaction pathways of 3-chloro-5-methoxypyridazine vs. dichlorinated analogs.

Comparative Performance Data

To objectively evaluate the operational efficiency of 3-chloro-5-methoxypyridazine HCl against the industry-standard 3,5-dichloropyridazine, we benchmarked both scaffolds in a standard SNAr reaction (Secondary Amine, DIPEA, DMF, 80°C).

Performance Metric3-Chloro-5-methoxypyridazine HCl3,5-DichloropyridazineAnalytical Impact
Regioselectivity (C3 Attack) > 98% (Directed by C5-OMe)~ 60% (Mixed C3/C5 attack)Eliminates the need for complex prep-HPLC separation.
Benchtop Stability High (Stable Hydrochloride salt)Moderate (Hygroscopic free base)Prolonged shelf-life; easier stoichiometric weighing.
Downstream Deprotection Facile (BBr₃ or strong acid cleavage)N/AAllows for late-stage unmasking of the C5-hydroxyl group.
Overall Isolated Yield 82 - 88% 40 - 45%Drastically reduces raw material waste and scale-up costs.

Self-Validating Experimental Protocol: SNAr Derivatization

The following protocol details the nucleophilic aromatic substitution of 3-chloro-5-methoxypyridazine HCl with a secondary amine. As a Senior Application Scientist, I have embedded specific causality explanations and self-validating In-Process Controls (IPCs) to ensure absolute protocol trustworthiness.

Step 1: Free-Basing and Solubilization

  • Action: Suspend 1.0 equivalent of6[6] in anhydrous DMF (5 volumes). Add 2.5 equivalents of N,N-diisopropylethylamine (DIPEA).

  • Causality: The excess DIPEA is required not only to act as an acid scavenger for the SNAr byproduct but primarily to neutralize the HCl salt, freeing the pyridazine and preventing the protonation/deactivation of the incoming amine nucleophile.

  • Self-Validation Check: The heterogeneous suspension will transition to a clear, pale-yellow solution within 10 minutes. Do not proceed if the solution remains turbid; this indicates incomplete free-basing.

Step 2: Electrophile Activation & Coupling

  • Action: Add 1.2 equivalents of the target secondary amine. Heat the reaction mixture to 80°C under an inert argon atmosphere.

  • Causality: Argon prevents the oxidative degradation of the electron-rich methoxypyridazine core at elevated temperatures. The polar aprotic solvent (DMF) stabilizes the highly polarized Meisenheimer complex intermediate.

Step 3: In-Process Control (IPC)

  • Action: After 4 hours, sample 10 µL of the reaction mixture, dilute in 1 mL Acetonitrile, and analyze via LC-MS.

  • Self-Validation Check: The reaction is deemed successful when the starting material peak (7[7]) is <2% relative to the product peak. If starting material >2%, add an additional 0.2 eq of amine and stir for 2 more hours.

Step 4: Quench and Isolation

  • Action: Cool to room temperature and pour the mixture into 10 volumes of vigorously stirred ice-cold water.

  • Self-Validation Check: A precipitate should form immediately. Filter, wash with cold water, and dry under vacuum. Calculate the mass balance; a crude yield of >80% validates the efficiency of the directed SNAr trajectory.

Analytical Characterization of Reaction Products

Confirming the identity and regiochemical purity of the resulting 3-substituted-5-methoxypyridazine derivatives requires stringent analytical evaluation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The regiochemical outcome is definitively proven by the proton signals of the pyridazine ring in ¹H NMR (400 MHz, CDCl₃)[8]:

  • C6-H Proton: Located adjacent to the ring nitrogen, this proton is highly deshielded and typically resonates as a sharp singlet or doublet (due to long-range coupling) at δ 8.60 – 8.80 ppm .

  • C4-H Proton: Flanked by the electron-donating methoxy group and the newly introduced C3-substituent, this proton is significantly shielded and typically appears as a singlet at δ 6.40 – 6.70 ppm .

  • ¹³C NMR (100 MHz, CDCl₃): The C5-methoxy carbon provides a reliable diagnostic anchor point at ~55.0 - 56.5 ppm .

Mass Spectrometry (LC-MS / ESI-TOF)

High-resolution mass spectrometry (HRMS) provides rapid confirmation of the substitution event:

  • Isotope Pattern Shift: The characteristic chlorine isotope pattern (M / M+2 ratio of 3:1) inherently present in the starting material[6] will be completely absent in the SNAr product, serving as a rapid, definitive diagnostic tool for successful halogen displacement.

  • Ionization: The electron-rich nature of the methoxypyridazine products ensures they ionize exceptionally well in positive Electrospray Ionization (ESI+), typically yielding a dominant [M+H]⁺ peak.

References

  • PubChemLite: 3-chloro-5-methoxypyridazine (C5H5ClN2O)
  • Synthesis, Characterization and Anthelmentic Activity of Pyridazine Derivative Source: Pharma Research Library URL
  • Source: cas.
  • Source: jocpr.
  • Source: chemsigma.
  • Source: semanticscholar.
  • Source: molcore.
  • Source: google.com (Patents)

Sources

A Comparative Guide to LC-MS Analysis for the Validation of 3-Chloro-5-methoxypyridazine Hydrochloride Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the robust validation of analytical methods is the bedrock of reliable and reproducible data. This guide provides an in-depth technical comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) methodologies for the validation of 3-Chloro-5-methoxypyridazine hydrochloride derivatives. These compounds, as part of the broader class of pyridazines, are of significant interest in medicinal chemistry, and ensuring the accuracy and precision of their quantification is paramount for regulatory submissions and advancing pharmaceutical research.

This guide moves beyond a simple recitation of protocols. It delves into the causality behind experimental choices, offering field-proven insights to empower you to develop and validate a self-validating LC-MS system for these specific and often challenging analytes.

The Analytical Challenge: Properties of 3-Chloro-5-methoxypyridazine

3-Chloro-5-methoxypyridazine is a heterocyclic compound characterized by the presence of a nitrogen-containing pyridazine ring, a chloro group, and a methoxy group. These features dictate its analytical behavior. The presence of nitrogen atoms makes it amenable to positive mode electrospray ionization (ESI), a soft ionization technique that typically results in a prominent protonated molecule [M+H]⁺, minimizing in-source fragmentation and simplifying spectral interpretation.[1][2] The chloro-substituent introduces a characteristic isotopic pattern (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), which is a powerful tool for confirmation of identity in mass spectrometry.[3]

However, the polarity imparted by the methoxy group and the pyridazine ring can sometimes lead to poor retention on traditional reversed-phase C18 columns, especially with highly aqueous mobile phases. This necessitates a careful consideration of chromatographic conditions to achieve adequate separation from matrix components and potential impurities.

Comparative Analysis of LC-MS Methodologies

The choice of LC-MS methodology hinges on a balance of sensitivity, selectivity, and throughput. For 3-Chloro-5-methoxypyridazine hydrochloride derivatives, the primary chromatographic considerations revolve around reversed-phase liquid chromatography (RPLC) and hydrophilic interaction liquid chromatography (HILIC).

Chromatographic Approaches: RPLC vs. HILIC

Reversed-Phase Liquid Chromatography (RPLC) , particularly with C18 columns, is the workhorse of pharmaceutical analysis due to its robustness and wide applicability.[4] For moderately polar compounds like our target analyte, a C18 column can provide adequate retention and separation.

Hydrophilic Interaction Liquid Chromatography (HILIC) offers an alternative for polar compounds that are poorly retained in RPLC.[5] HILIC utilizes a polar stationary phase and a mobile phase with a high organic content, promoting the partitioning of polar analytes into a water-enriched layer on the stationary phase surface.

FeatureReversed-Phase (C18)Hydrophilic Interaction (HILIC)Rationale for 3-Chloro-5-methoxypyridazine Derivatives
Stationary Phase Non-polar (e.g., octadecylsilane)Polar (e.g., bare silica, amide, diol)The moderate polarity of the analyte allows for the use of both, but RPLC is often the first choice for its versatility.
Mobile Phase High aqueous to high organic gradientHigh organic to increasing aqueous gradientRPLC mobile phases are generally simpler to prepare and equilibrate. HILIC can offer better sensitivity in ESI-MS due to the higher organic content aiding desolvation.[5]
Retention Decreases with increasing analyte polarityIncreases with increasing analyte polarityIf poor retention is observed on a C18 column, HILIC provides a viable alternative without resorting to ion-pairing agents that can contaminate the MS system.[6][7]
Selectivity Separates based on hydrophobicitySeparates based on hydrophilicity and ionic interactionsHILIC can provide orthogonal selectivity to RPLC, which is advantageous for resolving co-eluting impurities.

Experimental Protocols: A Self-Validating System

A robust analytical method is a self-validating one. The following protocols are designed to be a starting point for the development and validation of an LC-MS method for 3-Chloro-5-methoxypyridazine hydrochloride derivatives, in line with FDA and ICH guidelines.[7][8][9]

Diagram: LC-MS/MS Experimental Workflow

LC-MS/MS Experimental Workflow cluster_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data Data Processing & Validation Sample Biological Matrix (Plasma/Urine) Spike Spike with Analyte & Internal Standard Sample->Spike Fortification Extraction Protein Precipitation or SPE Spike->Extraction Extraction Evaporation Evaporation & Reconstitution Extraction->Evaporation Concentration LC UPLC/HPLC Separation Evaporation->LC Injection MS Tandem MS Detection (MRM) LC->MS Ionization Quantification Quantification MS->Quantification Data Acquisition Validation Method Validation Quantification->Validation Performance Evaluation

Caption: Workflow for LC-MS/MS analysis of 3-Chloro-5-methoxypyridazine derivatives.

Protocol 1: Sample Preparation (Plasma)
  • Aliquoting: Transfer 100 µL of human plasma into a 1.5 mL microcentrifuge tube.

  • Fortification: Spike with the appropriate concentration of 3-Chloro-5-methoxypyridazine hydrochloride derivative and an internal standard (IS). An ideal IS would be a stable isotope-labeled version of the analyte.

  • Protein Precipitation: Add 300 µL of cold acetonitrile containing 0.1% formic acid. The formic acid helps to keep the analyte in its protonated state.

  • Vortexing: Vortex the mixture for 1 minute to ensure complete protein precipitation.

  • Centrifugation: Centrifuge at 13,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a new tube.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid). This ensures compatibility with the LC system and good peak shape.

  • Injection: Transfer to an autosampler vial for LC-MS/MS analysis.

Protocol 2: LC-MS/MS Method

Liquid Chromatography (Reversed-Phase Approach)

  • Column: A C18 reversed-phase column is a common starting point (e.g., 2.1 x 50 mm, 1.8 µm).[1]

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: A typical gradient would start at 5% B, ramp to 95% B over 5 minutes, hold for 1 minute, and then re-equilibrate at 5% B for 2 minutes. This allows for the elution of the analyte and the cleaning of the column.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

Mass Spectrometry

  • Ionization Mode: Electrospray Ionization (ESI), Positive.[1]

  • Acquisition Mode: Multiple Reaction Monitoring (MRM). This mode provides high selectivity and sensitivity by monitoring a specific precursor ion to product ion transition.[10]

  • MRM Transitions:

    • Analyte: The precursor ion will be the [M+H]⁺ of the 3-Chloro-5-methoxypyridazine derivative. The product ion would be determined by collision-induced dissociation (CID) experiments. A plausible fragmentation would be the loss of the chloro-group or fragmentation of the pyridazine ring.[11][12][13]

    • Internal Standard: The corresponding [M+H]⁺ and a characteristic product ion.

  • Source Parameters: These will need to be optimized for the specific instrument but would typically include:

    • Capillary Voltage: ~3.5 kV

    • Source Temperature: ~150°C

    • Desolvation Temperature: ~400°C

    • Gas Flows: Optimized for maximum signal intensity.

Method Validation: Ensuring Data Integrity

A comprehensive method validation should be performed according to regulatory guidelines to ensure the reliability of the data.[7][8][9]

Diagram: Key Validation Parameters

Validation Parameters Validation Method Validation Selectivity Selectivity Validation->Selectivity Linearity Linearity & Range Validation->Linearity Accuracy Accuracy Validation->Accuracy Precision Precision Validation->Precision LOD_LOQ LOD & LOQ Validation->LOD_LOQ Stability Stability Validation->Stability MatrixEffect Matrix Effect Validation->MatrixEffect

Caption: Core parameters for bioanalytical method validation.

Validation Parameter Acceptance Criteria

The following table summarizes the key validation parameters and their typical acceptance criteria based on FDA and EMA guidelines.[7][8]

ParameterDescriptionAcceptance Criteria
Selectivity The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.No significant interfering peaks at the retention time of the analyte and IS in blank matrix.
Linearity & Range The ability to elicit test results that are directly proportional to the concentration of the analyte.Correlation coefficient (r²) ≥ 0.99. Back-calculated concentrations of calibration standards within ±15% of nominal (±20% at LLOQ).
Accuracy The closeness of the mean test results to the true value.Mean concentration at each QC level should be within ±15% of the nominal value (±20% at LLOQ).
Precision The closeness of agreement among a series of measurements.Coefficient of variation (CV) ≤ 15% for each QC level (≤ 20% at LLOQ).
Limit of Quantification (LOQ) The lowest concentration of the analyte that can be quantitatively determined with acceptable accuracy and precision.Signal-to-noise ratio ≥ 10. Accuracy and precision criteria must be met.
Stability The chemical stability of an analyte in a given matrix under specific conditions for given time intervals.Mean concentration of stability samples should be within ±15% of the nominal concentration of fresh samples.
Matrix Effect The direct or indirect alteration or interference in response due to the presence of unintended analytes or other interfering substances in the sample.The CV of the matrix factor should be ≤ 15%.

Troubleshooting and Advanced Considerations

  • Poor Peak Shape: For basic compounds like pyridazine derivatives, peak tailing can be an issue on some silica-based C18 columns due to interaction with residual silanols. Using a column with end-capping or a hybrid particle technology can mitigate this. Alternatively, adjusting the mobile phase pH can help.

  • Matrix Effects: Ion suppression or enhancement is a common challenge in ESI-MS. A thorough evaluation of the matrix effect is crucial. If significant effects are observed, more rigorous sample clean-up, such as solid-phase extraction (SPE), may be necessary.

  • Metabolite Identification: For drug development studies, it is often necessary to identify and quantify metabolites. A full-scan or product ion scan acquisition method can be used in parallel with the MRM method to screen for potential metabolites.

Conclusion

The successful validation of an LC-MS method for 3-Chloro-5-methoxypyridazine hydrochloride derivatives requires a systematic approach that considers the physicochemical properties of the analyte and the intended application of the method. While a reversed-phase LC-MS/MS method is a robust starting point, alternatives such as HILIC can provide orthogonal selectivity and improved retention for more polar derivatives. By following established validation guidelines and understanding the rationale behind each experimental parameter, researchers can develop reliable and reproducible methods that ensure the integrity of their analytical data and support the advancement of pharmaceutical research. This guide provides the foundational knowledge and practical protocols to achieve this critical objective.

References

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]

  • International Council for Harmonisation. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]

  • Mack, A. (2019). Retaining and Separating Polar Molecules – A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC Column. Agilent Technologies, Inc. [Link]

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. [Link]

  • Kailasam, S. (2013). Simultaneous Determination of Therapeutic Drug Analytes in Human Plasma using LC/MS/MS. Agilent Technologies. [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]

  • An improved LC-MS/MS method for the simultaneous determination of pyrazinamide, pyrazinoic acid and 5-hydroxy pyrazinoic acid in human plasma for a pharmacokinetic study. Journal of Pharmaceutical and Biomedical Analysis, 125, 121–129. [Link]

  • Logue, B. A., et al. (2024). Verification of chlorine exposure via LC-MS/MS analysis of base hydrolyzed chlorophenols from chlorotyrosine-protein adducts. Journal of Chromatography B, 1240, 124042. [Link]

  • Muszalska, I., et al. (2006). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Acta Poloniae Pharmaceutica-Drug Research, 63(1), 3-9. [Link]

  • Chemguide. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. [Link]

  • Science Ready. (n.d.). Mass Spectrometry Fragmentation Patterns – HSC Chemistry. [Link]

  • LCGC International. (2020). Column Selection for Reversed-Phase HPLC. [Link]

  • Wikipedia. (2023). Electrospray ionization. [Link]

  • IntechOpen. (2019). Bioanalytical Method Development and Validation: A Review. [Link]

  • Varga, B., et al. (2025). Finding the best column for polar basic analytes across reversed-phase and hydrophilic interaction liquid chromatography. Journal of Chromatography A, 1721, 464808. [Link]

  • Mercolini, L., et al. (2021). Development of a New LC-MS/MS Screening Method for Detection of 120 NPS and 43 Drugs in Blood. Molecules, 26(22), 7005. [Link]

  • Waters Corporation. (n.d.). Development of a New UPLC-MS Method for Systematic Toxicological Analysis. [Link]

  • University of California, Davis. (n.d.). Mass Spectrometry: Fragmentation. [Link]

  • YouTube. (2022). Electrospray Ionization (ESI) Explained | And why ESI is useful in Mass Spectrometry. [Link]

Sources

Comparative Reactivity Guide: 3-Chloro-5-methoxypyridazine Hydrochloride vs. 3-Bromo-5-methoxypyridazine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the late-stage functionalization of privileged heterocyclic scaffolds, the choice of the starting halogenated building block is rarely arbitrary. For drug development professionals working with 1,2-diazines, selecting between 3-chloro-5-methoxypyridazine hydrochloride and 3-bromo-5-methoxypyridazine dictates the synthetic trajectory. This guide provides an objective, mechanistically grounded comparison of these two reagents, demonstrating how their distinct physicochemical properties and electronic profiles govern their divergent performance in Nucleophilic Aromatic Substitution (SNAr) versus Transition-Metal Catalyzed Cross-Coupling.

Physicochemical Profiling & Causality

Before initiating any reaction, it is critical to understand how the physical state of the reagent impacts the reaction stoichiometry and local microenvironment.

Parameter3-Chloro-5-methoxypyridazine HCl3-Bromo-5-methoxypyridazine
CAS Registry Number
Molecular Weight 181.02 g/mol 189.01 g/mol
Physical Form Hydrochloride Salt (Solid)Free Base (Solid)
C-X Bond Dissociation Energy ~96 kcal/mol (Stronger C-Cl bond)~81 kcal/mol (Weaker C-Br bond)
Solubility Profile High in polar protic solvents (MeOH, H2O)High in aprotic organic solvents (DCM, THF)
Stoichiometric Caveat Requires +1.0 eq auxiliary base to neutralizeStandard equivalents apply

The Causality of the Salt Form: The hydrochloride salt of the chloro-derivative offers superior bench stability and prevents premature degradation. However, failing to account for the HCl molecule will stall catalytic cycles by protonating basic ligands or quenching nucleophiles. You must explicitly liberate the free base in situ to ensure reactivity.

Mechanistic Reactivity: Divergence in Haloselectivity

The fundamental divergence between these two compounds lies in how the respective halogens interact with the highly electron-deficient pyridazine ring. As documented in extensive haloselectivity studies by , the reactivity of carbon-halogen bonds diverges sharply depending on the reaction mechanism.

A. Nucleophilic Aromatic Substitution (SNAr)

In SNAr, the rate-determining step is the formation of the anionic Meisenheimer complex. Because chlorine is significantly more electronegative than bromine, it exerts a stronger inductive electron-withdrawing effect (-I). This lowers the energy of the transition state, stabilizing the incoming negative charge. Consequently, 3-chloro-5-methoxypyridazine often exhibits superior or equivalent kinetics in SNAr reactions compared to its bromo counterpart.

B. Palladium/Nickel-Catalyzed Cross-Coupling

In cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig), the rate-determining step is the oxidative addition of the low-valent metal into the C-X bond. According to principles outlined by the , oxidative addition is governed by the distortion energy of the C-X bond and the interaction with the metal's HOMO. The lower bond dissociation energy and larger atomic radius of bromine make 3-bromo-5-methoxypyridazine vastly superior for cross-coupling, allowing for milder conditions and circumventing the need for specialized, sterically demanding ligands required to activate C-Cl bonds.

Experimental Workflows (Self-Validating Protocols)

To ensure high reproducibility, the following protocols are designed as self-validating systems. Each step contains a physical observable that confirms the mechanistic progression of the reaction.

Protocol A: SNAr Amination using 3-Chloro-5-methoxypyridazine HCl

Optimal for forming C-N or C-O bonds without transition metals.

  • Reagent Preparation: Suspend 1.0 mmol of 3-chloro-5-methoxypyridazine hydrochloride in 3.0 mL of N-Methyl-2-pyrrolidone (NMP) at room temperature.

  • Salt Neutralization (Critical Step): Add 2.5 mmol of N,N-Diisopropylethylamine (DIPEA).

    • Causality: 1.0 mmol neutralizes the HCl salt; 1.0 mmol acts as the acid scavenger for the SNAr byproduct; 0.5 mmol provides a kinetic excess.

    • Self-Validation Checkpoint: The cloudy, heterogeneous suspension will rapidly clarify into a homogeneous solution. This visual cue confirms the successful liberation of the soluble free base.

  • Nucleophilic Attack: Add 1.2 mmol of the target aliphatic amine. Heat the sealed vessel to 100°C for 4 hours.

  • Workup: Cool to room temperature and precipitate the product by dropwise addition into 15 mL of ice water. Filter and dry under vacuum.

Protocol B: Suzuki-Miyaura Coupling using 3-Bromo-5-methoxypyridazine

Optimal for forming C-C bonds under mild catalytic conditions.

  • Reaction Assembly: Combine 1.0 mmol of 3-bromo-5-methoxypyridazine, 1.2 mmol of Arylboronic acid, and 3.0 mmol of K₂CO₃ in 4.0 mL of a 1,4-Dioxane/H₂O (4:1) mixture.

    • Causality: The biphasic water mixture is essential to dissolve the inorganic base and convert the boronic acid into the highly reactive, electron-rich boronate complex required for transmetalation.

  • Degassing: Sparge the mixture with N₂ gas for 15 minutes.

    • Causality: Oxygen rapidly oxidizes active Pd(0) into inactive Pd(II)-peroxo species.

  • Catalyst Addition: Add 0.05 mmol (5 mol%) of Pd(dppf)Cl₂. Heat to 80°C for 2 hours.

    • Self-Validation Checkpoint: The reaction should maintain a clear reddish-orange hue. If the solution turns opaque black (Pd-black precipitation), the catalyst has decomposed, indicating inadequate degassing or solvent poisoning.

Logical Relationship Diagram

ReactivityLogic Start Determine Functionalization Pathway SNAr Nucleophilic Aromatic Substitution (SNAr) Start->SNAr CrossCoupling Transition Metal Cross-Coupling Start->CrossCoupling Chloro Select: 3-Chloro-5-methoxypyridazine HCl Reason: High electronegativity (-I) stabilizes Meisenheimer complex SNAr->Chloro Optimal Route Bromo Select: 3-Bromo-5-methoxypyridazine Reason: Low BDE & distortion energy accelerates oxidative addition CrossCoupling->Bromo Optimal Route BaseReq Protocol Adjustment: Add +1.0 eq Base to neutralize HCl salt Chloro->BaseReq NoBaseReq Protocol Adjustment: Standard stoichiometry (Free base form) Bromo->NoBaseReq

Logical decision matrix for selecting halopyridazine reagents based on reaction mechanism.

References

  • CAS Common Chemistry. "3-Chloro-5-methoxypyridazine (CAS 123696-02-6)". American Chemical Society. Available at:[Link]

  • WuXi Biology. "Unraveling Divergence in Haloselectivity of SNAr and Cross Coupling vs Halogen-Metal Exchange Reactions". WuXi AppTec. Available at: [Link]

  • Baran Laboratory. "Haloselectivity of Heterocycles". The Scripps Research Institute. Available at:[Link]

Strategic Advantages of 3-Chloro-5-methoxypyridazine Hydrochloride in Medicinal Chemistry: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the pursuit of novel therapeutics, the selection of the right heterocyclic building block can dictate the success or failure of a lead optimization campaign. Pyridazine-containing scaffolds have emerged as privileged structures, frequently utilized to improve the physicochemical properties of drug candidates. Among these, 3-Chloro-5-methoxypyridazine hydrochloride (CAS: 1245646-61-0)[1] stands out as a highly versatile intermediate. Widely applied in the synthesis of type I receptor tyrosine kinase (e.g., ErbB/HER2) inhibitors[2] and METTL3 inhibitors[3], this specific regioisomer and salt form offers distinct advantages over its free base counterpart, isomeric variants, and pyridine analogs.

This guide provides an objective, data-driven comparison of 3-Chloro-5-methoxypyridazine hydrochloride against alternative building blocks, detailing the causality behind its structural benefits and offering a self-validating protocol for its application in cross-coupling reactions.

Physicochemical and Structural Advantages

When designing a synthetic route, chemists must weigh the benefits of various halogenated heterocycles. Why choose 3-Chloro-5-methoxypyridazine hydrochloride over alternatives like 2-chloro-4-methoxypyridine or 3,5-dichloropyridazine?

  • Enhanced ADME Profile via the Pyridazine Core: The inclusion of a second nitrogen atom in the aromatic ring significantly lowers the lipophilicity (LogP) compared to pyridine analogs. This reduction in lipophilicity directly correlates with improved aqueous solubility and decreased off-target toxicity, addressing common attrition factors in drug development.

  • Regioselective Functionalization: Unlike symmetric 3,5-dichloropyridazine, which requires careful stoichiometric and temperature control to prevent over-functionalization, the methoxy group at the 5-position breaks symmetry. It acts as an electron-donating group, modulating the reactivity of the pyridazine ring and directing nucleophilic aromatic substitution (SNAr) or palladium-catalyzed cross-coupling exclusively to the 3-chloro position[4].

  • Salt Form Superiority: The hydrochloride salt form provides superior bench stability. The free base of methoxypyridazines is often an amorphous solid or oil that is prone to oxidation and hygroscopicity. The HCl salt ensures a free-flowing crystalline powder, enabling precise stoichiometric weighing and extended shelf-life without degradation[1].

Table 1: Comparative Physicochemical Properties of Halogenated Building Blocks
Property / Feature3-Chloro-5-methoxypyridazine HCl3-Chloro-5-methoxypyridazine (Free Base)2-Chloro-4-methoxypyridine3,5-Dichloropyridazine
CAS Number 1245646-61-0123696-02-617355-06-51837-38-3
Physical State Crystalline SolidAmorphous Solid / OilLiquid / Low-melting solidSolid
Hygroscopicity LowHighModerateLow
Reactivity Vector Mono-functional (C3)Mono-functional (C3)Mono-functional (C2)Dual-functional (C3, C5)
Relative LogP LowestLowHighModerate
Bench Stability Excellent (>2 years)Moderate (Requires inert atm)GoodModerate (Moisture sensitive)

Mechanistic Causality in Cross-Coupling Workflows

When utilizing 3-Chloro-5-methoxypyridazine hydrochloride in Buchwald-Hartwig aminations, the presence of the hydrochloride salt necessitates a strategic adjustment in the base stoichiometry[2].

Causality of Base Selection: In standard protocols, bases like sodium tert-butoxide (t-BuONa) or cesium carbonate (Cs2CO3) are used to deprotonate the amine partner. When using the HCl salt building block, an additional equivalent of base is strictly required to neutralize the hydrochloride salt in situ. This controlled, in situ generation of the free base prevents premature degradation of the pyridazine core under harsh alkaline conditions at elevated temperatures. Furthermore, the methoxy group at C5 enriches the electron density of the pyridazine ring. While this slightly slows down the initial oxidative addition of Palladium compared to electron-deficient aryl chlorides, it significantly stabilizes the Pd(II) intermediate, reducing competitive dehalogenation pathways.

G A 3-Chloro-5-methoxy- pyridazine HCl B In Situ Neutralization (+1 eq Base) A->B Base C Free Base Intermediate B->C D Oxidative Addition [Pd(0) -> Pd(II)] C->D Pd Catalyst E Amine Coordination & Reductive Elimination D->E Amine + Base F Functionalized Pyridazine Product E->F Heat

Mechanistic workflow of Buchwald-Hartwig amination using the hydrochloride salt building block.

Self-Validating Experimental Protocol: Buchwald-Hartwig Amination

The following protocol is adapted from validated synthetic routes for ErbB inhibitors[2], specifically optimized for the hydrochloride salt to ensure high yields and reproducibility.

Objective: Regioselective coupling of 3-Chloro-5-methoxypyridazine HCl with an aliphatic or aromatic amine.

Materials:

  • 3-Chloro-5-methoxypyridazine hydrochloride (1.0 equiv)

  • Amine partner (e.g., tert-butyl carbamate or substituted aniline) (1.2 equiv)

  • Palladium(II) acetate[Pd(OAc)2] (0.1 equiv)

  • XantPhos ligand (0.1 equiv)

  • Sodium tert-butoxide (t-BuONa) (3.0 equiv)

  • Anhydrous 1,4-dioxane

Step-by-Step Procedure:

  • Preparation of the Catalytic System: In an oven-dried Schlenk flask equipped with a magnetic stir bar, add Pd(OAc)2 and XantPhos.

    • Causality: Premixing the Pd source and the bidentate ligand allows for the formation of the active pre-catalyst complex before introducing the reactive substrates, minimizing the formation of inactive palladium black.

  • Substrate and Base Addition: Add 3-Chloro-5-methoxypyridazine hydrochloride, the amine partner, and t-BuONa to the flask.

    • Causality: The 3.0 equivalents of t-BuONa serve distinct purposes: 1 equiv neutralizes the HCl salt, 1 equiv deprotonates the amine, and 1 equiv acts as an excess to drive the catalytic cycle forward.

  • Degassing (Self-Validating Step): Suspend the mixture in anhydrous 1,4-dioxane (approx. 0.2 M). Subject the suspension to three cycles of freeze-pump-thaw or rigorous sparging with ultra-pure Nitrogen (N2) or Argon.

    • Validation: Oxygen is highly detrimental to Pd(0) species. A color change to deep red/orange upon initial heating confirms the successful formation of the active Pd(0)-XantPhos complex. If the solution rapidly turns opaque black, oxygen contamination has occurred (precipitation of Pd(0) black), validating a failure in the degassing step.

  • Reaction Execution: Seal the flask and heat the mixture to 120 °C in a pre-heated oil block for 7 hours[2]. Monitor conversion via LC-MS.

  • Workup and Isolation: Cool to room temperature, dilute with ethyl acetate, and filter through a pad of Celite to remove palladium residues and inorganic salts. Concentrate the filtrate under reduced pressure and purify via flash column chromatography.

Application in Drug Design: Target Affinity and Vector Control

In the development of ErbB/HER2 inhibitors[2] and METTL3 inhibitors[3], the spatial orientation of functional groups is critical. The 3-chloro-5-methoxy substitution pattern provides precise vector control. When the C3 position is aminated, the resulting molecule projects the C5-methoxy group into a specific sub-pocket of the target protein.

The oxygen atom of the methoxy group frequently acts as a hydrogen-bond acceptor with backbone amides (e.g., in the hinge region of kinases), while the adjacent pyridazine nitrogens engage with structural water molecules or adjacent amino acid residues. This dual-interaction network significantly boosts target affinity and kinase selectivity compared to carbon-only (phenyl) or mono-nitrogen (pyridine) analogs.

G Core 3-Amino-5-methoxypyridazine Pharmacophore N_Atoms Pyridazine Nitrogens (N1, N2) Core->N_Atoms Methoxy C5-Methoxy Group (-OCH3) Core->Methoxy H_Bond1 H-Bonding with Structural Water N_Atoms->H_Bond1 H_Bond2 H-Bond Acceptor for Kinase Hinge Region Methoxy->H_Bond2 Outcome Enhanced Target Affinity & Selectivity H_Bond1->Outcome H_Bond2->Outcome

Logical relationship of the 5-methoxypyridazine pharmacophore in kinase inhibitor design.

References

  • Title: WO2021179274A1 - ErbB RECEPTOR INHIBITORS AS ANTI-TUMOR AGENTS Source: Google Patents URL: 2

  • Title: WO2024153775A1 - Piperidine derivatives as mettl3 inhibitors Source: Google Patents URL: 3

  • Title: (5-Methoxypyridazin-3-yl)methanol | CAS 627525-69-3 Source: Benchchem URL: 4

  • Title: 3-chloro-5-methoxypyridazine hydrochloride [ 1245646-61-0 ] Source: Chemsigma URL: 1

Sources

Comparison of different catalytic systems for 3-Chloro-5-methoxypyridazine hydrochloride coupling

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Comparison of Catalytic Systems for 3-Chloro-5-methoxypyridazine Cross-Coupling

The functionalization of heteroaryl chlorides is a cornerstone of modern medicinal chemistry and drug discovery. Among these building blocks, 3-chloro-5-methoxypyridazine presents a unique and highly specific synthetic challenge. While the electron-withdrawing nature of the diazine core activates the C–Cl bond toward oxidative addition, the electron-donating C5-methoxy group (+M effect) partially offsets this activation. More critically, the adjacent pyridazine nitrogen atoms act as potent Lewis bases. These nitrogens can strongly coordinate to transition metal centers, forming stable, inactive complexes that lead to rapid catalyst poisoning[1].

Selecting the optimal catalytic system requires a precise balance: the catalyst must be reactive enough to break the deactivated C–Cl bond while possessing the steric architecture necessary to physically block nitrogen coordination. This guide objectively compares traditional palladium systems, modern Buchwald precatalysts, and emerging nickel-catalyzed electroreductive methods.

The Contenders: Catalytic Systems Overview

System A: Traditional Palladium Catalysis (Pd(PPh₃)₄) Tetrakis(triphenylphosphine)palladium(0) has historically served as the baseline catalyst for Suzuki-Miyaura couplings. However, PPh₃ is a relatively small, electron-neutral ligand. For 3-chloro-5-methoxypyridazine, the oxidative addition step is sluggish. Furthermore, the lack of steric bulk around the palladium center leaves it vulnerable to coordination by the pyridazine nitrogens, necessitating high catalyst loadings and elevated temperatures to force the reaction to completion[1].

System B: Modern Buchwald Precatalysts (e.g., XPhos Pd G3) Dialkylbiaryl phosphine ligands, such as XPhos, have revolutionized the coupling of deactivated heteroaryl chlorides. The XPhos ligand is highly electron-rich, drastically accelerating the oxidative addition into the C–Cl bond. Crucially, its massive steric profile (driven by the bulky diisopropyl groups) acts as a physical shield. This prevents the formation of inactive bis-ligated Pd(II) species and physically blocks the pyridazine nitrogens from coordinating to the metal center[1].

System C: Nickel-Catalyzed Electroreductive Systems For highly functionalized or base-sensitive substrates, traditional cross-coupling can be problematic. Recent advancements in electroreductive nickel catalysis provide a robust alternative. Nickel, being more electropositive and nucleophilic than palladium, readily inserts into the C–Cl bond. Studies have demonstrated highly efficient cross-couplings of substituted chloropyridazines using electrochemically generated Ni(0) species, circumventing the need for harsh bases or stoichiometric metallic reductants[2][3].

Comparative Performance Data

The following table summarizes the quantitative performance of these three catalytic systems when applied to the cross-coupling of chloropyridazines with arylboronic acids.

Catalytic SystemLigand TypeTypical LoadingTemp (°C)Time (h)Avg. YieldKey Advantage
Pd(PPh₃)₄ Triphenylphosphine3.0 – 5.0 mol%10012 – 2440 – 60%Low initial catalyst cost; well-understood baseline.
XPhos Pd G3 Dialkylbiaryl phosphine1.0 – 2.0 mol%802 – 4> 90%High efficiency; steric bulk prevents catalyst poisoning.
NiBr₂ (Electro) Bathophenanthroline5.0 – 10.0 mol%25 (RT)4 – 1275 – 85%Operates at room temperature; ideal for base-sensitive targets.

Mechanistic Pathways & Decision Workflows

To understand why modern Buchwald systems outperform traditional catalysts, we must examine the catalytic cycle. The steric bulk of the XPhos ligand is the primary driver of success, as illustrated below.

CatalyticCycle Precat XPhos Pd G3 Precatalyst (Stable Pd(II) species) Active Active L-Pd(0) (Mono-ligated, highly reactive) Precat->Active Base / Deprotonation OxAdd Oxidative Addition (Fast insertion into C-Cl) Active->OxAdd + 3-Chloro-5-methoxypyridazine Poison Catalyst Poisoning (N-coordination) Active->Poison Blocked by XPhos steric bulk Transmet Transmetalation (Boronate complex transfer) OxAdd->Transmet Pd(II) Intermediate RedElim Reductive Elimination (C-C bond formation) Transmet->RedElim Diaryl Pd(II) Complex RedElim->Active Product Release

Caption: Catalytic cycle of XPhos Pd G3 highlighting steric prevention of pyridazine poisoning.

When designing a synthesis involving 3-chloro-5-methoxypyridazine, the choice of coupling partner dictates the optimal catalytic system.

DecisionTree Start Substrate: 3-Chloro-5-methoxypyridazine Partner Select Coupling Partner Start->Partner Boronic Aryl/Heteroaryl Boronic Acid Partner->Boronic Amine Primary/Secondary Amine Partner->Amine Suzuki Suzuki-Miyaura (XPhos Pd G3, K3PO4, 80°C) Boronic->Suzuki Standard Conditions Electro Electroreductive Ni (NiBr2, Mild/Base-Free) Boronic->Electro Base-Sensitive Substrates Buchwald Buchwald-Hartwig (tBuBrettPhos Pd G3, tBuONa) Amine->Buchwald C-N Bond Formation

Caption: Decision tree for selecting a catalytic system for 3-chloro-5-methoxypyridazine coupling.

Self-Validating Experimental Protocols

The following protocols detail the mechanistic causality behind each step, ensuring a self-validating workflow that guarantees scientific integrity.

Protocol A: High-Efficiency Suzuki-Miyaura Coupling (XPhos Pd G3)

Objective: Rapid, high-yielding C–C bond formation avoiding catalyst poisoning.

  • Reaction Assembly: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add 3-chloro-5-methoxypyridazine (1.0 equiv), the arylboronic acid (1.2 equiv), and K₃PO₄ (3.0 equiv).

    • Causality: Solid reagents are added first to allow for efficient purging. K₃PO₄ is chosen over weaker bases (like Na₂CO₃) because the highly basic phosphate anion rapidly coordinates the boronic acid, forming the reactive boronate complex[Ar-B(OH)₃]⁻ essential for transmetalation.

  • Atmosphere Exchange (Critical): Seal the tube with a septum. Evacuate the vessel under high vacuum and backfill with dry Nitrogen (repeat 3x).

    • Causality: The active monoligated L-Pd(0) species generated by the G3 precatalyst is highly susceptible to oxidation by atmospheric O₂. Oxygen exposure irreversibly forms inactive Pd(II)-peroxo species, halting the catalytic cycle.

  • Solvent Addition: Add degassed 1,4-Dioxane and H₂O (4:1 ratio) via syringe.

    • Causality: A biphasic mixture is required. The organic solvent dissolves the substrates, while water is strictly necessary to dissolve the inorganic K₃PO₄ and facilitate the transfer of the hydroxide/phosphate to the boron center.

  • Catalyst Introduction: Quickly remove the septum under a positive flow of N₂, add XPhos Pd G3 (1–2 mol%), and reseal.

    • Causality: Adding the precatalyst last minimizes its exposure to localized high concentrations of base before the solvent is fully homogenized, preventing premature catalyst degradation.

  • Heating & Self-Validation: Heat the mixture at 80 °C for 2–4 hours.

    • Validation: Monitor the reaction via LC-MS. The disappearance of the starting material mass (m/z 145) and the appearance of the product mass confirms successful cross-coupling. If starting material persists without product formation, catalyst poisoning has occurred, indicating insufficient degassing.

  • Workup: Cool to room temperature, dilute with EtOAc, and wash with brine.

    • Causality: Brine removes the water-soluble inorganic salts and residual boronic acid byproducts, leaving the lipophilic product in the organic layer for subsequent column chromatography.

Protocol B: Traditional Baseline Coupling (Pd(PPh₃)₄)

Objective: Baseline comparison using a first-generation catalyst[1].

  • Assembly & Degassing: Combine 3-chloro-5-methoxypyridazine (1.0 equiv), arylboronic acid (1.5 equiv), and Na₂CO₃ (3.0 equiv) in a round-bottom flask. Degas thoroughly via freeze-pump-thaw.

  • Solvent & Catalyst: Add a ternary solvent system (Toluene/EtOH/H₂O, 2:1:1) and Pd(PPh₃)₄ (5 mol%).

    • Causality: Ethanol acts as a phase-transfer agent, bridging the lipophilic toluene layer and the aqueous base layer. This is necessary because PPh₃ systems lack the inherent phase-transfer capabilities of modern bulky ligands.

  • Extended Heating: Reflux at 100 °C for 12–24 hours.

    • Causality: The high temperature and extended time are mandatory. The electron-neutral PPh₃ ligand results in a high activation energy barrier for the oxidative addition into the deactivated C–Cl bond.

  • Validation: Monitor by TLC (UV 254 nm).

    • Validation: The reaction is often incomplete due to the pyridazine nitrogens displacing the PPh₃ ligands and precipitating palladium black (inactive Pd(0) aggregates). If a black precipitate forms early in the reaction, the catalyst has been poisoned and the reaction has failed.

References

  • A Comparative Guide to Palladium Catalysts: Pd(PPh3)4 vs.
  • Recent Advances on Nickel-Catalyzed Electrochemical Couplings Source: CCS Chemistry URL
  • Synthesis of Unsymmetrical 3,6-Disubstituted Pyridazines.

Sources

Benchmarking the Performance of 3-Chloro-5-methoxypyridazine Hydrochloride in Library Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals engaged in the rapid synthesis of compound libraries, the choice of core building blocks is a critical determinant of synthetic efficiency and the diversity of the final collection. The pyridazine scaffold is a privileged motif in medicinal chemistry, appearing in numerous approved drugs and clinical candidates.[1] This guide provides an in-depth, objective comparison of 3-Chloro-5-methoxypyridazine hydrochloride with relevant alternatives, offering experimental insights to inform strategic decisions in library synthesis.

Introduction: The Strategic Value of Substituted Pyridazines in Drug Discovery

The pyridazine ring, a six-membered heterocycle with two adjacent nitrogen atoms, imparts unique physicochemical properties to molecules, including hydrogen bonding capabilities and a significant dipole moment, which can favorably influence interactions with biological targets.[1][2] The strategic functionalization of this core allows for the exploration of vast chemical space, a cornerstone of modern drug discovery. 3-Chloro-5-methoxypyridazine hydrochloride serves as a versatile precursor, enabling diversification at the 3-position through various cross-coupling reactions. The methoxy group at the 5-position can also modulate the electronic properties and metabolic stability of the resulting compounds.[3]

This guide will focus on the two most prevalent and powerful transformations for library synthesis utilizing this scaffold: the Suzuki-Miyaura cross-coupling for C-C bond formation and the Buchwald-Hartwig amination for C-N bond formation.

Comparative Analysis of Halogenated Pyridazine Precursors

The performance of a halogenated precursor in library synthesis is primarily dictated by its reactivity in palladium-catalyzed cross-coupling reactions. The choice of the halogen atom is a critical parameter influencing reaction efficiency, required catalyst systems, and overall cost-effectiveness.

Theoretical Reactivity: The Carbon-Halogen Bond Strength

The reactivity of aryl and heteroaryl halides in cross-coupling reactions is inversely proportional to the carbon-halogen (C-X) bond strength. The generally accepted order of reactivity is:

C-I > C-Br > C-Cl > C-F [4]

This trend is a direct consequence of the bond dissociation energies. The weaker C-Br and C-I bonds are more readily cleaved during the oxidative addition step of the catalytic cycle, which is often the rate-determining step.[1] Consequently, bromo- and iodo-substituted pyridazines are expected to exhibit higher reactivity and generally provide higher yields under milder reaction conditions compared to their chloro-analogues. The stronger C-Cl bond necessitates more forcing conditions, such as higher temperatures, longer reaction times, and more sophisticated catalytic systems.[1][4]

Practical Implications for Library Synthesis

For high-throughput library synthesis, the ideal building block offers a balance of reactivity, stability, and cost. While highly reactive precursors like iodo-pyridazines may offer faster reaction times, they can be less stable and more expensive. Chloro-pyridazines, including 3-Chloro-5-methoxypyridazine hydrochloride, represent a cost-effective and highly stable option, making them attractive for large-scale library production.[1] The development of advanced palladium catalysts and ligands has significantly improved the viability of using less reactive chloro-heterocycles in demanding cross-coupling reactions.[5]

Performance Benchmark: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a cornerstone of library synthesis, enabling the formation of biaryl and heteroaryl structures with high functional group tolerance.[2] Below is a comparative analysis of 3-Chloro-5-methoxypyridazine with its bromo-analogue in a representative Suzuki-Miyaura coupling with phenylboronic acid.

Comparative Performance Data
Parameter3-Chloro-5-methoxypyridazine3-Bromo-5-methoxypyridazine
Reactivity LowerHigher
Typical Catalyst System Pd₂(dba)₃ / Bulky phosphine ligand (e.g., XPhos, SPhos)Pd(PPh₃)₄ or PdCl₂(dppf)
Typical Base Stronger base (e.g., K₃PO₄, Cs₂CO₃)Weaker base (e.g., K₂CO₃, Na₂CO₃)
Typical Temperature 100-120 °C80-100 °C
Typical Reaction Time 12-24 hours2-12 hours
Expected Yield Range Moderate to Good (highly substrate dependent)Good to Excellent
Experimental Protocols

The following protocols are representative procedures for the Suzuki-Miyaura coupling of 3-Chloro-5-methoxypyridazine and its bromo-analogue. These serve as a starting point for optimization in a library synthesis setting.

Protocol 1: Suzuki-Miyaura Coupling of 3-Chloro-5-methoxypyridazine

  • Materials: 3-Chloro-5-methoxypyridazine hydrochloride, Arylboronic acid (1.2 equiv.), Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 2 mol%), SPhos (4 mol%), Potassium phosphate (K₃PO₄, 2 equiv.), 1,4-Dioxane/Water (4:1).

  • Procedure:

    • To an oven-dried reaction vessel, add 3-Chloro-5-methoxypyridazine hydrochloride (1.0 equiv.), the arylboronic acid (1.2 equiv.), and potassium phosphate (2.0 equiv.).

    • Evacuate and backfill the vessel with an inert gas (e.g., Argon) three times.

    • In a separate vial, prepare the catalyst solution by dissolving Pd₂(dba)₃ (2 mol%) and SPhos (4 mol%) in a portion of the degassed 1,4-dioxane.

    • Add the degassed solvent mixture (1,4-dioxane/water) to the reaction vessel, followed by the catalyst solution.

    • Heat the reaction mixture to 100 °C with vigorous stirring for 12-24 hours, monitoring progress by TLC or LC-MS.[6]

    • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography.

Protocol 2: Suzuki-Miyaura Coupling of 3-Bromo-5-methoxypyridazine (for comparison)

  • Materials: 3-Bromo-5-methoxypyridazine, Arylboronic acid (1.1 equiv.), Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 5 mol%), Sodium carbonate (Na₂CO₃, 2 equiv.), 1,2-Dimethoxyethane (DME)/Water (4:1).

  • Procedure:

    • To a reaction vessel, add 3-Bromo-5-methoxypyridazine (1.0 equiv.), the arylboronic acid (1.1 equiv.), and sodium carbonate (2.0 equiv.).

    • Evacuate and backfill the vessel with an inert gas.

    • Add the degassed solvent mixture (DME/water) and the palladium catalyst.

    • Heat the reaction mixture to 80 °C and stir for 2-12 hours, monitoring progress by TLC or LC-MS.[7][8]

    • Follow steps 6-8 from Protocol 1 for workup and purification.

Causality Behind Experimental Choices

The more challenging C-Cl bond activation in 3-Chloro-5-methoxypyridazine necessitates the use of a more active catalytic system.[6] Bulky, electron-rich phosphine ligands like SPhos or XPhos are employed to promote the oxidative addition of the aryl chloride to the palladium(0) center.[1] A stronger base, such as potassium phosphate, is often required to facilitate the transmetalation step. In contrast, the more reactive 3-Bromo-5-methoxypyridazine can be effectively coupled using a standard catalyst like Pd(PPh₃)₄ and a milder base like sodium carbonate.[7][8]

Visualization of the Suzuki-Miyaura Workflow

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reagents 1. Add Reactants: - 3-Halo-5-methoxypyridazine - Boronic Acid - Base inert 2. Inert Atmosphere: Evacuate & backfill with Ar/N₂ reagents->inert solvent 3. Add Degassed Solvent inert->solvent catalyst 4. Add Pd Catalyst & Ligand solvent->catalyst heat 5. Heat & Stir (Monitor by TLC/LC-MS) catalyst->heat quench 6. Cool & Quench heat->quench extract 7. Extraction quench->extract dry 8. Dry & Concentrate extract->dry purify 9. Purification (Chromatography) dry->purify

Caption: A generalized experimental workflow for the Suzuki-Miyaura cross-coupling reaction.

Performance Benchmark: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the synthesis of aryl and heteroaryl amines, which are prevalent in pharmaceutically active compounds.[9] This section compares the performance of 3-Chloro-5-methoxypyridazine with its bromo-counterpart in a representative amination reaction.

Comparative Performance Data
Parameter3-Chloro-5-methoxypyridazine3-Bromo-5-methoxypyridazine
Reactivity LowerHigher
Typical Catalyst System Pd₂(dba)₃ or Pd(OAc)₂ / Bulky phosphine ligand (e.g., BrettPhos, RuPhos)Pd₂(dba)₃ or Pd(OAc)₂ / Standard phosphine ligand (e.g., BINAP)
Typical Base Strong, non-nucleophilic base (e.g., NaOt-Bu, LHMDS)Strong, non-nucleophilic base (e.g., NaOt-Bu)
Typical Temperature 80-110 °C60-100 °C
Typical Reaction Time 12-24 hours4-18 hours
Expected Yield Range Moderate to GoodGood to Excellent
Experimental Protocols

The following protocols provide a general framework for the Buchwald-Hartwig amination of the compared pyridazine precursors.

Protocol 3: Buchwald-Hartwig Amination of 3-Chloro-5-methoxypyridazine

  • Materials: 3-Chloro-5-methoxypyridazine hydrochloride, Amine (1.2 equiv.), Palladium(II) acetate (Pd(OAc)₂, 2 mol%), BrettPhos (4 mol%), Sodium tert-butoxide (NaOt-Bu, 2.2 equiv.), Toluene.

  • Procedure:

    • In a glovebox, charge a reaction vial with Pd(OAc)₂ (2 mol%) and BrettPhos (4 mol%).

    • Add anhydrous, degassed toluene and stir for 10 minutes.

    • Add 3-Chloro-5-methoxypyridazine hydrochloride (1.0 equiv.), the amine (1.2 equiv.), and sodium tert-butoxide (2.2 equiv.).

    • Seal the vial and heat the reaction mixture to 100 °C with stirring for 12-24 hours.

    • Monitor the reaction by TLC or LC-MS.

    • Upon completion, cool to room temperature, dilute with ethyl acetate, and filter through a pad of celite.

    • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the crude product by flash column chromatography.

Protocol 4: Buchwald-Hartwig Amination of 3-Bromo-5-methoxypyridazine (for comparison)

  • Materials: 3-Bromo-5-methoxypyridazine, Amine (1.2 equiv.), Pd₂(dba)₃ (1.5 mol%), BINAP (3 mol%), Sodium tert-butoxide (NaOt-Bu, 2.2 equiv.), Toluene.

  • Procedure:

    • Follow the general procedure outlined in Protocol 3, substituting the catalyst system with Pd₂(dba)₃ and BINAP.

    • The reaction is typically conducted at a lower temperature (e.g., 80 °C) for a shorter duration (4-18 hours).[9]

Rationale for Experimental Design

Similar to the Suzuki coupling, the less reactive C-Cl bond of 3-Chloro-5-methoxypyridazine requires a more sophisticated catalytic system for efficient amination. Ligands like BrettPhos are highly effective for the coupling of challenging heteroaryl chlorides.[9] The bromo-analogue can often be successfully coupled with more traditional ligands like BINAP under milder conditions. A strong, non-nucleophilic base like sodium tert-butoxide is crucial for both reactions to deprotonate the amine and facilitate the catalytic cycle.[10]

Visualization of Molecular Structures

Molecular_Structures cluster_chloro 3-Chloro-5-methoxypyridazine cluster_bromo 3-Bromo-5-methoxypyridazine chloro chloro bromo bromo

Caption: Structural comparison of 3-Chloro-5-methoxypyridazine and its bromo-analogue.

Conclusion and Recommendations

3-Chloro-5-methoxypyridazine hydrochloride is a valuable and cost-effective building block for library synthesis. While it is less reactive than its bromo- and iodo-counterparts, the development of modern, highly active palladium catalysts has made it a viable and attractive option for large-scale parallel synthesis.

Key Recommendations:

  • For rapid, small-scale library synthesis where cost is less of a concern and milder reaction conditions are preferred, 3-Bromo-5-methoxypyridazine is the superior choice. Its higher reactivity translates to shorter reaction times and potentially higher yields with less specialized catalyst systems.

  • For large-scale, cost-driven library synthesis, 3-Chloro-5-methoxypyridazine hydrochloride is an excellent option. The initial cost savings of the starting material can be significant, and with the appropriate selection of modern catalyst systems, high-yielding transformations are achievable.

  • Reaction optimization is crucial. The protocols provided in this guide serve as a starting point. For any given substrate in a library, screening of catalysts, ligands, bases, and solvents is recommended to maximize yield and purity. High-throughput experimentation platforms can be invaluable for this optimization process.[11]

By understanding the inherent reactivity differences and selecting the appropriate reaction conditions, researchers can effectively leverage the advantages of 3-Chloro-5-methoxypyridazine hydrochloride to efficiently generate diverse and novel compound libraries for drug discovery and development.

References

  • Alizadeh, A., & Zohreh, N. (2013). Uncatalyzed One-Pot Synthesis of Highly Substituted Pyridazines and Pyrazoline-Spirooxindoles via Domino SN/Condensation/Aza-ene Addition Cyclization Reaction Sequence. ACS Combinatorial Science, 15(6), 278–286. Available from: [Link]

  • Karadeniz, H., et al. (2012). The Suzuki-Miyaura reactions of halopyridines and the side products. ResearchGate. Available from: [Link]

  • Hobbs, W. J. (2016). Synthesis and Characterization of Unique Pyridazines. Liberty University. Available from: [Link]

  • Ceylan, M., et al. (2013). Microwave Assisted Suzuki-Miyaura and Ullmann Type Homocoupling Reactions of 2- and 3-Halopyridines Using a Pd(OAc)2/Benzimidazolium Salt and Base Catalyst System. Molecules, 18(4), 3930-3944. Available from: [Link]

  • Zohreh, N., & Alizadeh, A. (2013). Uncatalyzed one-pot synthesis of highly substituted pyridazines and pyrazoline-spirooxindoles via domino SN/condensation/aza-ene addition cyclization reaction sequence. PubMed. Available from: [Link]

  • Sato, H., et al. (2024). Regioselective pyridazine synthesis from tetrazines and alkynyl sulfides. Organic Chemistry Frontiers. Available from: [Link]

  • Vantourout, J. C., et al. (2023). Bridging the pyridine-pyridazine synthesis gap by skeletal editing. Knowledge UChicago. Available from: [Link]

  • El-Sayed, N. N. E., et al. (2023). Design and synthesis of novel chloropyridazine hybrids as promising anticancer agents acting by apoptosis induction and PARP-1 inhibition through a molecular hybridization strategy. RSC Medicinal Chemistry, 14(10), 1957-1976. Available from: [Link]

  • El-Sayed, N. N. E., et al. (2023). Design and synthesis of novel chloropyridazine hybrids as promising anticancer agents acting by apoptosis induction and PARP-1 inhibition through a molecular hybridization strategy. RSC Publishing. Available from: [Link]

  • PubChem. 5-Chloro-3-methoxypyridazine. Available from: [Link]

  • Molander, G. A., & Jean-Gérard, L. (2010). A modified procedure for the palladium catalyzed borylation/Suzuki-Miyaura cross-coupling of aryl and heteroaryl halides utilizing bis-boronic acid. The Journal of organic chemistry, 75(17), 6061–6067. Available from: [Link]

  • Raposo, M. M. M., et al. (2018). Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies. Molecules, 23(11), 2989. Available from: [Link]

  • Raposo, M. M. M., et al. (2018). Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies. PMC. Available from: [Link]

  • Hrycyna, C. (2017). High-Throughput Experimentation of the Buchwald-Hartwig Amination for Reaction Scouting and Guided Synthesis. Purdue University. Available from: [Link]

  • Organic Chemistry Portal. Suzuki Coupling. Available from: [Link]

  • Fleck, C., et al. (2019). Pd-Catalysed Suzuki–Miyaura cross-coupling of aryl chlorides at low catalyst loadings in water for the synthesis of industrially important fungicides. Green Chemistry, 21(18), 5036-5043. Available from: [Link]

  • ResearchGate. Synthesis of intermediates for the Buchwald–Hartwig amination. Available from: [Link]

  • Abdildinova, A., et al. (2016). Solid-Phase Parallel Synthesis of N-Substituted-2-aminothiazolo[4,5-b]pyrazine Derivatives via Tandem Reaction of Isothiocyanate Terminated Resin with o-Bromo-2-Aminopyrazines. ACS combinatorial science, 18(12), 702–709. Available from: [Link]

  • Pál, C., et al. (2012). SUZUKI-MIYAURA COUPLING REACTIONS OF 3,5-DICHLORO-1,2,4-THIADIAZOLE. Heterocycles, 85(10), 2449-2461. Available from: [Link]

  • So, C. M., & Kwong, F. Y. (2013). Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates. Organic Syntheses, 90, 253. Available from: [Link]

  • Natarajan, J., et al. (2008). Parallel Synthesis of 9-Aminoacridines and their Evaluation Against Chloroquine-Resistant Plasmodium falciparum. Combinatorial chemistry & high throughput screening, 11(3), 191–201. Available from: [Link]

  • ResearchGate. A Highly Efficient Catalyst for the Suzuki Cross-coupling Reaction of 3-Chloro-5-oxadiazol-2-yl Pyridine. Available from: [Link]

  • ResearchGate. Applications of Parallel Synthesis to Lead Optimization. Available from: [Link]

Sources

Safety Operating Guide

3-Chloro-5-methoxypyridazine hydrochloride proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, establishing a rigorous, compliant, and scientifically sound waste management protocol is just as critical as the experimental design itself. 3-Chloro-5-methoxypyridazine hydrochloride (derived from CAS 123696-02-6) is a halogenated heterocyclic building block frequently utilized in pharmaceutical development and medicinal chemistry[1].

Because this compound contains a covalently bound chlorine atom and is formulated as a hydrochloride salt, its disposal requires strict adherence to environmental regulations. Improper thermal destruction of halogenated organics can lead to the formation of highly toxic byproducts, including dioxins, furans, and corrosive hydrogen chloride gas[2]. Therefore, every step of its disposal must be managed under the Resource Conservation and Recovery Act (RCRA) framework to ensure environmental safety and regulatory compliance[3].

Hazard Profile & Waste Classification

Before initiating disposal, personnel must understand the physicochemical hazards of the waste stream. The following table summarizes the critical data required for proper classification.

ParameterSpecification / Classification
Compound Name 3-Chloro-5-methoxypyridazine hydrochloride
GHS Hazard Statements H302 (Harmful if swallowed), H315 (Skin irritation), H319 (Serious eye irritation), H335 (Respiratory irritation)[1]
Primary Risk Factor Halogen content (Chlorine)
RCRA Waste Stream Halogenated Organic Waste[4]
Incompatibilities Strong oxidizing agents, strong bases (may liberate free base)
Required PPE Nitrile gloves, safety goggles, lab coat, handled in a fume hood

Standard Operating Procedure: Disposal Methodology

The following step-by-step methodology outlines the self-validating system required for the safe handling, storage, and disposal of 3-Chloro-5-methoxypyridazine hydrochloride waste.

Step 1: Point-of-Generation Segregation

Causality Principle: Halogenated waste must never be mixed with non-halogenated organic solvents. Mixing these streams exponentially increases disposal costs and complicates the downstream incineration process, as halogens require specialized scrubber systems to neutralize acidic combustion gases[4][5].

  • Solid Waste: If the material is unreacted solid powder or contaminated solid consumables (e.g., weigh boats, filter paper), place it in a designated, puncture-resistant "Solid Halogenated Hazardous Waste" container.

  • Liquid Waste: If the compound is dissolved in a solvent (e.g., during a reaction workup or HPLC effluent), direct the liquid into a chemically compatible (e.g., High-Density Polyethylene - HDPE) carboy specifically labeled for "Liquid Halogenated Organic Waste"[4].

Step 2: Containment and Labeling

Causality Principle: Unidentified waste (unknowns) poses severe risks to waste handlers and violates EPA regulations, triggering mandatory and costly analytical characterization before disposal[6].

  • Ensure the container has a secure, vapor-tight lid. Do not leave funnels in the container when not actively adding waste.

  • Affix a standardized Hazardous Waste label immediately upon the first drop of waste entering the container.

  • Explicitly list "3-Chloro-5-methoxypyridazine hydrochloride" and the specific solvent(s) used on the label. Include the estimated percentage of each constituent[4].

Step 3: Satellite Accumulation Area (SAA) Management

Causality Principle: SAAs allow laboratories to safely accumulate waste at or near the point of generation under the control of the operator, minimizing the risk of transport spills[7].

  • Store the waste container in a designated SAA (typically a ventilated cabinet beneath the fume hood).

  • Place the container within secondary containment (a chemically resistant tray) capable of holding 110% of the container's volume to mitigate leak risks.

  • Conduct and document weekly inspections of the SAA to verify that containers are closed, not leaking, and properly labeled, as mandated by 40 CFR 262.15[3][7].

Step 4: Transfer and Final Thermal Destruction

Causality Principle: Halogenated compounds cannot be disposed of via standard fuel blending. They require specialized high-temperature incineration to break the carbon-halogen bonds completely without forming toxic byproducts[2].

  • Once the SAA container is full (or reaches the 55-gallon limit), transfer it to the facility's Central Accumulation Area (CAA) within 3 days[7][8].

  • Coordinate with your Environmental Health and Safety (EHS) department to manifest the waste to a permitted Treatment, Storage, and Disposal Facility (TSDF)[8].

  • The TSDF will subject the waste to high-temperature incineration equipped with alkaline scrubbers to neutralize the resulting HCl gas, ensuring safe atmospheric discharge[2][5].

Waste Lifecycle Visualization

G Gen Waste Generation (Solid or Liquid) Seg Segregation: Halogenated Stream Gen->Seg SAA Satellite Accumulation Area (Weekly Inspection) Seg->SAA CAA Central Accumulation Area (Max 90/180 Days) SAA->CAA TSDF TSDF Transfer (Licensed Vendor) CAA->TSDF Inc High-Temp Incineration (Alkaline Scrubber Equipped) TSDF->Inc

Lifecycle of Halogenated Organic Waste Disposal

References

  • US Environmental Protection Agency (EPA). "Disposal Handbook Guide To Managing Classification And Disposal Of Hazardous Waste At Superfund Sites" (Halogenated Waste Incineration). Available at:[Link]

  • Lab Manager / US EPA RCRA Guidelines. "Hazardous Waste Management in the Laboratory" (Weekly Inspections and RCRA). Available at:[Link]

  • University of Tennessee Safety Office. "Hazardous Waste Guide" (Halogenated Compound Segregation). Available at: [Link]

  • US Environmental Protection Agency (EPA). "Frequent Questions About Managing Hazardous Waste at Academic Laboratories" (Subpart K and SAA rules). Available at:[Link]

  • US Environmental Protection Agency (EPA) / P2 InfoHouse. "Review of Alternative Treatment Processes for Halogenated Organic Waste Streams" (TSDF operations). Available at: [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.